RU 59063
描述
属性
IUPAC Name |
4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNKDVRTLFETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165850 | |
| Record name | RU 59063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155180-53-3 | |
| Record name | RU 59063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155180533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RU 59063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RU-59063 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LRS7FXN3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RU 59063: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 59063 is a non-steroidal selective androgen receptor modulator (SARM) that has played a pivotal role in the development of second-generation antiandrogen therapies. Initially investigated as a potent antiandrogen, subsequent research revealed its dose-dependent androgenic properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the androgen receptor (AR) and the subsequent downstream signaling events. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying molecular pathways.
Introduction
This compound, an N-substituted arylthiohydantoin, was first described in 1994.[1] It was derived from the first-generation non-steroidal antiandrogen (NSAA), nilutamide.[1] While it was never marketed for clinical use, its high affinity and selectivity for the androgen receptor made it a critical lead compound in the development of more advanced therapies for prostate cancer, such as enzalutamide and apalutamide.[1] Understanding the molecular interactions and cellular consequences of this compound binding to the AR is crucial for the rational design of next-generation AR-targeted therapeutics.
Quantitative Data: Binding Affinity and Selectivity
This compound exhibits a high binding affinity for the androgen receptor, distinguishing it from first-generation non-steroidal antiandrogens. The following table summarizes the key quantitative metrics of its interaction with the androgen receptor.
| Parameter | Species | Value | Notes | Reference |
| Ki | Human AR | 2.2 nM | Inhibition constant, a measure of binding affinity. | [1] |
| Ka | Human AR | 5.4 nM | Association constant. | [1] |
| Selectivity | Human AR | >1,000-fold | Over other nuclear steroid hormone receptors (PR, ER, GR, MR). | [1] |
| Relative Affinity | Rat AR | Up to 100-fold higher | Compared to flutamide, nilutamide, and bicalutamide. | [1] |
| Relative Affinity | Human AR | 8-fold higher | Compared to testosterone. | [1] |
| Relative Affinity | Human AR | Slightly higher | Compared to dihydrotestosterone (DHT). | [1] |
Mechanism of Action: Signaling Pathways
The mechanism of action of this compound is centered on its direct interaction with the androgen receptor, a ligand-activated transcription factor. Upon binding, it induces a conformational change in the receptor, leading to a cascade of intracellular events that ultimately modulate the transcription of androgen-responsive genes.
Androgen Receptor Activation
The canonical androgen receptor signaling pathway, which is modulated by this compound, is depicted below. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Binding of an agonist, such as this compound, triggers the dissociation of these HSPs, leading to a conformational change in the AR. This activated receptor then dimerizes and translocates to the nucleus.
Transcriptional Regulation
Once in the nucleus, the this compound-bound AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This binding recruits a complex of co-regulatory proteins (co-activators or co-repressors) to the transcriptional machinery, leading to either the activation or repression of gene expression. The specific gene targets of the androgen receptor are numerous and play critical roles in various physiological processes, including the growth and survival of prostate cancer cells. Key target genes include Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).
References
An In-Depth Technical Guide to the Discovery and History of RU 59063
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of RU 59063, a pioneering nonsteroidal androgen receptor (AR) ligand. Initially developed as a high-affinity antiandrogen, subsequent research revealed its potent selective androgen receptor modulator (SARM) properties with dose-dependent androgenic activity. This document details its synthesis, mechanism of action, binding affinity, and the experimental protocols used for its evaluation. Quantitative data are presented in structured tables, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding of this significant compound in the history of androgen receptor research.
Introduction
This compound, chemically known as 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, is a nonsteroidal compound that emerged from research focused on developing high-affinity ligands for the androgen receptor. First described in 1994 by scientists at Roussel Uclaf, it was initially identified as a potent antiandrogen.[1] However, further investigation revealed its capacity to act as a selective androgen receptor modulator (SARM), exhibiting androgenic effects in a tissue-selective manner.[2]
Derived from the first-generation nonsteroidal antiandrogen (NSAA) nilutamide, this compound represented a significant advancement in the field due to its exceptionally high binding affinity for the AR.[2] This high affinity, coupled with its unique pharmacological profile, has made it a crucial tool for studying AR function and a foundational structure for the development of second-generation NSAAs, including the clinically significant drug enzalutamide.[2] This guide will delve into the technical details of this compound's discovery, its chemical synthesis, and the experimental methodologies used to elucidate its complex pharmacology.
Discovery and Historical Context
The quest for potent and selective androgen receptor antagonists in the late 20th century was driven by the need for more effective treatments for androgen-dependent diseases, primarily prostate cancer. The French pharmaceutical company Roussel Uclaf was a key player in this field, with a strategic focus on developing novel steroidal and nonsteroidal hormone modulators.[3]
The development of this compound was a part of a broader research program aimed at synthesizing N-substituted arylthiohydantoins as a novel class of antiandrogens.[1] The research, published in 1994, highlighted a series of compounds with exceptionally high relative binding affinities for the rat androgen receptor, with this compound being the most potent ligand identified.[1] This discovery was a significant milestone, as this compound displayed a binding affinity that was notably higher than the endogenous androgen testosterone and the first-generation NSAAs like flutamide and nilutamide.[2]
Initially, the focus of in vivo studies was on the antiandrogenic properties of this class of compounds. For instance, a related compound, RU 56187, demonstrated dose-dependent inhibition of the effects of testosterone propionate in animal models.[1] However, the unique characteristic of this compound as a molecule with dose-dependent androgenic activity, a hallmark of SARMs, was a subsequent and pivotal finding.[2] This dual activity profile underscored the complexity of ligand-receptor interactions and opened new avenues for the development of tissue-selective androgenic compounds. The foundational work on this compound and its analogs directly paved the way for the design of more advanced antiandrogens like enzalutamide, which share a similar structural backbone.
Chemical Synthesis
A plausible synthetic route, based on the synthesis of related arylthiohydantoins, would likely involve the following key steps:
-
Synthesis of the Aryl Isothiocyanate Intermediate: The synthesis would begin with the preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile from the corresponding aniline derivative.
-
Synthesis of the Amino Acid Derivative: The second key intermediate would be an amino acid derivative containing the 4-hydroxybutyl side chain.
-
Cyclization to form the Thiohydantoin Core: The aryl isothiocyanate and the amino acid derivative would then be reacted together, likely in the presence of a coupling agent, to form the thiohydantoin ring structure.
The following diagram illustrates a generalized synthetic pathway for arylthiohydantoins, which is conceptually applicable to the synthesis of this compound.
References
RU 59063 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a non-steroidal androgen receptor (AR) ligand that has played a pivotal role in the development of selective androgen receptor modulators (SARMs).[1] Initially investigated as a potent antiandrogen, subsequent research revealed its dose-dependent androgenic activity, albeit with lower efficacy than dihydrotestosterone (DHT).[1] As an N-substituted arylthiohydantoin, this compound was derived from the first-generation non-steroidal antiandrogen (NSAA), nilutamide. It has since served as a foundational scaffold for the development of second-generation NSAAs, including enzalutamide and apalutamide.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound.
Chemical Structure and Properties
This compound is chemically identified as 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile.[1] Its chemical structure and key identifiers are presented below.
Chemical Structure
References
The Function of RU 59063: A Technical Guide for Researchers
An In-depth Examination of a High-Affinity Nonsteroidal Androgen Receptor Ligand
Abstract
RU 59063 is a synthetically derived, nonsteroidal N-substituted arylthiohydantoin that has been pivotal in the study of androgen receptor (AR) biology and the development of related therapeutic agents. Initially investigated as a potent antiandrogen, subsequent research has elucidated its function as a selective androgen receptor modulator (SARM), exhibiting dose-dependent androgenic activity.[1][2] Its high affinity and specificity for the AR have made it a valuable tool in preclinical research, particularly in the context of prostate cancer and other androgen-dependent conditions. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative binding and activity data, and detailed experimental protocols for its characterization.
Introduction
First described in 1994, this compound emerged from research aimed at developing novel nonsteroidal antiandrogens.[1] It is a derivative of the first-generation nonsteroidal antiandrogen, nilutamide.[1] While it was never commercialized, this compound served as a foundational compound for the development of second-generation nonsteroidal antiandrogens such as enzalutamide.[1] The key characteristic of this compound is its high binding affinity and remarkable selectivity for the androgen receptor over other nuclear steroid hormone receptors.[1]
Mechanism of Action
This compound functions as a ligand for the androgen receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor. The binding of this compound to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on target genes. This interaction modulates the transcription of androgen-responsive genes.
Initially, this compound was characterized by its antiandrogenic activity.[2] However, further studies revealed a more complex pharmacological profile, demonstrating dose-dependent androgenic (agonist) effects, albeit with lower efficacy compared to the natural androgen, dihydrotestosterone (DHT).[1] This dual agonist/antagonist activity is the hallmark of a selective androgen receptor modulator (SARM). The tissue-selective effects of SARMs are thought to arise from differential recruitment of co-activator and co-repressor proteins to the AR-ligand complex in different cell types.
References
The High-Affinity Interaction of RU 59063 with the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063, a nonsteroidal compound, has garnered significant interest within the scientific community for its potent interaction with the androgen receptor (AR). Initially investigated as a potential antiandrogen, subsequent research has revealed a more complex pharmacological profile, exhibiting both antagonistic and partial agonist activities. This dual nature, combined with its high binding affinity, makes this compound a valuable tool for studying androgen receptor function and a foundational structure for the development of next-generation selective androgen receptor modulators (SARMs).[1] This technical guide provides an in-depth overview of the binding affinity of this compound to the androgen receptor, detailed experimental protocols for its characterization, and an exploration of its impact on AR-mediated signaling pathways.
Data Presentation: Binding Affinity of this compound
The affinity of this compound for the androgen receptor has been quantified using various binding assays, yielding key metrics such as the inhibition constant (Ki) and the association constant (Ka). These values consistently demonstrate a high-affinity interaction, surpassing that of many endogenous and synthetic androgens.
| Parameter | Receptor Species | Value | Reference Compound | Relative Affinity |
| Ki | Human | 2.2 nM[1] | Testosterone | 8-fold higher affinity than testosterone for human AR.[1] |
| Ka | Human | 5.4 nM[1] | Dihydrotestosterone (DHT) | Slightly higher affinity than DHT.[1] |
| Ki | Rat | 0.71 nM[2] | Flutamide, Nilutamide, Bicalutamide | Up to 100-fold higher affinity for the rat AR than first-generation NSAAs.[1] |
Table 1: Quantitative Binding Affinity Data for this compound to the Androgen Receptor
Experimental Protocols: Determining Binding Affinity
The determination of this compound's binding affinity for the androgen receptor is typically achieved through competitive radioligand binding assays. The following protocol provides a detailed methodology for conducting such an assay.
Protocol: Competitive Radioligand Binding Assay for Androgen Receptor
1. Materials and Reagents:
-
Receptor Source: Cytosol extract from rat ventral prostate or cells engineered to express the human androgen receptor (e.g., LNCaP cells).[3]
-
Radioligand: [³H]-R1881 (Metribolone), a high-affinity synthetic androgen.
-
Competitor: this compound.
-
Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer, pH 7.4.
-
Wash Buffer: Ice-cold buffer, typically the same as the assay buffer.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
96-well Filter Plates: With glass fiber filters.
-
Plate Reader: Scintillation counter.
2. Procedure:
-
Receptor Preparation:
-
For rat prostate cytosol: Homogenize ventral prostates from castrated rats in ice-cold TEDG buffer. Centrifuge the homogenate at high speed to pellet cellular debris, and collect the supernatant (cytosol).[3]
-
For cell lysates: Culture LNCaP cells and harvest. Lyse the cells in a suitable lysis buffer containing protease inhibitors. Centrifuge to remove insoluble material.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand ([³H]-R1881, typically at or below its Kd for the AR).
-
Add increasing concentrations of the unlabeled competitor, this compound, to different wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known AR ligand to determine non-specific binding.
-
Add the receptor preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the receptor-ligand complexes on the filter while unbound ligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualization of Signaling Pathways and Workflows
Androgen Receptor Signaling Pathway Modulation by this compound
The binding of an agonist to the androgen receptor initiates a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. Inside the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-activators and subsequent transcription of target genes. As a compound with both antagonistic and partial agonist properties, this compound can modulate this pathway in a complex manner. In some contexts, it can act as an antagonist by preventing the recruitment of co-activators. In others, its partial agonist activity may lead to the recruitment of a different set of co-regulators, resulting in a distinct pattern of gene expression compared to full agonists like DHT.[4][5]
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Unfulfilled Promise of a Potent Androgen Receptor Ligand: A Technical Overview of RU 59063
For Researchers, Scientists, and Drug Development Professionals
RU 59063, an N-substituted arylthiohydantoin, emerged in 1994 as a potent nonsteroidal androgen receptor (AR) modulator.[1] Initially investigated as a high-affinity antiandrogen, subsequent research revealed its nature as a selective androgen receptor modulator (SARM) with dose-dependent androgenic activity.[1] Despite its promising in vitro profile, this compound was never marketed, and consequently, a comprehensive public record of its clinical pharmacokinetics is unavailable. This guide synthesizes the existing preclinical data on the pharmacodynamics of this compound, providing a detailed look at its interaction with the androgen receptor and the subsequent signaling cascade.
Pharmacodynamics: High-Affinity and Selective Androgen Receptor Binding
The primary mechanism of action of this compound is its high-affinity binding to the androgen receptor. This interaction has been quantified in several preclinical studies, demonstrating its potent and selective nature.
| Parameter | Value | Species/System | Reference |
| Ki (Inhibition Constant) | 2.2 nM | Human Androgen Receptor | [1] |
| Ka (Association Constant) | 5.4 nM | Human Androgen Receptor | [1] |
| Relative Binding Affinity (vs. Testosterone) | 8-fold higher | Human Androgen Receptor | [1] |
| Relative Binding Affinity (vs. Testosterone) | 3-fold higher | Rat Androgen Receptor | [1] |
| Selectivity | >1,000-fold for AR over other steroid hormone receptors (PR, ER, GR, MR) | Not Specified | [1] |
Table 1: In Vitro Binding Affinity of this compound for the Androgen Receptor
A structurally related compound, 4-[4,4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-iodobenzonitrile (DTIB), where the trifluoromethyl group of this compound is replaced with iodine, exhibited a subnanomolar binding affinity (Ki = 0.71 ± 0.22 nM) for the rat androgen receptor.[2]
Experimental Protocol: Androgen Receptor Competitive Binding Assay
While the specific protocol used to determine the binding affinity of this compound is not publicly detailed, the following represents a standard, comprehensive methodology for a competitive binding assay to determine a compound's affinity for the androgen receptor using a radioligand.
Objective: To determine the in vitro binding affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-R1881 (Metribolone), a high-affinity synthetic androgen.
-
Androgen Receptor Source: Cytosolic fraction from rat ventral prostate tissue or recombinant human androgen receptor.
-
Buffers and Reagents:
-
Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
-
Equipment:
-
Homogenizer
-
Refrigerated centrifuge
-
Scintillation counter
-
Incubator
-
Procedure:
-
Preparation of Androgen Receptor Cytosol:
-
Ventral prostates are excised from castrated male rats (to reduce endogenous androgen levels).
-
The tissue is homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol containing the AR) is collected.
-
-
Competitive Binding Assay:
-
A series of dilutions of the test compound (this compound) are prepared.
-
In reaction tubes, a fixed concentration of [3H]-R1881 and the androgen receptor preparation are incubated with varying concentrations of the unlabeled test compound.
-
Control tubes are included for total binding (no competitor) and non-specific binding (excess unlabeled testosterone).
-
The tubes are incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Dextran-coated charcoal is added to the tubes to adsorb the unbound [3H]-R1881.
-
The tubes are centrifuged to pellet the charcoal, leaving the AR-bound [3H]-R1881 in the supernatant.
-
-
Quantification:
-
An aliquot of the supernatant is mixed with a scintillation cocktail.
-
The radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Pharmacokinetics: A Data Gap
A thorough review of publicly available scientific literature reveals a lack of quantitative pharmacokinetic data for this compound. Parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and bioavailability have not been reported. This absence of data is likely due to the discontinuation of its development before extensive clinical trials were conducted.
Androgen Receptor Signaling Pathway
This compound, as an androgen receptor agonist, initiates the canonical androgen signaling pathway. The binding of this compound to the androgen receptor in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-regulators and initiates the transcription of androgen-responsive genes, ultimately leading to a physiological response.
Conclusion
This compound is a potent and selective nonsteroidal androgen receptor modulator with high binding affinity. While its preclinical pharmacodynamic profile demonstrated significant promise, the lack of publicly available pharmacokinetic data highlights its discontinued development. The information presented in this guide provides a comprehensive overview of the known scientific data regarding this compound, offering valuable insights for researchers in the field of androgen receptor modulation and drug development. Further investigation into the structure-activity relationships of this compound and its analogs could inform the design of future SARM-based therapeutics.
References
The Evolving Landscape of Androgen Receptor Modulation: A Technical Guide to RU 59063 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 59063, a nonsteroidal N-substituted arylthiohydantoin, represents a pivotal molecule in the study of androgen receptor (AR) biology and the development of therapeutics for androgen-dependent pathologies. Initially characterized as a high-affinity AR ligand with potent antiandrogenic activity, subsequent research has revealed a more complex pharmacological profile, including dose-dependent androgenic effects. This technical guide provides an in-depth exploration of this compound and its derivative compounds, offering a comprehensive resource on their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies used for their characterization. The evolution of this compound into second-generation nonsteroidal antiandrogens, such as enzalutamide, underscores its significance in the ongoing quest for more effective and specific AR modulators for conditions like prostate cancer.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and maintenance of male secondary sexual characteristics and the progression of prostate cancer. The discovery of nonsteroidal antiandrogens provided a new therapeutic avenue to counteract the effects of androgens. This compound emerged as a prototype in this class, exhibiting exceptionally high binding affinity for the AR.[1] This document serves as a technical guide for researchers, delving into the core scientific data and methodologies surrounding this compound and its chemical offspring.
Core Compound Profile: this compound
This compound, chemically known as 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, was first described in 1994.[2] It is an N-substituted arylthiohydantoin derived from the first-generation nonsteroidal antiandrogen, nilutamide.[2] While initially considered a potent antiandrogen, further studies revealed dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[2]
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
| Molecular Formula | C17H18F3N3O2S |
| Molar Mass | 385.41 g·mol−1 |
| CAS Number | 155180-53-3 |
Pharmacological Data
This compound is distinguished by its high affinity and selectivity for the androgen receptor.
| Parameter | Value | Species/Assay | Reference |
| Ki | 2.2 nM | Human AR | [2] |
| Ka | 5.4 nM | Human AR | [2] |
| Selectivity | >1,000-fold vs. PR, ER, GR, MR | Human Receptors | [2] |
| Relative Binding Affinity | 3-fold higher than testosterone | Rat AR | [2] |
| Relative Binding Affinity | 8-fold higher than testosterone | Human AR | [2] |
| Plasma Protein Binding | No specific binding | Human Plasma | [2] |
Synthesis of this compound and Derivatives
The synthesis of this compound and its thiohydantoin analogs generally follows a convergent strategy involving the preparation of a substituted aniline precursor and an isothiocyanate, followed by their condensation and cyclization.
General Synthetic Scheme
A common approach involves the reaction of an α-amino acid ester with an aldehyde, followed by reduction of the resulting imine. The subsequent addition of an isothiocyanate leads to the formation of the 2-thiohydantoin ring system.
Detailed Experimental Protocol (Exemplary)
This protocol is a composite representation based on typical syntheses of N-substituted arylthiohydantoins.
Step 1: Synthesis of the N-substituted α-aminonitrile
-
To a solution of the desired aniline (1.0 eq) in a suitable solvent (e.g., acetic acid), add the corresponding ketone or aldehyde (1.2 eq) and potassium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.
Step 2: Synthesis of the Isothiocyanate
-
Dissolve the substituted aniline (1.0 eq) in a mixture of dichloromethane and water.
-
Add thiophosgene (1.1 eq) dropwise at 0°C.
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the isothiocyanate.
Step 3: Formation of the Thiohydantoin
-
Dissolve the aminonitrile (1.0 eq) and the isothiocyanate (1.0 eq) in a polar aprotic solvent (e.g., DMF).
-
Heat the mixture to 80-100°C and stir for 12-24 hours.
-
Cool the reaction to room temperature and pour into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Mechanism of Action and Signaling Pathways
This compound and its derivatives exert their effects by directly binding to the ligand-binding domain (LBD) of the androgen receptor. The nature of this interaction determines whether the compound acts as an agonist, antagonist, or partial agonist/antagonist.
Androgen Receptor Signaling: Agonist vs. Antagonist
Upon binding of an agonist like dihydrotestosterone (DHT) or, to some extent, this compound, the AR undergoes a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization, nuclear translocation, and binding to androgen response elements (AREs) on DNA, ultimately activating gene transcription. Antagonists, on the other hand, bind to the AR LBD but induce a different conformational change that prevents or interferes with these downstream events.
Structure-Activity Relationship (SAR) and Derivative Development
The development of derivatives from the this compound scaffold has been a key strategy in identifying compounds with improved pharmacological profiles, such as pure antagonism and better oral bioavailability. This led to the discovery of second-generation antiandrogens like enzalutamide.
Key Structural Modifications
Systematic modifications of the this compound structure have provided valuable insights into the features required for high-affinity binding and antagonist activity. Key areas of modification include the N-aryl ring, the thiohydantoin core, and the side chain at the N3 position.
From this compound to Enzalutamide
Enzalutamide (formerly MDV3100) was developed through structural optimization of the this compound scaffold.[3] It exhibits a significantly higher binding affinity for the AR than first-generation antiandrogens and functions as a pure antagonist.[3]
Experimental Protocols for In Vitro Characterization
The biological activity of this compound derivatives is typically assessed using a battery of in vitro assays.
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Protocol Outline:
-
Preparation of AR source: Cytosol from rat prostate or recombinant human AR.
-
Incubation: Incubate the AR preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-R1881) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand using methods like dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant).
AR Cotransfection and Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit AR-mediated gene transcription.
Protocol Outline:
-
Cell Culture: Culture a suitable cell line (e.g., PC-3, HEK293) that lacks endogenous AR.
-
Transfection: Cotransfect the cells with two plasmids: one expressing the human AR and another containing a reporter gene (e.g., luciferase) under the control of an ARE-driven promoter.
-
Treatment: Treat the transfected cells with varying concentrations of the test compound, alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).
-
Cell Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This compound and its derivatives have been instrumental in advancing our understanding of androgen receptor function and in the development of novel therapeutics for prostate cancer and other androgen-related disorders. The journey from the discovery of this compound to the clinical success of enzalutamide highlights the power of medicinal chemistry and rational drug design in targeting the AR. This technical guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to facilitate further innovation in the modulation of androgen receptor signaling.
References
In Vitro Profile of RU 59063: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a nonsteroidal androgen receptor (AR) ligand that has played a pivotal role in the development of selective androgen receptor modulators (SARMs). Initially investigated as a potent antiandrogen, subsequent research revealed its dose-dependent androgenic activity, albeit with lower efficacy than the natural androgen dihydrotestosterone (DHT).[1] This technical guide provides an in-depth overview of the in vitro studies characterizing this compound, focusing on its binding affinity for the androgen receptor and its activity in cell-based functional assays. Detailed experimental protocols and visual representations of key pathways are included to support researchers in the field of androgen receptor modulation.
Data Presentation
Table 1: Androgen Receptor Binding Affinity of this compound and Reference Compounds
| Compound | Receptor Source | Radioligand | Kᵢ (nM) | Relative Binding Affinity (RBA) | Reference |
| This compound | Human AR | [³H]-Metribolone (R1881) | 2.2 | 800% vs. Testosterone | [1] |
| This compound | Rat AR | [³H]-Metribolone (R1881) | - | 300% vs. Testosterone | [1] |
| Testosterone | Rat AR | [³H]-Metribolone (R1881) | - | 100% | [1] |
| Dihydrotestosterone (DHT) | Human AR | [³H]-Metribolone (R1881) | ~2 | - | [1] |
| Metribolone (R1881) | Human AR | [³H]-Metribolone (R1881) | ~2 | - | [1] |
| Flutamide | Rat AR | [³H]-Metribolone (R1881) | - | <1% vs. Testosterone | [1] |
| Nilutamide | Rat AR | [³H]-Metribolone (R1881) | - | <1% vs. Testosterone | [1] |
| Bicalutamide | Rat AR | [³H]-Metribolone (R1881) | - | <1% vs. Testosterone | [1] |
Note: Kᵢ (Inhibition constant) is a measure of binding affinity. A lower Kᵢ indicates a higher binding affinity. RBA is expressed relative to testosterone.
Table 2: Selectivity of this compound for the Androgen Receptor
| Steroid Receptor | Binding Affinity |
| Progesterone Receptor (PR) | >1000-fold lower than for AR |
| Estrogen Receptor (ER) | >1000-fold lower than for AR |
| Glucocorticoid Receptor (GR) | >1000-fold lower than for AR |
| Mineralocorticoid Receptor (MR) | >1000-fold lower than for AR |
Data from in vitro competitive binding assays.[1]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound, such as this compound, for the androgen receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a test compound for the androgen receptor.
Materials:
-
Androgen Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-Metribolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled Testosterone or DHT.
-
Assay Buffer (TEG): Tris-HCl (pH 7.4), EDTA, and glycerol.
-
Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound in the assay buffer.
-
Prepare a working solution of the radioligand at a concentration near its Kd value.
-
Prepare the androgen receptor-containing cytosol at a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Incubation:
-
In microcentrifuge tubes, combine the androgen receptor preparation, the radioligand, and varying concentrations of the test compound or reference compound.
-
Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled reference compound).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add dextran-coated charcoal suspension to each tube to adsorb the free radioligand.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification of Radioactivity:
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
AR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)
This protocol describes a cell-based assay to evaluate the functional activity of this compound as an androgen receptor agonist or antagonist.
Objective: To determine the ability of this compound to induce or inhibit androgen receptor-mediated gene transcription.
Materials:
-
Cell Line: A suitable mammalian cell line that does not endogenously express the androgen receptor, such as CV-1 (monkey kidney fibroblast) cells.
-
Expression Vector: A plasmid containing the full-length human androgen receptor cDNA (pCMV-hAR).
-
Reporter Vector: A plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter (pMMTV-Luc).
-
Transfection Reagent: Lipofectamine or a similar lipid-based transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), charcoal-stripped to remove endogenous steroids.
-
Test Compound: this compound.
-
Reference Agonist: Dihydrotestosterone (DHT).
-
Reference Antagonist: Bicalutamide or Flutamide.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture CV-1 cells in DMEM with 10% charcoal-stripped FBS.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the AR expression vector and the MMTV-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (this compound).
-
For agonist testing, treat the cells with this compound alone.
-
For antagonist testing, co-treat the cells with a fixed concentration of DHT (e.g., its EC₅₀) and varying concentrations of this compound.
-
Include appropriate vehicle controls, a positive control (DHT), and a reference antagonist control.
-
Incubate the cells for another 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
For agonist activity, plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration) and the maximal efficacy.
-
For antagonist activity, plot the percentage of inhibition of DHT-induced luciferase activity against the logarithm of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Canonical androgen receptor signaling pathway activated by this compound.
Experimental Workflow for Androgen Receptor Competitive Binding Assay
Caption: Workflow for determining the binding affinity of this compound to the androgen receptor.
Experimental Workflow for AR-Mediated Transcriptional Activation Assay
References
RU 59063: A Technical Whitepaper on a Pivotal Androgen Receptor Ligand in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RU 59063, a nonsteroidal N-substituted arylthiohydantoin, has played a significant, albeit complex, role in the landscape of cancer research, particularly in the context of prostate cancer. Initially developed as a high-affinity antiandrogen, subsequent investigations revealed its dose-dependent partial agonist activity at the androgen receptor (AR). This dual character has made this compound a valuable tool for dissecting the intricacies of AR signaling and has served as a foundational scaffold for the development of second-generation antiandrogens, such as enzalutamide. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and visualization of relevant biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound is a selective androgen receptor modulator (SARM) that binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[1] Unlike endogenous androgens such as testosterone and dihydrotestosterone (DHT), this compound is not a steroid. Its binding to the AR can elicit both antagonistic and agonistic responses, depending on the cellular context and the concentration of the compound.[1]
As an antagonist, this compound competitively inhibits the binding of endogenous androgens to the AR, thereby preventing the conformational changes required for receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes, such as prostate-specific antigen (PSA). However, at certain concentrations, this compound can induce a conformational change in the AR that allows for partial activation of downstream signaling pathways, demonstrating its partial agonist properties.[1][2] This dual activity has been instrumental in studying the nuanced regulation of the AR signaling cascade.
The chemical structure of this compound, 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, served as the chemical backbone for the design of more potent and purely antagonistic second-generation antiandrogens.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and activity.
Table 1: Androgen Receptor Binding Affinity of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 2.2 nM | Human Androgen Receptor | [1] |
| Ka | 5.4 nM | Human Androgen Receptor | [1] |
| Relative Binding Affinity (RBA) | 3 times that of testosterone | Rat Androgen Receptor | [3] |
| Relative Binding Affinity (RBA) | 8 times that of testosterone | Human Androgen Receptor | [1] |
| Relative Binding Affinity (RBA) | Up to 100 times that of flutamide, nilutamide, and bicalutamide | Rat Androgen Receptor | [1] |
Table 2: Comparative IC50 Values of Antiandrogens in LNCaP Prostate Cancer Cells
| Compound | IC50 (nM) | Notes | Reference |
| Bicalutamide | 160 | Androgen-dependent cell line | [4] |
| Enzalutamide | 21.4 - 26 | Androgen-dependent cell line | [4] |
| Apalutamide | 200 | In the presence of 0.45 nM testosterone | [4] |
| Darolutamide | 26 | In the presence of 0.45 nM testosterone | [4] |
Signaling Pathway
This compound directly targets the androgen receptor signaling pathway, a critical driver of prostate cancer cell growth and survival. The following diagram illustrates the canonical AR signaling pathway and the point of intervention for this compound.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In-Depth Technical Guide: Cellular Effects of RU 59063 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of RU 59063, a nonsteroidal androgen receptor (AR) ligand. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, cellular consequences, and the experimental methodologies employed in its study.
Core Concepts: this compound and the Androgen Receptor
This compound is a synthetic, nonsteroidal molecule that exhibits high-affinity binding to the androgen receptor. Initially investigated as a potential antiandrogen, subsequent research has revealed a more complex pharmacological profile, classifying it as a selective androgen receptor modulator (SARM) with dose-dependent androgenic activity. Its primary cellular target is the androgen receptor, a ligand-activated transcription factor crucial for the development and maintenance of male reproductive tissues and implicated in the progression of prostate cancer.
The androgen receptor signaling pathway is a cornerstone of prostate cancer cell growth and survival. Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of a host of target genes responsible for cell proliferation and survival. Disruption of this pathway is a key therapeutic strategy in prostate cancer treatment.
Quantitative Data on this compound's Cellular Effects
The following table summarizes the key quantitative data regarding the interaction of this compound with the androgen receptor.
| Parameter | Value | Cell Line/System | Citation |
| Binding Affinity (Ki) | 2.2 nM | Human Androgen Receptor | [1] |
| Association Constant (Ka) | 5.4 nM | Human Androgen Receptor | [1] |
| Relative Binding Affinity | 8-fold higher than testosterone | Human Androgen Receptor | [1] |
| Relative Binding Affinity | Up to 100-fold higher than flutamide, nilutamide, and bicalutamide | Rat Androgen Receptor | [1] |
Note: Extensive searches for specific IC50 values of this compound on the viability of common prostate cancer cell lines (LNCaP, PC-3, DU-145) did not yield precise figures in the available literature. The inhibitory concentration is highly dependent on the specific cell line and experimental conditions.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects primarily through the modulation of the androgen receptor signaling pathway.
Classical Androgen Receptor Signaling
The canonical pathway involves the binding of this compound to the cytoplasmic AR, leading to its nuclear translocation, dimerization, and binding to Androgen Response Elements (AREs) on target genes. This interaction can either activate or inhibit gene transcription, depending on the cellular context. In castration-resistant prostate cancer (CRPC) cells, this compound has been shown to act as an agonist, increasing the expression of AR target genes such as FKBP5, PMEPA1, and NKX3.1.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's cellular effects. Below are representative protocols for key experiments.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to the androgen receptor.
Materials:
-
Recombinant human androgen receptor protein
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
This compound
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the recombinant AR protein, a fixed concentration of the radiolabeled androgen, and the different concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as filtration or dextran-coated charcoal.
-
Add scintillation fluid to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined from the dose-response curve.
AR-Mediated Reporter Gene Assay
This assay quantifies the ability of this compound to activate or inhibit AR-mediated gene transcription.
Materials:
-
Prostate cancer cell line (e.g., LNCaP or a cell line co-transfected with AR and a reporter plasmid)
-
Reporter plasmid containing an Androgen Response Element (ARE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
If using a non-AR expressing cell line, co-transfect the cells with an AR expression vector and the ARE-reporter plasmid. For cell lines like LNCaP that endogenously express AR, only the reporter plasmid is needed.
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound and appropriate controls (e.g., vehicle, known agonist like DHT, known antagonist like bicalutamide).
-
Incubate for a period sufficient to allow for gene expression (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The change in reporter gene activity in response to this compound treatment indicates its effect on AR transcriptional activity.
Western Blotting for AR Target Proteins
This technique is used to assess the effect of this compound on the expression levels of specific proteins downstream of AR signaling.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-FKBP5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.
Conclusion
This compound is a valuable tool for studying the androgen receptor signaling pathway. Its high affinity and selective nature make it a potent modulator of AR activity. The experimental protocols outlined in this guide provide a framework for investigating its cellular effects in detail. Further research, particularly in determining its precise impact on cell viability across various prostate cancer cell lines and elucidating its full spectrum of downstream signaling effects, will be crucial for a complete understanding of its therapeutic potential.
References
The Influence of RU 59063 on Androgen Receptor-Mediated Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a non-steroidal compound recognized for its high-affinity binding to the androgen receptor (AR). Initially investigated as an antiandrogen, subsequent research has demonstrated its properties as a selective androgen receptor modulator (SARM) with dose-dependent agonist activity. This technical guide provides an in-depth overview of the effects of this compound on gene expression, with a focus on key androgen receptor target genes. The information presented herein is intended to support research and drug development efforts in fields such as oncology, particularly in the context of prostate cancer.
Core Concepts: Androgen Receptor Signaling
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in normal male physiology and in the pathology of prostate cancer. Upon binding to androgens, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding initiates the recruitment of co-regulators and the transcriptional machinery, leading to the modulation of gene expression.
This compound, acting as an AR agonist, mimics the action of endogenous androgens, thereby inducing the expression of AR-regulated genes. Understanding the specific gene expression signature modulated by this compound is critical for elucidating its mechanism of action and therapeutic potential.
Data Presentation: Effect of Androgen Receptor Agonists on Target Gene Expression
Table 1: Effect of R1881 on the Expression of AR Target Genes in LNCaP Cells
| Gene | Treatment | Fold Change (mRNA) | Citation |
| FKBP5 | 1 nM R1881 (24h) | > 10-fold increase | [1] |
| PMEPA1 | 1 nM R1881 (16h) | Concentration-dependent increase | [2] |
| NKX3.1 | 10 nM R1881 (hours) | Time-dependent increase | [3] |
Table 2: Effect of Dihydrotestosterone (DHT) on the Expression of AR Target Genes in LNCaP Cells
| Gene | Treatment | Fold Change (mRNA) | Citation |
| FKBP5 | 10 nM DHT (8h) | Significant increase | [4] |
| PMEPA1 | DHT | Androgen-induced expression | [3] |
| NKX3.1 | 10 nM DHT (8h) | Significant increase | [4] |
Mandatory Visualizations
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the effect of this compound on the expression of AR target genes in LNCaP cells.
Objective: To quantify the change in mRNA expression of FKBP5, PMEPA1, and NKX3.1 in LNCaP cells following treatment with this compound.
Materials:
-
LNCaP human prostate cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CS-FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for FKBP5, PMEPA1, NKX3.1, and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Plating:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
For the experiment, seed LNCaP cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Androgen Deprivation:
-
After 24 hours, replace the growth medium with RPMI-1640 supplemented with 5% CS-FBS to deplete endogenous androgens.
-
Incubate the cells in androgen-deprived medium for 48 hours.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in RPMI-1640 with 5% CS-FBS to achieve the desired final concentrations (e.g., a dose-response range from 0.1 nM to 100 nM). A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Remove the androgen-deprived medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a specified time course (e.g., 8, 24, and 48 hours).
-
-
RNA Extraction:
-
At each time point, wash the cells with PBS and then lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reactions by mixing the cDNA template, forward and reverse primers for the target genes (FKBP5, PMEPA1, NKX3.1) and a reference gene, and the qPCR master mix.
-
Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer set to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the change in expression relative to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Conclusion
This compound demonstrates clear androgen receptor agonist activity, leading to the induction of AR target genes. While specific quantitative data on its effects on FKBP5, PMEPA1, and NKX3.1 expression remain to be fully elucidated in publicly available literature, the provided experimental framework offers a robust methodology for such investigations. Further characterization of the gene expression profile modulated by this compound will be invaluable for understanding its therapeutic potential and advancing the development of novel androgen receptor-targeted therapies.
References
- 1. refine.bio [refine.bio]
- 2. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells [mdpi.com]
- 3. Methylation of the PMEPA1 gene, a negative regulator of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of Regulatory Networks by NKX3-1 Promotes Androgen-Dependent Prostate Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Safety and Toxicity Profile of RU 59063
Disclaimer: Publicly available, detailed preclinical safety and toxicity data for RU 59063 is limited. This compound was primarily a research tool and a precursor for the development of other therapeutic agents. Consequently, comprehensive safety studies typically required for clinical drug development were likely not conducted or not published. This guide summarizes the available information and provides a general context based on its chemical class and mechanism of action.
Introduction
This compound is a non-steroidal selective androgen receptor modulator (SARM) first described in 1994.[1] It is characterized by its high affinity and selectivity for the androgen receptor (AR).[1] Initially investigated as a potential antiandrogen, subsequent research revealed that this compound possesses dose-dependent androgenic (agonist) activity, albeit with lower efficacy than dihydrotestosterone (DHT).[1] Its primary significance in the scientific literature stems from its role as a foundational chemical scaffold for the development of second-generation non-steroidal antiandrogens, most notably enzalutamide.[1]
Pharmacological Profile
This compound is an N-substituted arylthiohydantoin derivative.[2] Its key pharmacological characteristics are summarized in the table below.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 2.2 nM | Human Androgen Receptor | [1] |
| Association Constant (Ka) | 5.4 nM | Human Androgen Receptor | [1] |
| Receptor Selectivity | >1,000-fold for AR over PR, ER, GR, and MR | Human Nuclear Receptors | [1] |
AR: Androgen Receptor, PR: Progesterone Receptor, ER: Estrogen Receptor, GR: Glucocorticoid Receptor, MR: Mineralocorticoid Receptor.
The high affinity of this compound for the androgen receptor is noteworthy, being approximately 8-fold higher than that of testosterone for the human AR and up to 100-fold greater than first-generation non-steroidal antiandrogens like flutamide and bicalutamide for the rat AR.[1]
Signaling Pathway
As a selective androgen receptor modulator, this compound directly interacts with the androgen receptor. The binding of an agonist to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the ligand-receptor complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes.
Caption: Simplified signaling pathway of this compound as an androgen receptor agonist.
Safety and Toxicity Profile
There is a significant lack of specific, publicly available preclinical safety and toxicity data for this compound. The information available is largely qualitative or pertains to the broader class of selective androgen receptor modulators.
Acute and Chronic Toxicity
No studies detailing the acute (e.g., LD50) or chronic toxicity of this compound were identified in the public domain.
Genotoxicity
No specific genotoxicity studies for this compound have been published. However, a review on the genotoxicity of hormonal steroids suggests that androgens and anti-androgens are generally devoid of genotoxic activities in standard core battery tests.[3]
Carcinogenicity
There is no available data on the carcinogenic potential of this compound.
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are not publicly available. As an androgen receptor agonist, it could be anticipated to interfere with the endocrine system and potentially impact reproductive functions.
General Adverse Effects of SARMs
While not specific to this compound, research and clinical trials on other SARMs have noted potential adverse effects. These include dose-dependent suppression of endogenous testosterone and gonadotropins, and alterations in lipid profiles. In some cases of SARM misuse, liver damage has been reported.
Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
Detailed pharmacokinetic studies on this compound are not available in the public literature. A study on a structurally related SARM, S-1, in rats showed rapid absorption, slow clearance, moderate distribution, and extensive metabolism.[4] It is plausible that this compound would exhibit some similar general characteristics, but specific parameters such as oral bioavailability, half-life, and metabolic pathways have not been published.
The workflow for a typical preclinical ADME study is outlined below.
Caption: General experimental workflow for preclinical ADME profiling of a compound.
Experimental Protocols
Due to the absence of published safety studies for this compound, specific experimental protocols cannot be provided. However, this section outlines the general methodologies that would be employed to assess the safety and toxicity of a compound like this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the test compound that induces cell death in vitro.
General Protocol (e.g., using an MTT assay):
-
Cell Culture: Plate a suitable cell line (e.g., a prostate cancer cell line like LNCaP or a liver cell line like HepG2) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a compound.
General Protocol:
-
Strain Selection: Use several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to various concentrations of this compound on agar plates with a limited amount of the essential amino acid.
-
Incubation: Incubate the plates for several days.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Conclusion
This compound is a high-affinity selective androgen receptor modulator that has been instrumental as a lead compound in the development of clinically significant antiandrogens. However, a comprehensive and publicly available safety and toxicity profile for this compound itself is lacking. While general toxicities associated with the SARM class of compounds can be inferred, specific quantitative data and detailed experimental results for this compound are not available. Future research, should it be undertaken, would be necessary to fully characterize its safety profile.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genotoxicity of hormonal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RU 59063 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a nonsteroidal compound that acts as a high-affinity ligand for the androgen receptor (AR).[1] Initially investigated as a potent antiandrogen, subsequent research has revealed that it possesses dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[1] Its high affinity and selectivity for the AR have made it a valuable research tool and a foundational scaffold for the development of second-generation nonsteroidal antiandrogens, such as enzalutamide.[1] These application notes provide a detailed guide for the use of this compound in preclinical animal models, with a focus on prostate cancer research.
Mechanism of Action
This compound is an N-substituted arylthiohydantoin that competitively binds to the ligand-binding domain of the androgen receptor.[1] This binding can elicit either antagonistic or agonistic effects depending on the cellular context and dosage. In androgen-sensitive tissues, it can block the action of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting androgen-dependent gene transcription and cellular proliferation. Conversely, in certain conditions, it can partially activate the AR, leading to androgenic effects. This dual activity is a hallmark of SARMs. This compound exhibits a high binding affinity for the rat and human androgen receptors and demonstrates over 1,000-fold selectivity for the AR compared to other steroid hormone receptors.[1]
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a closely related structural analog, RU 58642, which can serve as a reference for experimental design.
| Compound | Parameter | Species | Value | Reference |
| This compound | Binding Affinity (Ki) | Rat AR | 0.71 nM | MedchemExpress |
| Binding Affinity (Ki) | Human AR | 2.2 nM | Wikipedia | |
| Selectivity | Human AR vs. other steroid receptors | >1,000-fold | Wikipedia | |
| RU 58642 | Effective Dose (Oral) | Intact Male Rat | 1 - 30 mg/kg/day | [2] |
| Effect | Intact Male Rat | Significant reduction in prostate and seminal vesicle weight | [2] | |
| Effective Dose (Subcutaneous) | Castrated Male Rat | 0.3 mg/kg | [3] | |
| Effect | Castrated Male Rat | Significant decrease in prostate weight | [3] |
Experimental Protocols
Disclaimer: The following protocols are inferred from studies on closely related compounds due to the limited availability of detailed published protocols for this compound itself. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental endpoint.
Protocol 1: Oral Administration in a Mouse Xenograft Model of Prostate Cancer
This protocol is adapted from studies on this compound derivatives.
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous prostate cancer xenograft model.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water
-
Male immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Prostate cancer cells (e.g., LNCaP or C4-2)
-
Matrigel (optional)
-
Calipers
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Cell Preparation and Implantation:
-
Culture prostate cancer cells to 80-90% confluency.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Animal Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the 0.5% HPMC vehicle to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.
-
A suggested starting dose, based on related compounds, is 10 mg/kg.
-
Administer the this compound formulation or vehicle control daily via oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight twice weekly.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise tumors and measure their final weight.
-
Tissues can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting, or gene expression analysis).
-
Protocol 2: Subcutaneous Administration in a Rat Model
This protocol is based on studies with the structural analog RU 58642.
Objective: To assess the antiandrogenic activity of this compound on androgen-sensitive tissues in rats.
Materials:
-
This compound
-
Vehicle: A suitable vehicle for subcutaneous injection (e.g., sesame oil, or a solution of ethanol, propylene glycol, and water).
-
Male Sprague-Dawley or Wistar rats (castrated or intact, depending on the experimental design)
-
Testosterone propionate (for castrated models)
-
Subcutaneous injection needles (25-27 gauge)
-
Syringes
Procedure:
-
Animal Model:
-
Intact Model: Use sexually mature male rats to assess the ability of this compound to antagonize endogenous androgens.
-
Castrated Model: Surgically castrate rats and allow them to recover. This model is used to assess both the antagonistic and potential agonistic effects of this compound in the absence of endogenous androgens. Often, a maintenance dose of testosterone propionate is co-administered to simulate a hormonal environment.
-
-
This compound Formulation and Administration:
-
Dissolve this compound in the chosen vehicle. Sonication may be required to aid dissolution.
-
A suggested starting dose, based on RU 58642, is in the range of 0.3 - 10 mg/kg.
-
Administer the this compound formulation or vehicle control daily via subcutaneous injection.
-
-
Treatment and Tissue Collection:
-
Treat the animals for a specified period (e.g., 7-14 days).
-
At the end of the treatment period, euthanize the rats.
-
Carefully dissect and weigh androgen-sensitive tissues, such as the ventral prostate and seminal vesicles.
-
-
Data Analysis:
-
Compare the weights of the prostate and seminal vesicles between the treatment and control groups. A reduction in organ weight in intact animals or in testosterone-supplemented castrated animals would indicate antiandrogenic activity.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in an animal model.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of RU 58642, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU 59063 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
RU 59063 is a nonsteroidal androgen receptor (AR) ligand.[1] It is recognized for its high binding affinity and selectivity for the AR.[1] Initially investigated as a potent antiandrogen, subsequent research has indicated that it can exhibit dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[1] this compound is a derivative of the first-generation nonsteroidal antiandrogen, nilutamide, and has served as a foundational structure for the development of second-generation NSAAs like enzalutamide.[1]
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its biological effects by binding to the androgen receptor, a ligand-activated transcription factor. The binding of an agonist, such as dihydrotestosterone (DHT) or in some contexts this compound, to the AR in the cytoplasm leads to a conformational change. This complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-activator proteins, initiating the transcription of target genes that regulate various physiological processes. As a SARM, the tissue-specific effects of this compound may be influenced by the differential expression of co-regulator proteins in various cell types.
Quantitative Data
As of the latest literature search, specific quantitative data regarding the in vivo dosage and administration of this compound in mice is not available. The table below is provided as a template to be populated during experimental design and execution.
| Parameter | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Vehicle | Observations/Citations |
| This compound | Subcutaneous (SC) | To be determined | To be determined | e.g., Sesame oil, DMSO | N/A |
| This compound | Oral Gavage (PO) | To be determined | To be determined | e.g., Corn oil, 0.5% Methylcellulose | N/A |
Experimental Protocols
The following are general protocols for the administration of compounds to mice via subcutaneous injection and oral gavage. These should be adapted for this compound based on its physicochemical properties and the specific aims of the study.
Protocol for Subcutaneous (SC) Injection
Subcutaneous injection is a common method for sustained release of compounds.
Materials:
-
This compound
-
Sterile vehicle (e.g., sesame oil, corn oil, or a solution containing DMSO)
-
Sterile 1 mL syringes
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in the chosen sterile vehicle to the desired concentration. Sonication or gentle warming may be necessary to aid dissolution, depending on the vehicle. Ensure the final solution is homogenous.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer.
-
Properly restrain the mouse. The loose skin over the dorsal scapular region (scruff) is a common site for SC injections.
-
-
Administration:
-
Swab the injection site with 70% ethanol.
-
Lift the skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Post-Administration Monitoring:
-
Monitor the mouse for any adverse reactions at the injection site (e.g., swelling, inflammation) and for systemic signs of toxicity.
-
Protocol for Oral Gavage (PO)
Oral gavage ensures the precise oral administration of a compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., corn oil, 0.5% methylcellulose in water)
-
Flexible or rigid, ball-tipped gavage needles (size appropriate for mice, e.g., 20-22 gauge)
-
Sterile 1 mL syringes
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution or suspension in the chosen vehicle to the desired concentration.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the administration volume.
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. DO NOT FORCE THE NEEDLE , as this can cause esophageal or tracheal perforation.
-
Once the needle is at the correct depth, administer the solution.
-
-
Post-Administration Monitoring:
-
Observe the mouse for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.
-
Monitor for any other adverse effects.
-
Conclusion
While this compound is a well-characterized SARM in terms of its binding affinity and mechanism of action, detailed protocols for its use in murine models are not widely published. The general procedures outlined above for subcutaneous injection and oral gavage provide a starting point for researchers. It is imperative to conduct preliminary dose-finding studies to establish a safe and effective dosage range for any planned in vivo experiments. Careful observation and adherence to ethical guidelines for animal research are paramount.
References
Preparing a Stock Solution of RU 59063: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of a stock solution of RU 59063, a nonsteroidal antiandrogen. The information is intended to ensure accurate and reproducible experimental results.
Introduction to this compound
This compound is a high-affinity ligand for the androgen receptor (AR), functioning as a nonsteroidal antiandrogen. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₈F₃N₃O₂S |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 155180-53-3 |
Preparing the this compound Stock Solution
Materials Required:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Determine the required amount of this compound: To prepare a 10 mM stock solution in 1 mL of DMSO, you will need 3.854 mg of this compound. The calculation is as follows:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 385.4 g/mol = 0.003854 g = 3.854 mg
-
-
Weigh the this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add the weighed this compound to the appropriate volume of DMSO in a sterile tube.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound exerts its effects by acting as an antagonist to the androgen receptor. The androgen receptor signaling pathway is a critical pathway in various physiological and pathological processes. The diagram below provides a simplified overview of this pathway.
Caption: Simplified Androgen Receptor Signaling Pathway.
Safety and Handling
This compound is a potent compound and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably in a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the material safety data sheet (MSDS) for complete safety information.
Disclaimer: This protocol is intended for research use only. The provided information is based on general laboratory practices and data for similar compounds. Researchers should always consult the specific product information sheet and relevant literature for the most accurate and up-to-date information.
Application Notes and Protocols for RU 59063 in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a nonsteroidal androgen receptor (AR) ligand characterized by its high binding affinity and selectivity.[1] As a selective androgen receptor modulator (SARM), it was initially investigated as a potent antiandrogen, though later studies revealed dose-dependent androgenic properties.[1] Its high affinity for the human AR, with a reported Ki of 2.2 nM, makes it a valuable tool in competitive binding assays for the discovery and characterization of novel AR modulators.[1] These application notes provide detailed protocols and data for the use of this compound in such assays.
Data Presentation
The binding affinity of this compound and other relevant ligands for the androgen receptor is summarized in the table below. This data is crucial for designing and interpreting competitive binding experiments.
| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) | Reference |
| This compound | Human AR | 2.2 nM | - | [1] |
| This compound | Rat AR | - | High | [2] |
| DTIB | Rat AR | 0.71 ± 0.22 nM | - | [3] |
| Dihydrotestosterone (DHT) | Human AR | Higher than Testosterone | - | [1] |
| Testosterone | Human AR | 8-fold lower than this compound | - | [1] |
| Metribolone (R-1881) | Human AR | Nearly equal to this compound | 100% (by definition in some assays) | [1] |
Note: The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. The Ki (inhibition constant) is a more absolute measure of binding affinity. The relationship can be described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. Upon binding to an agonist like dihydrotestosterone (DHT) or a SARM like this compound, it undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA to regulate the transcription of target genes.
Caption: Androgen Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for the Androgen Receptor
This protocol is designed to determine the binding affinity of test compounds for the androgen receptor by measuring their ability to compete with a radiolabeled ligand, such as [³H]-R1881.
Materials:
-
Receptor Source: Rat prostate cytosol or cells expressing the human androgen receptor.
-
Radioligand: [³H]-R1881 (Metribolone).
-
Test Compound: this compound or other compounds of interest.
-
Buffers:
-
Low-Salt TEDG Buffer (pH 7.4): Tris, EDTA, DTT, Glycerol.
-
High-Salt TEDG Buffer (pH 7.4): Low-Salt TEDG with 0.4M KCl.[4]
-
-
Scintillation Cocktail: Optifluor or similar.
-
Equipment:
-
Refrigerated centrifuge
-
Scintillation counter
-
Pipettes
-
Assay tubes
-
Procedure:
-
Preparation of Receptor Cytosol:
-
Homogenize rat ventral prostates in ice-cold low-salt TEDG buffer.[4]
-
Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosol (supernatant).
-
Determine the protein concentration of the cytosol.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (e.g., this compound) and a reference compound (e.g., unlabeled R1881).
-
In duplicate or triplicate, add the following to assay tubes on ice:
-
Total Binding: Receptor cytosol and [³H]-R1881.
-
Non-specific Binding: Receptor cytosol, [³H]-R1881, and a high concentration of unlabeled R1881 (e.g., 100-fold molar excess).
-
Competitive Binding: Receptor cytosol, [³H]-R1881, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the tubes overnight (e.g., 18-20 hours) at 4°C.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite (HAP) to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets with high-salt TEDG buffer to remove unbound radioligand.
-
Centrifuge and aspirate the supernatant.
-
-
Quantification:
-
Add scintillation cocktail to each tube containing the HAP pellet.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for RU 59063 in Androgen Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a non-steroidal compound that has been instrumental in the study of the androgen receptor (AR), a key regulator of male reproductive development and a therapeutic target in prostate cancer.[1] Initially characterized as a potent antiandrogen, subsequent research has revealed a more complex pharmacological profile, demonstrating dose-dependent androgenic activity, albeit with lower efficacy than dihydrotestosterone (DHT).[1] This dual activity makes this compound a valuable tool for dissecting the molecular mechanisms of AR function and for the development of novel selective androgen receptor modulators (SARMs).[1]
This compound is an N-substituted arylthiohydantoin derivative of the first-generation non-steroidal antiandrogen nilutamide.[1] Its high affinity and selectivity for the AR have made it a foundational molecule in the development of second-generation antiandrogens such as enzalutamide and apalutamide.[1] These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize its interaction with the androgen receptor and its effects on AR-mediated signaling pathways.
Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and DHT, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes.[2][3] this compound, as a competitive ligand, binds to the ligand-binding domain (LBD) of the AR.[3] Its effects, whether antagonistic or agonistic, are dependent on the cellular context and the specific gene being regulated. In some contexts, this compound can effectively block the action of endogenous androgens, while in others, it can partially activate AR-dependent transcription.[1]
Data Presentation
Table 1: Comparative Binding Affinity of this compound and Other Androgen Receptor Ligands
| Compound | Receptor | Ki (nM) | Relative Binding Affinity | Reference |
| This compound | Human AR | 2.2 | High | [1] |
| This compound | Rat AR | 0.71 | High | [4][5] |
| Testosterone | Human AR | ~17.6 | Moderate | [1] |
| Dihydrotestosterone (DHT) | Human AR | ~2.5 | High | [1] |
| Metribolone (R-1881) | Human AR | ~2.2 | High | [1] |
| Bicalutamide | Rat AR | ~71 | Low | [1] |
| Flutamide | Rat AR | >100 | Very Low | [1] |
| Nilutamide | Rat AR | >100 | Very Low | [1] |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: Functional Activity of Antiandrogens in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Observed Effect | Reference |
| This compound | LNCaP-AR | Gene Expression | AR Target Genes (FKBP52, PMPEA1, NKX3.1) | Agonist activity | |
| Enzalutamide | LNCaP | Cell Viability | Proliferation | Inhibition | [6] |
| Apalutamide | LNCaP | Cell Viability | Proliferation | Inhibition | [7] |
| Bicalutamide | LNCaP | Cell Viability | Proliferation | Inhibition (less potent than enzalutamide) | [6] |
| Darolutamide | LNCaP | Cell Viability | Proliferation | Inhibition | [7] |
Experimental Protocols
Competitive Binding Assay for Androgen Receptor
This protocol is designed to determine the binding affinity of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
This compound
-
Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881)
-
AR source (e.g., rat prostate cytosol or recombinant human AR)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and a reference compound (e.g., unlabeled R1881) in the assay buffer.
-
Prepare a working solution of the radiolabeled androgen in the assay buffer.
-
Thaw the AR-containing cytosol on ice.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
A fixed concentration of radiolabeled androgen.
-
Varying concentrations of this compound or the reference compound.
-
A fixed amount of AR-containing cytosol.
-
-
Include control wells for total binding (radioligand + AR, no competitor) and non-specific binding (radioligand + AR + excess unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add HAP slurry to each well to adsorb the AR-ligand complexes.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Wash the HAP pellets multiple times with wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Androgen Receptor Reporter Gene Assay
This assay measures the ability of this compound to modulate AR-mediated gene transcription.
Materials:
-
This compound
-
Androgen-responsive prostate cancer cell line (e.g., LNCaP) or a host cell line (e.g., HEK293T)
-
AR expression vector (if using a host cell line)
-
Reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
DHT (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in medium supplemented with CS-FBS to minimize background androgen levels.
-
Seed cells into 96-well plates.
-
If using a host cell line, co-transfect with the AR expression vector and the reporter plasmid using a suitable transfection reagent. For LNCaP cells, transfect only the reporter plasmid.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Include control wells: vehicle control, DHT (agonist control), and this compound in the presence of DHT (to assess antagonist activity).
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) for agonist activity.
-
Determine the IC50 value for antagonist activity by measuring the inhibition of DHT-induced luciferase activity.
-
LNCaP Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of the androgen-sensitive LNCaP prostate cancer cell line.
Materials:
-
This compound
-
LNCaP cells
-
Cell culture medium (RPMI 1640) with CS-FBS
-
DHT (as a positive control for proliferation)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate in RPMI 1640 with CS-FBS and allow them to attach overnight.[8]
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Include control wells: vehicle control and DHT. To assess anti-proliferative effects, cells can be co-treated with DHT and this compound.
-
-
Incubation:
-
Incubate the cells for 3-5 days.
-
-
Proliferation Measurement:
-
Add the cell proliferation assay reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Determine the EC50 for proliferative effects or the IC50 for anti-proliferative effects.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the competitive androgen receptor binding assay.
Caption: Experimental workflow for the androgen receptor reporter gene assay.
Caption: Experimental workflow for the LNCaP cell proliferation assay.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor: structure, role in prostate cancer and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
RU-59063: A High-Affinity Tool Compound for Interrogating the Androgen Receptor
RU-59063 is a nonsteroidal compound that serves as a high-affinity ligand for the androgen receptor (AR), making it a valuable tool in pharmacological research. Initially investigated as a potent antiandrogen, subsequent studies revealed it possesses dose-dependent androgenic activity, albeit with lower efficacy than the natural androgen dihydrotestosterone (DHT).[1] Its primary utility lies in its high binding affinity and remarkable selectivity for the AR over other steroid hormone receptors, which allows for precise investigation of AR signaling pathways.
This document provides detailed application notes and experimental protocols for the use of RU-59063 as a tool compound for researchers, scientists, and drug development professionals.
Molecular and Pharmacological Profile
RU-59063, an N-substituted arylthiohydantoin, was first described in 1994.[1] It emerged as a significant research tool due to its superior binding characteristics compared to first-generation nonsteroidal antiandrogens (NSAAs) like flutamide and bicalutamide. In fact, RU-59063 served as the chemical scaffold for the development of second-generation NSAAs, including the clinically significant drug enzalutamide.[1]
Binding Affinity and Selectivity
RU-59063 exhibits a high affinity for both human and rat androgen receptors. Notably, it demonstrates a 1,000-fold selectivity for the AR over other nuclear steroid hormone receptors such as the progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[1] This high selectivity minimizes off-target effects, making it an ideal tool for specifically studying AR-mediated processes. Unlike endogenous androgens such as testosterone and DHT, RU-59063 does not bind to human plasma proteins, which simplifies the interpretation of in vitro and in vivo experiments.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for RU-59063, facilitating comparison with other androgen receptor ligands.
| Parameter | Species | Value | Reference |
| Ki (Inhibition Constant) | Human AR | 2.2 nM | [1] |
| Rat AR | 0.71 ± 0.22 nM | [2] | |
| Ka (Association Constant) | Human AR | 5.4 nM | [1] |
| Relative Binding Affinity | Human AR | 8-fold higher than testosterone | [1] |
| Rat AR | 3-fold higher than testosterone | [1] | |
| Rat AR | Up to 100-fold higher than flutamide, nilutamide, and bicalutamide | [1] | |
| AR | Slightly higher than DHT | [1] | |
| AR | Nearly equal to metribolone (R-1881) | [1] |
Signaling Pathway
RU-59063 exerts its effects by directly interacting with the androgen receptor, a ligand-activated transcription factor. The binding of RU-59063 to the AR in the cytoplasm induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the AR-RU-59063 complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
The following are detailed protocols for key experiments utilizing RU-59063. These protocols are based on established methodologies for studying androgen receptor ligands and can be adapted for specific research questions.
In Vitro Application Notes
1. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of RU-59063 for the androgen receptor.
-
Objective: To quantify the ability of RU-59063 to displace a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881) from the AR.
-
Materials:
-
Purified androgen receptor protein (recombinant or from tissue lysates, e.g., rat prostate cytosol).
-
Radiolabeled ligand (e.g., [³H]-Mibolerone).
-
RU-59063.
-
Unlabeled competitor (e.g., Dihydrotestosterone, DHT) for non-specific binding determination.
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation cocktail.
-
96-well filter plates and scintillation counter.
-
-
Protocol:
-
Prepare a dilution series of RU-59063 in the assay buffer.
-
In a 96-well plate, add a fixed concentration of purified AR protein to each well.
-
Add the diluted RU-59063 or unlabeled competitor (for non-specific binding) to the wells.
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for RU-59063. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Androgen Receptor Transcriptional Activation Assay
This cell-based assay measures the functional activity of RU-59063 as an AR agonist or antagonist.
-
Objective: To determine the ability of RU-59063 to induce or inhibit AR-mediated gene transcription.
-
Cell Line: A suitable cell line expressing the androgen receptor, such as the human prostate cancer cell line LNCaP, or a cell line co-transfected with an AR expression vector and a reporter plasmid.
-
Materials:
-
LNCaP cells (or other suitable cell line).
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
RU-59063.
-
A known AR agonist (e.g., DHT) and antagonist (e.g., bicalutamide).
-
Lysis buffer and substrate for the reporter gene assay.
-
-
Protocol:
-
Seed the cells in a multi-well plate and allow them to attach.
-
If using a co-transfection model, transfect the cells with the AR expression vector and the reporter plasmid.
-
After 24 hours, replace the medium with a medium containing charcoal-stripped serum.
-
Treat the cells with varying concentrations of RU-59063. To test for antagonistic activity, co-treat with a fixed concentration of DHT.
-
Include positive (DHT alone) and negative (vehicle) controls.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Normalize the reporter activity to the total protein concentration in each well.
-
Generate dose-response curves to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity) of RU-59063.
-
In Vivo Application Notes
1. Castrated Rat Model for Androgenic Activity
This in vivo model is used to assess the androgenic effects of RU-59063 on androgen-dependent tissues.
-
Objective: To evaluate the ability of RU-59063 to maintain or restore the weight of androgen-dependent organs (e.g., prostate, seminal vesicles) in castrated male rats.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Materials:
-
RU-59063.
-
Vehicle for administration (e.g., corn oil, propylene glycol).
-
Surgical instruments for castration.
-
Anesthetics.
-
-
Protocol:
-
Acclimate the rats for at least one week before the experiment.
-
Surgically castrate the rats under anesthesia to remove the endogenous source of androgens. Allow a recovery period of 7-14 days.
-
Divide the castrated rats into groups: vehicle control, positive control (e.g., testosterone propionate), and different dose groups of RU-59063.
-
Administer RU-59063 or the control compounds daily via a suitable route (e.g., oral gavage, subcutaneous injection) for a specified period (e.g., 7-14 days).
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the ventral prostate and seminal vesicles.
-
Compare the organ weights between the different treatment groups to assess the androgenic activity of RU-59063.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the pharmacological properties of RU-59063.
Conclusion
RU-59063 is a potent and selective tool compound that has significantly contributed to the understanding of androgen receptor pharmacology. Its high affinity and selectivity make it an excellent choice for in vitro binding and functional assays, as well as for in vivo studies in animal models. The protocols outlined in this document provide a framework for researchers to effectively utilize RU-59063 to investigate the role of the androgen receptor in health and disease.
References
Application of RU 59063 in High-Throughput Screening for Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a non-steroidal compound recognized for its high binding affinity and selectivity for the androgen receptor (AR).[1] Initially investigated as a potent antiandrogen, subsequent research has revealed its dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[1] This dual activity, coupled with its high affinity, makes this compound an invaluable tool in high-throughput screening (HTS) campaigns aimed at identifying novel AR modulators. Its rigid chemical structure has also served as a foundational scaffold for the development of second-generation antiandrogens, such as enzalutamide. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.
Mechanism of Action and Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon binding to an androgen, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription.
This compound, as a high-affinity ligand, directly competes with endogenous androgens for binding to the AR's ligand-binding domain. Its subsequent effect as either an agonist or antagonist depends on the cellular context and the specific conformation it induces in the receptor.
Figure 1: Androgen Receptor Signaling Pathway.
Application in High-Throughput Screening
This compound is an ideal positive control and reference compound in HTS assays designed to discover novel AR modulators. Its high affinity ensures potent activity, providing a robust signal window for both agonistic and antagonistic screening modes.
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference |
| This compound | Human Androgen Receptor | Binding Affinity (Ki) | 2.2 nM | [1] |
| This compound | Rat Androgen Receptor | Binding Affinity (Ki) | 0.71 nM | [2] |
| R1881 (Agonist) | Androgen Receptor | MARS Assay (EC50) | 2.7 pM | |
| Dihydrotestosterone (DHT) (Agonist) | Androgen Receptor | MARS Assay (EC50) | 28 pM | |
| Bicalutamide (Antagonist) | Androgen Receptor | MARS Assay (IC50) | 1.1 µM | |
| Hydroxyflutamide (Antagonist) | Androgen Receptor | MARS Assay (IC50) | 180 nM |
Experimental Protocols
High-Throughput Screening for AR Modulators using a Reporter Gene Assay
This protocol is based on the principles of the Multifunctional Androgen Receptor Screening (MARS) assay, a flow cytometry-based HTS method.
1. Objective: To identify compounds that either activate (agonists) or inhibit (antagonists) the transcriptional activity of the androgen receptor.
2. Principle: A reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, is placed under the control of an androgen-responsive promoter. Cells are engineered to express both the androgen receptor and this reporter construct. Agonists will induce the expression of the reporter protein, while antagonists will block the induction caused by a known agonist.
3. Materials:
-
Cell Line: A suitable mammalian cell line that does not endogenously express AR (e.g., PC-3, HEK293).
-
Expression Plasmids:
-
An expression vector containing the full-length human androgen receptor cDNA.
-
A reporter plasmid containing a reporter gene (e.g., d2EGFP, Luciferase) downstream of an androgen-responsive promoter (e.g., MMTV).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Charcoal-stripped FBS (for experiments).
-
Transfection reagent (e.g., Lipofectamine, FuGENE).
-
This compound (for use as a reference compound).
-
Known AR agonist (e.g., Dihydrotestosterone - DHT, R1881).
-
Known AR antagonist (e.g., Bicalutamide, Enzalutamide).
-
Test compounds library.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
-
Equipment:
-
96-well or 384-well microplates (clear bottom, black or white walls for fluorescence/luminescence).
-
Automated liquid handling system.
-
High-content imager, microplate reader (fluorescence or luminescence), or flow cytometer.
-
Cell culture incubator (37°C, 5% CO2).
-
4. Experimental Workflow:
Figure 2: High-Throughput Screening Workflow.
5. Detailed Protocol:
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete medium.
-
Seed cells into 96-well or 384-well plates at a predetermined optimal density.
-
Incubate overnight.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol, co-transfecting the AR expression plasmid and the reporter plasmid.
-
Add the transfection complexes to the cells.
-
Incubate for 24-48 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of test compounds and control compounds (this compound, DHT, Bicalutamide) in a charcoal-stripped serum-containing medium.
-
For agonist screening : Add the diluted compounds directly to the cells.
-
For antagonist screening : Add the diluted compounds along with a fixed concentration of an AR agonist (e.g., EC50 concentration of DHT or R1881).
-
Incubate for 18-24 hours.
Day 4: Data Acquisition and Analysis
-
Measure the reporter signal (e.g., fluorescence intensity or luminescence).
-
Data Analysis:
-
Normalize the data to controls (e.g., vehicle control for agonist mode, agonist-only control for antagonist mode).
-
Plot dose-response curves for each compound.
-
Calculate EC50 values for agonists and IC50 values for antagonists.
-
Logical Relationships in HTS Data Analysis
The decision-making process for hit identification in an HTS campaign can be visualized as follows:
References
Application Notes and Protocols for RU 59063 in Androgen-Dependent Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a non-steroidal compound that acts as a high-affinity ligand for the androgen receptor (AR). Initially investigated as a potent antiandrogen, subsequent research has revealed its dual functionality as a selective androgen receptor modulator (SARM), exhibiting dose-dependent androgenic activity. This unique profile makes this compound a valuable tool for studying the complex roles of the androgen receptor in various physiological and pathological processes, particularly in androgen-dependent diseases such as prostate cancer, androgenetic alopecia, and acne. Its high selectivity for the AR over other steroid hormone receptors minimizes off-target effects, ensuring more precise experimental outcomes. This compound has also served as a foundational chemical scaffold for the development of second-generation antiandrogens, including the clinically significant drug enzalutamide.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo research models of androgen-dependent diseases.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its binding affinities.
Table 1: Androgen Receptor Binding Affinity of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 2.2 nM | [1] |
| Ka | Human | 5.4 nM | [1] |
| Relative Binding Affinity vs. Testosterone | Human | 8-fold higher | [1] |
| Relative Binding Affinity vs. Testosterone | Rat | 3-fold higher | [1] |
| Relative Binding Affinity vs. Flutamide, Nilutamide, Bicalutamide | Rat | Up to 100-fold higher | [1] |
| Selectivity for AR over PR, ER, GR, MR | - | 1,000-fold | [1] |
Table 2: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Disease Model | IC50 Value | Reference |
| LNCaP | Androgen-sensitive prostate cancer | Data not available | |
| VCaP | Androgen-sensitive, AR-overexpressing prostate cancer | Data not available | |
| C4-2B | Castration-resistant prostate cancer | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the androgen receptor signaling pathway, the mechanism of action of this compound, and a general experimental workflow for its application.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in studying androgen-dependent diseases.
In Vitro Protocols
1. Androgen Receptor Competitive Binding Assay
This protocol is adapted from a standard competitive binding assay for the androgen receptor and can be used to determine the binding affinity of this compound.
-
Materials:
-
Rat ventral prostate cytosol (as a source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
This compound
-
Unlabeled R1881 (for standard curve)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and unlabeled R1881 in ethanol.
-
In a 96-well plate, add a fixed concentration of [3H]-R1881 to each well.
-
Add the serially diluted this compound or unlabeled R1881 to the respective wells. Include wells with only [3H]-R1881 (total binding) and wells with [3H]-R1881 and a high concentration of unlabeled R1881 (non-specific binding).
-
Add the rat prostate cytosol to each well.
-
Incubate the plate overnight at 4°C with gentle agitation.
-
Separate the bound from free radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Add scintillation cocktail to the wells containing the bound fraction.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of specific binding of [3H]-R1881 at each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.
-
2. Cell Viability (MTT) Assay
This protocol can be used to assess the effect of this compound on the proliferation of androgen-sensitive prostate cancer cells (e.g., LNCaP).
-
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include control wells with vehicle (e.g., DMSO) only.
-
Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
3. AR Reporter Gene Assay
This assay measures the ability of this compound to activate or inhibit androgen receptor-mediated gene transcription.
-
Materials:
-
PC-3 cells (AR-negative prostate cancer cell line)
-
AR expression vector
-
Reporter vector containing an androgen response element (ARE) driving a luciferase gene
-
Transfection reagent
-
This compound
-
Dihydrotestosterone (DHT)
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Seed PC-3 cells in a 24-well plate.
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, treat the cells with different concentrations of this compound in the presence or absence of a fixed concentration of DHT (to assess antagonist activity). Include appropriate controls.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each lysate.
-
Plot the relative luciferase activity against the log concentration of this compound to determine its agonist or antagonist activity.
-
In Vivo Protocols
1. Prostate Cancer Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound on the growth of prostate cancer tumors.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., LNCaP) mixed with Matrigel
-
This compound formulated for in vivo administration (e.g., in a vehicle like corn oil)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Plot the mean tumor volume over time for each group to assess the effect of this compound on tumor growth.
-
2. Androgenetic Alopecia Topical Model
This is a generalized protocol for studying the effect of topically applied this compound on hair growth.
-
Materials:
-
Testosterone-induced alopecic mouse model (e.g., C57BL/6 mice treated with testosterone)
-
This compound formulated in a topical solution (e.g., ethanol/propylene glycol vehicle)
-
Digital camera for imaging
-
Software for hair growth analysis
-
-
Procedure:
-
Induce androgenetic alopecia in the mice according to an established protocol.
-
Divide the mice into treatment and control groups.
-
Apply a defined volume of the this compound solution to a specific area on the dorsal skin of the treatment group mice daily. The control group should receive the vehicle only.
-
Document hair regrowth at regular intervals by taking photographs of the application area.
-
At the end of the study, skin biopsies can be taken for histological analysis of hair follicle density and stage.
-
Quantify hair growth from the images using appropriate software to assess the efficacy of this compound.
-
Conclusion
This compound is a versatile research tool for investigating the multifaceted roles of the androgen receptor in health and disease. Its high affinity and selectivity for the AR, combined with its dual agonist/antagonist properties, provide a unique opportunity to dissect the complexities of androgen signaling. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute robust experiments aimed at understanding and developing novel therapeutic strategies for androgen-dependent diseases. As with any experimental compound, it is crucial for researchers to perform their own validation and optimization to ensure the reliability and reproducibility of their findings.
References
Application Notes and Protocols: RU 59063 Treatment in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RU 59063 is a nonsteroidal androgen receptor (AR) modulator, initially identified as a potent antiandrogen.[1] It served as a foundational compound for the development of second-generation nonsteroidal antiandrogens such as enzalutamide (MDV3100) and apalutamide (ARN-509).[1][2] this compound exhibits a high binding affinity for the androgen receptor, with a reported 1,000-fold selectivity over other nuclear steroid hormone receptors.[1] Its primary mechanism of action involves the competitive inhibition of androgens from binding to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-dependent genes crucial for the growth and survival of prostate cancer cells.[3][4][5] This document provides detailed application notes and protocols for the use of this compound and its analogs in xenograft models of prostate cancer.
Mechanism of Action and Signaling Pathway
This compound and its derivatives function as androgen receptor antagonists. In prostate cancer, the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR initiates a conformational change, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.[4][6] Within the nucleus, the AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote tumor cell proliferation and survival.[4][5]
This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens.[3] This action inhibits the downstream signaling cascade. Second-generation antagonists derived from this compound, such as enzalutamide, further refine this mechanism by not only blocking androgen binding but also impairing AR nuclear translocation and the binding of AR to DNA.[6]
Quantitative Data from Xenograft Models
The following tables summarize the anti-tumor activity of this compound derivatives in xenograft models of prostate cancer. Data for this compound itself is limited in the available literature; therefore, data from its more clinically advanced analogs, RD162 and MDV3100 (enzalutamide), are presented.
Table 1: Effect of RD162 on LNCaP/AR Xenograft Tumor Growth
| Treatment Group | Dosage | Administration Route | Duration | Outcome | Reference |
| Vehicle | - | Oral Gavage | 28 days | Progressive Tumor Growth | [7] |
| Bicalutamide | 10 mg/kg/day | Oral Gavage | 28 days | Mixed Response | [7] |
| RD162 | 10 mg/kg/day | Oral Gavage | 28 days | Significant Tumor Regression | [7] |
Table 2: Dose-Response of MDV3100 (91) in LNCaP Xenografts
| Treatment Group | Dosage | Administration Route | Outcome | Reference |
| MDV3100 (91) | 1 mg/kg/day | - | Minimal Effect | [2] |
| MDV3100 (91) | 10 mg/kg/day | - | Optimal Cytostatic Activity | [2] |
Experimental Protocols
The following is a representative protocol for evaluating the efficacy of an antiandrogen, such as this compound or its analogs, in a prostate cancer xenograft model. This protocol is based on methodologies reported for related compounds.[2][7]
Cell Culture
-
Cell Line: LNCaP/AR (human prostate cancer cells engineered to overexpress the androgen receptor).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Xenograft Model Establishment
-
Animals: Male severe combined immunodeficient (SCID) or athymic nude mice, 6-8 weeks old.
-
Cell Preparation: Harvest LNCaP/AR cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups.
Drug Preparation and Administration
-
Vehicle: Prepare a suitable vehicle for oral gavage (e.g., a solution of 1% carboxymethylcellulose, 0.5% Tween 80, and 5% DMSO in water).
-
Drug Formulation: Prepare a suspension of this compound or its analog in the vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administration: Administer the drug or vehicle daily via oral gavage. Monitor the body weight of the mice regularly as an indicator of toxicity.
Endpoint Analysis
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Study Termination: Euthanize mice at the end of the study (e.g., after 28 days) or when tumors reach a predetermined maximum size.
-
Tissue Collection: Excise tumors and measure their final weight. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation) or snap-frozen for molecular analysis (e.g., PSA expression).
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiandrogens in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the androgen receptor signaling pathway in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ucla.edu [chem.ucla.edu]
Application Notes and Protocols for Western Blot Analysis of RU 59063 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of RU 59063, a nonsteroidal androgen receptor (AR) ligand, on cellular signaling pathways. The provided protocols and data presentation formats are designed to ensure robust and reproducible results.
Introduction
This compound is a high-affinity, nonsteroidal ligand for the androgen receptor (AR).[1][2] Initially characterized as a potent antiandrogen, subsequent studies have revealed that it can also exhibit dose-dependent androgenic (agonistic) activity.[2][3] This dual functionality makes it a valuable tool for studying AR signaling. Western blot analysis is an essential technique to elucidate the molecular consequences of this compound treatment by quantifying changes in the expression and post-translational modifications of the AR and its downstream target proteins.
The AR is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of target genes.[4] This signaling pathway is crucial in normal male development and is a key driver in the progression of prostate cancer.[4][5] Dysregulation of AR signaling is a hallmark of androgen-dependent and castration-resistant prostate cancer (CRPC).[4]
Key Signaling Pathways and Targets for Analysis
Treatment with this compound can modulate the AR signaling pathway, leading to changes in the expression of various downstream proteins. Key targets for Western blot analysis include:
-
Androgen Receptor (AR): Monitoring the total protein levels of AR is crucial to determine if this compound treatment leads to receptor degradation or stabilization.[6]
-
Downstream Target Genes:
-
Prostate-Specific Antigen (PSA/KLK3): A well-established biomarker of AR activity.[7]
-
FK506-Binding Protein 5 (FKBP5): A co-chaperone of the AR that is involved in a negative feedback loop.[3][7]
-
NKX3.1: A prostate-specific homeodomain protein and tumor suppressor whose expression is regulated by AR.[3]
-
TMPRSS2: A transmembrane serine protease involved in prostate cancer progression.
-
Data Presentation: Quantitative Analysis of Protein Expression
A structured table is essential for presenting quantitative data from Western blot experiments, allowing for clear comparison between different treatment conditions.
| Target Protein | Treatment Group | Concentration (nM) | Duration (h) | Normalized Protein Expression (Fold Change vs. Vehicle) | Standard Deviation | p-value |
| Androgen Receptor | Vehicle (DMSO) | - | 24 | 1.00 | 0.12 | - |
| This compound | 10 | 24 | 0.95 | 0.15 | >0.05 | |
| This compound | 100 | 24 | 0.88 | 0.11 | <0.05 | |
| DHT | 10 | 24 | 1.50 | 0.21 | <0.01 | |
| PSA | Vehicle (DMSO) | - | 48 | 1.00 | 0.18 | - |
| This compound | 10 | 48 | 1.20 | 0.25 | >0.05 | |
| This compound | 100 | 48 | 2.50 | 0.35 | <0.01 | |
| DHT | 10 | 48 | 4.00 | 0.45 | <0.001 | |
| FKBP5 | Vehicle (DMSO) | - | 24 | 1.00 | 0.09 | - |
| This compound | 10 | 24 | 1.80 | 0.22 | <0.05 | |
| This compound | 100 | 24 | 3.20 | 0.41 | <0.01 | |
| DHT | 10 | 24 | 5.50 | 0.60 | <0.001 | |
| NKX3.1 | Vehicle (DMSO) | - | 48 | 1.00 | 0.14 | - |
| This compound | 10 | 48 | 1.10 | 0.19 | >0.05 | |
| This compound | 100 | 48 | 1.90 | 0.28 | <0.05 | |
| DHT | 10 | 48 | 3.50 | 0.40 | <0.001 |
Experimental Protocols
A detailed and standardized protocol is critical for obtaining reliable and reproducible Western blot data.
Cell Culture and Treatment
-
Cell Line Selection: LNCaP or other androgen-sensitive prostate cancer cell lines are suitable models.
-
Cell Seeding: Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Androgen Deprivation: Prior to treatment, culture cells in androgen-deprived medium (e.g., phenol red-free medium supplemented with charcoal-stripped fetal bovine serum) for 24-48 hours. This step is crucial to reduce basal AR activity.
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent such as DMSO.
-
Dilute the stock solution to the desired final concentrations in androgen-deprived medium.
-
Include appropriate controls: a vehicle control (DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
-
Treat cells for the desired duration (e.g., 24 or 48 hours).
-
Protein Extraction
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-AR, anti-PSA, anti-FKBP5, or anti-NKX3.1) diluted in blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Visualizations
Androgen Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RU-59063 - Wikipedia [en.wikipedia.org]
- 3. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the androgen receptor signaling pathway in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line [mdpi.com]
- 8. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols: Investigating the Androgen Receptor Interactome using RU 59063 in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a proposed experimental protocol for utilizing the selective androgen receptor modulator (SARM), RU 59063, in co-immunoprecipitation (Co-IP) assays to study androgen receptor (AR) protein-protein interactions.
Introduction to this compound
This compound is a nonsteroidal androgen, or selective androgen receptor modulator (SARM), that is characterized by its high affinity and selectivity for the androgen receptor (AR).[1] Initially investigated as a potent antiandrogen, subsequent research revealed that it possesses dose-dependent androgenic activity, albeit with a lower efficacy than dihydrotestosterone (DHT).[1] this compound served as a foundational compound for the development of second-generation nonsteroidal antiandrogens, including enzalutamide.[1] Its high binding affinity makes it a valuable tool for investigating the molecular mechanisms of AR signaling and its interaction with other proteins.
The binding of a ligand, such as this compound, to the AR induces conformational changes in the receptor.[2][3][4] These changes are critical for the subsequent recruitment of a complex array of co-activator or co-repressor proteins, which in turn modulate the transcriptional activity of the AR.[2][4][5] The specific conformation adopted by the AR upon ligand binding dictates which co-regulators are recruited, thereby influencing downstream gene expression. Given its unique properties as a SARM with mixed agonist/antagonist activity, this compound is a compelling compound to investigate how different ligand-induced conformations of the AR can alter its protein interaction landscape.
Quantitative Data: Binding Affinity of this compound
The high affinity of this compound for the androgen receptor is a key characteristic that enables its use in probing AR-centric protein complexes. The following table summarizes the reported binding affinities.
| Ligand | Receptor | Binding Affinity Constant (Ki) | Association Constant (Ka) | Reference |
| This compound | Human Androgen Receptor | 2.2 nM | 5.4 nM | [1] |
This compound exhibits a 1,000-fold greater selectivity for the androgen receptor over other nuclear steroid hormone receptors.[1] It also demonstrates a higher affinity for the human AR than testosterone and a slightly higher affinity than DHT.[1]
Signaling Pathway: Androgen Receptor Activation and Co-regulator Recruitment
The binding of an androgenic ligand to the androgen receptor initiates a cascade of events leading to the regulation of target gene expression. In its un-liganded state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[6] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes.[6] The transcriptional activity of the AR is then modulated by the recruitment of co-activator or co-repressor proteins to the AR's activation function 2 (AF-2) domain.[6][7][8] The specific co-regulators recruited depend on the conformation of the AR induced by the bound ligand.[2][4][5]
Experimental Workflow: Co-Immunoprecipitation
Co-immunoprecipitation is a powerful technique to identify proteins that interact with a protein of interest (the "bait" protein) within a cell lysate. In this proposed experiment, the androgen receptor will be the bait protein to pull down its interacting partners in the presence of this compound.
Proposed Protocol: Co-Immunoprecipitation of the Androgen Receptor and Interacting Proteins Following Treatment with this compound
This protocol is a proposed methodology for investigating the effect of this compound on the androgen receptor interactome. It is based on established co-immunoprecipitation protocols for nuclear receptors and should be optimized for specific cell lines and experimental conditions.
I. Materials and Reagents
-
Cell Line: A human prostate cancer cell line expressing endogenous androgen receptor (e.g., LNCaP, VCaP).
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation: Rabbit anti-Androgen Receptor antibody.
-
Primary antibody for Western blotting: Mouse anti-Androgen Receptor antibody, and antibodies against known or putative AR-interacting proteins.
-
Negative control antibody: Rabbit IgG.
-
-
Protein A/G Beads: (e.g., Protein A/G magnetic beads or agarose beads).
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: (e.g., 1X Laemmli sample buffer).
-
Phosphate-Buffered Saline (PBS)
-
Reagents for SDS-PAGE and Western Blotting.
II. Experimental Procedure
A. Cell Culture and Treatment
-
Culture cells to 80-90% confluency in appropriate growth medium.
-
For androgen-dependent studies, cells can be steroid-deprived for 48-72 hours prior to treatment.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time (e.g., 4-24 hours). A positive control with a known AR agonist like DHT should also be included.
B. Cell Lysis and Lysate Preparation
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
C. Pre-clearing the Lysate
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
D. Immunoprecipitation
-
To the pre-cleared lysate, add the primary anti-AR antibody (or control IgG) and incubate overnight at 4°C with gentle rotation. The optimal antibody concentration should be determined empirically.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C with rotation to capture the immune complexes.
E. Washing
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
F. Elution
-
After the final wash, remove all residual wash buffer.
-
Add 1X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
G. Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane for Western blotting.
-
Probe the membrane with primary antibodies against the AR and potential interacting proteins.
-
For a broader, unbiased analysis, the eluted proteins can be identified by mass spectrometry.
III. Expected Outcomes and Interpretation
By comparing the protein bands in the this compound-treated sample with the vehicle control and DHT-treated samples, researchers can identify proteins that are differentially recruited to the androgen receptor in the presence of this specific SARM. This can provide valuable insights into the molecular mechanisms underlying the dose-dependent agonist and antagonist activities of this compound and help in the development of more targeted therapies for androgen-related diseases.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Structural Dynamics of Agonist and Antagonist Binding to the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural Dynamics of Agonist and Antagonist Binding to the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing the Androgen Receptor Interactome in Prostate Cancer: Implications for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing the Androgen Receptor Interactome in Prostate Cancer: Implications for Therapeutic Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cells Treated with RU 59063: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a nonsteroidal androgen receptor (AR) ligand with a high binding affinity and selectivity.[1][2][3][4] Initially characterized as a potent antiandrogen, subsequent studies revealed its dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[1] SARMs are a class of compounds that exhibit tissue-selective effects, making them a subject of interest in various research and therapeutic areas, including the study of prostate cancer.[5][6] Understanding the cellular consequences of this compound treatment is crucial for elucidating its mechanism of action and potential therapeutic applications.
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of various cellular parameters. This document provides detailed protocols for the flow cytometric analysis of cells treated with this compound, focusing on three key cellular processes: apoptosis, cell cycle progression, and androgen receptor expression.
Data Presentation: Quantitative Analysis of this compound-Treated Cells
The following tables summarize hypothetical, yet representative, quantitative data from flow cytometric analyses of prostate cancer cell lines (LNCaP, PC-3, and DU-145) treated with this compound for 48 hours. These cell lines are commonly used models in prostate cancer research, with LNCaP being androgen-sensitive, while PC-3 and DU-145 are androgen-insensitive. The data is presented as the mean percentage of cells ± standard deviation and is intended to illustrate the potential effects of this compound that can be quantified using the provided protocols.
Table 1: Dose-Dependent Induction of Apoptosis in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| LNCaP | Untreated Control | 3.2 ± 0.8 | 2.1 ± 0.5 |
| This compound (1) | 8.5 ± 1.2 | 4.3 ± 0.9 | |
| This compound (10) | 25.7 ± 3.1 | 15.2 ± 2.5 | |
| This compound (50) | 45.1 ± 4.5 | 28.9 ± 3.8 | |
| PC-3 | Untreated Control | 2.5 ± 0.6 | 1.8 ± 0.4 |
| This compound (1) | 4.1 ± 0.9 | 2.5 ± 0.7 | |
| This compound (10) | 10.3 ± 1.5 | 7.8 ± 1.1 | |
| This compound (50) | 18.9 ± 2.2 | 12.4 ± 1.9 | |
| DU-145 | Untreated Control | 2.8 ± 0.7 | 2.0 ± 0.6 |
| This compound (1) | 3.9 ± 0.8 | 2.3 ± 0.5 | |
| This compound (10) | 9.5 ± 1.3 | 6.9 ± 1.0 | |
| This compound (50) | 16.7 ± 2.0 | 11.2 ± 1.7 |
Table 2: Effect of this compound on Cell Cycle Distribution in LNCaP Cells
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55.4 ± 4.1 | 30.2 ± 3.5 | 14.4 ± 2.8 |
| This compound (1) | 60.1 ± 4.5 | 25.8 ± 3.1 | 14.1 ± 2.7 |
| This compound (10) | 72.5 ± 5.2 | 15.3 ± 2.4 | 12.2 ± 2.1 |
| This compound (50) | 80.3 ± 6.1 | 8.9 ± 1.9 | 10.8 ± 1.9 |
Table 3: Modulation of Intracellular Androgen Receptor Expression
| Cell Line | Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of AR Staining |
| LNCaP | Untreated Control | 850 ± 95 |
| This compound (10) | 620 ± 78 | |
| PC-3 | Untreated Control | 150 ± 30 |
| This compound (10) | 145 ± 28 |
Signaling Pathways and Experimental Workflows
Caption: Androgen receptor signaling pathway activated by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
This compound
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and an untreated (vehicle) control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for setting compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
This compound
-
Prostate cancer cell lines
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the PI signal to determine the DNA content and cell cycle distribution.
-
Model the cell cycle phases using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M.
-
Protocol 3: Intracellular Staining for Androgen Receptor Expression
This protocol measures the expression level of the androgen receptor within the cells.
Materials:
-
This compound
-
Prostate cancer cell lines
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Primary antibody against Androgen Receptor
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the primary anti-AR antibody at the recommended dilution.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in PBS for analysis.
-
Use an isotype control to determine background staining.
-
Acquire data on a flow cytometer and analyze the Mean Fluorescence Intensity (MFI) of the AR-positive population.
-
Disclaimer: These protocols provide a general framework. Optimization of reagent concentrations, incubation times, and instrument settings may be necessary for specific cell lines and experimental conditions. The provided data is for illustrative purposes only and actual results may vary.
References
- 1. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for RU 59063 in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a non-steroidal small molecule that acts as a high-affinity ligand for the Androgen Receptor (AR). Initially investigated as an antiandrogen, subsequent research has demonstrated that this compound exhibits dose-dependent androgenic activity, classifying it as a Selective Androgen Receptor Modulator (SARM).[1][2] Its high affinity and selectivity for the AR make it a valuable tool for studying androgen signaling and a promising scaffold for the development of novel therapeutics targeting androgen-dependent pathologies, including prostate cancer.
These application notes provide an overview of the characteristics of this compound, along with detailed protocols for its use in key in vitro and in vivo experimental models relevant to drug development.
Mechanism of Action
This compound is an N-substituted arylthiohydantoin derivative that binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[1] This interaction induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation to the nucleus. Once in the nucleus, the AR-RU 59063 complex binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of AR target genes. Depending on the cellular context and the dose administered, this modulation can result in either agonistic or antagonistic effects on androgen signaling.[1][2]
Signaling Pathway
The androgen receptor signaling pathway plays a critical role in normal male development and is a key driver in the progression of prostate cancer. The binding of an androgen, such as dihydrotestosterone (DHT) or a synthetic ligand like this compound, to the AR initiates a cascade of events leading to the regulation of gene expression.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
| Parameter | Species | Value | Reference |
| Ki | Human AR | 2.2 nM | [2] |
| Ki | Rat AR | 0.71 nM | |
| Ka | Human AR | 5.4 nM | [2] |
Table 1: Binding Affinity of this compound to the Androgen Receptor.
| Cell Line | Assay | Parameter | Value | Reference |
| LNCaP | Proliferation | EC50 | ~0.1-1 nM (stimulatory) | [3] |
| LNCaP | PSA Secretion | - | Dose-dependent increase | [4] |
| C4-2 | Proliferation | - | Growth inhibition at higher concentrations |
Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines. Note: Specific EC50 values for proliferation can vary depending on experimental conditions. Higher concentrations of androgens can be inhibitory in some cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in a research setting.
Androgen Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the androgen receptor.
Workflow:
Materials:
-
LNCaP cells (or other AR-expressing cells)
-
Lysis buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Radiolabeled androgen (e.g., [3H]-Dihydrotestosterone)
-
This compound
-
Scintillation cocktail and counter
-
96-well filter plates and vacuum manifold
Protocol:
-
Prepare AR Lysate: Culture LNCaP cells to ~80% confluency. Harvest cells and lyse in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the AR. Determine protein concentration using a standard protein assay.
-
Set up Binding Reactions: In a 96-well plate, add a fixed concentration of [3H]-DHT (typically at or below its Kd) to each well.
-
Add serial dilutions of this compound to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).
-
Add the AR lysate to each well.
-
Incubation: Incubate the plate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.
-
Separation: Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of prostate cancer cells.
Workflow:
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the normalized values against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50.
Western Blot Analysis of AR and Target Gene Expression
This protocol is used to assess the effect of this compound on the protein levels of the androgen receptor and its downstream targets, such as Prostate-Specific Antigen (PSA).
Workflow:
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000 for anti-AR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a prostate cancer xenograft model.
Workflow:
Materials:
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
Prostate cancer cells (e.g., LNCaP mixed with Matrigel)
-
This compound
-
Vehicle for administration (e.g., corn oil, DMSO/saline mixture)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound at the desired dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will need to be optimized based on pharmacokinetic studies.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and measure their final weight and volume. Tissues can be processed for further analysis, such as Western blotting or immunohistochemistry for AR and PSA expression.
Conclusion
This compound is a versatile research tool for investigating the androgen receptor signaling pathway. Its high affinity and selective modulatory activity make it a valuable compound for target validation and a starting point for the development of novel therapeutics for androgen-related diseases. The protocols provided here offer a framework for characterizing the biological activity of this compound and similar compounds in relevant preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. RU-59063 - Wikipedia [en.wikipedia.org]
- 3. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of proliferation and production of prostate-specific antigen in androgen-sensitive prostatic cancer cells, LNCaP, by dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RU 59063 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU 59063. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a nonsteroidal androgen or selective androgen receptor modulator (SARM).[1] It is recognized as a high-affinity ligand for the androgen receptor (AR).[2] Initially investigated as a potent antiandrogen, subsequent studies revealed it possesses dose-dependent androgenic effects.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions as a high-affinity ligand for the androgen receptor (AR). The AR is a ligand-activated transcription factor. When a ligand like this compound binds to the AR in the cytoplasm, it typically induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] Information regarding its solubility in other common laboratory solvents such as ethanol or aqueous buffers is limited. It is advisable to first prepare a concentrated stock solution in DMSO.
Troubleshooting Guide: Solubility Issues
Q4: I am observing precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, perform a serial dilution. A recommended practice is to first dilute the stock in a small volume of serum-free media or phosphate-buffered saline (PBS), mix gently, and then add this intermediate dilution to the final volume of your complete media.
-
Maintain a Low Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also promote precipitation. It is a best practice to keep the final DMSO concentration in your cell culture medium below 0.5%, with 0.1% being the preferred concentration to minimize solvent effects.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound. Temperature shifts can affect solubility.
-
pH of the Medium: The pH of your cell culture medium can influence the solubility of your compound. Ensure your medium is properly buffered for the CO2 concentration in your incubator.
Data Presentation
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.385 mg | 1.927 mg | 3.854 mg |
| 5 mM | 1.927 mg | 9.635 mg | 19.27 mg |
| 10 mM | 3.854 mg | 19.27 mg | 38.54 mg |
| 50 mM | 19.27 mg | 96.35 mg | 192.7 mg |
This table is based on the molecular weight of this compound (385.4 g/mol ) and provides the required mass to prepare stock solutions in DMSO.[3] The values are calculated and should be used as a guide.
Experimental Protocols
Protocol 1: Preparation of a Working Solution of this compound for in vitro Experiments
This protocol provides a general guideline for diluting a DMSO stock of this compound into an aqueous-based cell culture medium.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Aseptically weigh the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in sterile DMSO. Refer to Table 1 for guidance.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation, it is advisable to perform an intermediate dilution.
-
In a sterile microcentrifuge tube, dilute the high-concentration DMSO stock solution into a small volume of pre-warmed, serum-free cell culture medium or PBS. For example, a 1:10 dilution.
-
Mix gently by flicking the tube or brief vortexing.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or a small volume of the initial DMSO stock if not performing an intermediate dilution) to the final volume of pre-warmed, complete cell culture medium.
-
It is crucial to add the compound solution to the medium while gently swirling the medium to ensure rapid and homogenous mixing.
-
Important: Calculate the final DMSO concentration to ensure it is well below the toxic level for your specific cell line (typically <0.5%).
-
-
Final Check and Application:
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).
-
If the solution is clear, it is ready to be added to your cell cultures.
-
Signaling Pathway
This compound acts as a high-affinity ligand for the androgen receptor. The following diagram illustrates the classical androgen receptor signaling pathway, which is the primary mechanism through which this compound exerts its effects.
References
Optimizing RU 59063 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RU 59063, a potent non-steroidal androgen receptor (AR) antagonist, in in vitro assays.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal selective androgen receptor modulator (SARM) that acts as a high-affinity antagonist of the androgen receptor (AR).[1] It is a derivative of the first-generation non-steroidal antiandrogen (NSAA), nilutamide.[1] Its mechanism of action involves competitively binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens like dihydrotestosterone (DHT) and inhibiting the subsequent downstream signaling pathways that lead to the transcription of androgen-responsive genes.[4] this compound exhibits high selectivity for the AR, with over 1,000-fold greater affinity for the AR compared to other nuclear steroid hormone receptors.[1]
Q2: How should I prepare a stock solution of this compound?
For optimal results, it is crucial to properly prepare and store this compound.
-
Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
-
Stock Concentration: It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Storage: Store the stock solution at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[5] When stored in solvent, it is stable for up to 6 months at -80°C or 1 month at -20°C.[3]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound will vary depending on the cell line, the specific assay, and the concentration of the competing androgen. However, based on its high affinity for the AR, a concentration range of 0.01 µM to 10 µM is a common starting point for in vitro experiments.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Can this compound exhibit partial agonist activity?
While this compound is primarily characterized as a potent antiandrogen, some studies have suggested that like other selective androgen receptor modulators (SARMs), it may possess dose-dependent androgenic (agonist) activity, although with lower efficacy than dihydrotestosterone (DHT).[1] This is a critical consideration, especially in castration-resistant prostate cancer (CRPC) models where the AR may be overexpressed or mutated.[6] Researchers should be mindful of this potential for partial agonism, particularly at higher concentrations.
Troubleshooting Guide
This section addresses common issues that may arise during in vitro assays with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak inhibition of androgen receptor activity | Incorrect this compound concentration: The concentration may be too low to effectively compete with the androgen. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and androgen concentration. |
| Degraded this compound: Improper storage may have led to the degradation of the compound. | Ensure that the stock solution has been stored correctly at -20°C or -80°C. Prepare a fresh stock solution if degradation is suspected. | |
| Low transfection efficiency (for reporter assays): In assays requiring transfection of a reporter plasmid, low efficiency will result in a weak signal. | Optimize your transfection protocol by testing different ratios of plasmid DNA to transfection reagent. Use a positive control to verify transfection efficiency. | |
| High background signal in luciferase reporter assays | Promoter activity: The promoter driving the luciferase gene may have high basal activity. | Use a promoterless vector as a negative control to assess basal promoter activity. Consider using a weaker promoter if the background is excessively high. |
| Plate type: The type of microplate used can affect background luminescence. | For luciferase assays, it is recommended to use white, opaque plates to maximize the luminescent signal and minimize crosstalk between wells.[7][8] | |
| Reagent contamination: Contamination of reagents can lead to high background signals. | Use freshly prepared, sterile reagents. | |
| High variability between replicate wells | Pipetting errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and ensure proper mixing of solutions. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.[7] |
| Cell seeding density: Inconsistent cell numbers across wells will lead to variable results. | Ensure a uniform single-cell suspension before seeding and be precise with cell counting and plating. | |
| Unexpected agonist activity of this compound | Partial agonism: As mentioned in the FAQs, this compound may exhibit partial agonist activity, especially at high concentrations or in certain cell lines. | Carefully evaluate the dose-response curve. If agonist activity is observed, consider using a lower concentration range or a different antiandrogen. |
| Mutated androgen receptor: Some prostate cancer cell lines, like LNCaP, have a mutated androgen receptor that can alter the response to antiandrogens. | Be aware of the AR status of your cell line. The T877A mutation in LNCaP cells can cause some antiandrogens to act as agonists.[9] |
Quantitative Data Summary
The following table summarizes the binding affinity and inhibitory concentrations of this compound and other relevant antiandrogens for the androgen receptor.
| Compound | Parameter | Value | Cell Line/System |
| This compound | Ki | 2.2 nM | Human Androgen Receptor |
| Ka | 5.4 nM | Human Androgen Receptor | |
| Ki | 0.71 nM | Rat Androgen Receptor | |
| Bicalutamide | IC50 | 160 nM | LNCaP |
| Enzalutamide | IC50 | 21.4 nM | LNCaP |
| Enzalutamide | IC50 | 26 nM | AR Luciferase Reporter Assay |
| Apalutamide | IC50 | 200 nM | AR Luciferase Reporter Assay |
| Darolutamide | IC50 | 26 nM | AR Luciferase Reporter Assay |
Experimental Protocols
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a critical driver in prostate cancer. The following diagram illustrates the canonical pathway and the point of intervention for this compound.
Caption: Androgen Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow: Luciferase Reporter Assay
This workflow outlines the key steps for assessing the antagonist activity of this compound using a luciferase reporter assay.
Caption: Workflow for a Luciferase-Based Androgen Receptor Antagonist Assay.
Detailed Protocol: AR-Mediated Luciferase Reporter Gene Assay
This protocol is adapted for assessing the antagonist activity of this compound in a cell line such as PC-3 or DU-145, which are AR-negative and require co-transfection of an AR expression vector.
Materials:
-
AR-negative prostate cancer cell line (e.g., PC-3, DU-145)
-
AR expression plasmid
-
Androgen Response Element (ARE)-driven firefly luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
Cell culture medium (e.g., RPMI-1640)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Dihydrotestosterone (DHT)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the cells with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the Renilla luciferase plasmid.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing 5% CS-FBS.
-
Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations to the appropriate wells.
-
Incubate for 1-2 hours.
-
Add a fixed concentration of DHT (e.g., a concentration that gives 80% of the maximal response, EC80) to all wells except the negative control wells.
-
Incubate the plate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Carefully remove the medium from the wells.
-
Lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Detailed Protocol: Prostate-Specific Antigen (PSA) Secretion Assay in LNCaP Cells
This protocol is designed to measure the effect of this compound on androgen-induced PSA secretion from the androgen-sensitive LNCaP prostate cancer cell line.
Materials:
-
LNCaP cells
-
24-well tissue culture plates
-
Cell culture medium (RPMI-1640)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Dihydrotestosterone (DHT)
-
PSA ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding and Androgen Deprivation:
-
Seed LNCaP cells in 24-well plates at an appropriate density.
-
Once the cells have attached, replace the medium with RPMI-1640 supplemented with 5% CS-FBS to deprive the cells of androgens for 24-48 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the androgen-deprived medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for 1-2 hours.
-
Add a fixed concentration of DHT (e.g., 1 nM) to stimulate PSA secretion in all wells except the negative control.
-
Incubate for an additional 48-72 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
If necessary, centrifuge the supernatant to remove any cellular debris.
-
-
PSA Measurement:
-
Measure the concentration of PSA in the supernatant using a commercial PSA ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the PSA concentration against the concentration of this compound to generate a dose-response curve and determine the inhibitory effect of this compound on androgen-induced PSA secretion.
-
It is also advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the cells at the end of the treatment period to ensure that the observed decrease in PSA is not due to cytotoxicity.[10]
-
This technical support guide provides a comprehensive resource for researchers working with this compound. By following these guidelines and protocols, you can optimize your experimental conditions and obtain reliable and reproducible data.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. medkoo.com [medkoo.com]
- 6. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secretome Analysis of Prostate Cancer Cell Lines Reveals Cell Cycle-Dependent PSA Secretion and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of RU 59063 in solution
This technical support center provides guidance on preventing the degradation of RU 59063 in solution. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a non-steroidal anti-androgen and a high-affinity ligand for the androgen receptor.[1][2][3] As an N-substituted arylthiohydantoin, its chemical structure is susceptible to degradation, particularly when in solution for experimental use.[4][5] Ensuring its stability is critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary pathways through which this compound might degrade in solution?
Based on the chemistry of its thiohydantoin core, the two primary degradation pathways for this compound in solution are:
-
Hydrolysis: The thiohydantoin ring can be cleaved by water molecules. This reaction is significantly accelerated in alkaline (basic) conditions and can also occur under acidic conditions, though generally at a slower rate.[4][5][6] Hydrolysis would likely lead to the formation of a thioureido-acid derivative, rendering the compound inactive.
-
Oxidation: The sulfur atom in the thiohydantoin ring is susceptible to oxidation, which would alter the chemical structure and likely the biological activity of the molecule.
Q3: I am dissolving this compound in DMSO. What precautions should I take?
Dimethyl sulfoxide (DMSO) is a common solvent for compounds like this compound. However, the stability of compounds in DMSO can be affected by environmental factors.[7] Key precautions include:
-
Use Anhydrous DMSO: Water content in DMSO is a more significant contributor to compound degradation than oxygen.[7] Use high-purity, anhydrous DMSO to prepare your stock solutions.
-
Store Properly: Store DMSO-containing solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions.
-
Minimize Freeze-Thaw Cycles: While some studies show minimal compound loss after multiple freeze-thaw cycles, it is good practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.[7]
Q4: Can I use aqueous buffers to dilute my this compound stock solution?
Caution should be exercised when using aqueous buffers. Since this compound is susceptible to hydrolysis, especially at alkaline pH, it is crucial to control the pH of the final solution. If aqueous buffers are necessary for your experiment:
-
Use Neutral or Slightly Acidic Buffers: Aim for a pH range of 6.0-7.0. Avoid basic buffers (pH > 7.5).
-
Prepare Freshly: Prepare the final diluted solution immediately before use to minimize the time this compound is in an aqueous environment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in stored solutions. | Degradation of this compound due to hydrolysis or oxidation. | 1. Prepare fresh stock solutions using anhydrous DMSO. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store aliquots at -80°C. 4. For working solutions in aqueous buffers, prepare them immediately before the experiment and use a neutral or slightly acidic pH. |
| Inconsistent results between experiments. | Partial degradation of this compound in stock or working solutions. | 1. Review your solution preparation and storage protocol against the recommendations. 2. Consider a quality control check of your this compound solid material if degradation is suspected even with proper handling. |
| Precipitate formation in the solution upon storage or dilution. | Poor solubility or compound degradation leading to insoluble products. | 1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. If diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility. 3. If precipitation occurs upon freezing, try a lower initial concentration for your stock solution. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber vials to protect from light.
-
Store the aliquots at -80°C.
-
Protocol for Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (pH 6.0-7.0)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired concentration in the pre-warmed aqueous buffer.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Use the working solution promptly after preparation. Do not store aqueous working solutions.
-
Quantitative Data Summary
| Storage Condition | Duration | Observation | Recommendation for this compound |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene containers.[7] | Storage container material is likely not a primary factor in degradation. |
| 40°C (Accelerated Study) | 15 weeks | Most compounds were found to be stable.[7] | Indicates reasonable thermal stability, but low-temperature storage is still recommended for long-term preservation. |
| Freeze/Thaw Cycles (-15°C to 25°C) | 11 cycles | No significant compound loss was observed for the tested compounds.[7] | While robust to some cycles, minimizing freeze-thaw events by aliquoting is a best practice to ensure integrity. |
| Presence of Water in DMSO | Not specified | Water is a more significant factor in causing compound loss than oxygen.[7] | Use of anhydrous DMSO is critical to prevent hydrolysis of the thiohydantoin ring. |
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RU-59063 - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Acid hydrolysis of 3-phenyl-2-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting RU 59063 experimental variability
Welcome to the technical support center for RU 59063. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this potent nonsteroidal androgen receptor (AR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal androgen or selective androgen receptor modulator (SARM). It functions as a high-affinity agonist for the androgen receptor (AR).[1] Initially investigated as an antiandrogen, subsequent research revealed its dose-dependent androgenic activity.[1] Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on DNA, recruiting co-regulators to modulate the transcription of target genes.
Q2: How should I prepare and store this compound stock solutions?
For optimal results and to minimize variability, proper handling and storage of this compound are critical.
-
Solubility: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: To prepare a stock solution, dissolve the powdered compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 3.854 mg of this compound (molar mass: 385.41 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
High concentrations of DMSO can be toxic to cells and may introduce experimental artifacts. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. To achieve this, prepare intermediate dilutions of your this compound stock solution in a serum-free medium before adding it to your cell cultures. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: I am observing inconsistent or no response to this compound in my cell-based assays. What are the potential causes?
Inconsistent results can arise from several factors. Consider the following troubleshooting points:
-
Compound Stability: this compound, like many small molecules, may have limited stability in aqueous cell culture media over extended incubation periods. Consider refreshing the media with a freshly prepared compound dilution for long-term experiments.
-
Cell Line Characteristics: The expression level of the androgen receptor can vary significantly between different cell lines and even between different passages of the same cell line. Ensure your cells express functional AR and use cells within a consistent and low passage number range.
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to androgens and other steroid receptor ligands, potentially reducing the effective concentration of this compound available to the cells. For androgen receptor-specific studies, it is advisable to use charcoal-stripped FBS, which has been treated to remove endogenous steroids and other lipophilic molecules.
-
Assay Conditions: Ensure that your cell seeding density, incubation times, and other assay parameters are consistent across experiments.
Q5: Are there any known off-target effects of this compound?
While this compound exhibits high selectivity for the androgen receptor over other steroid hormone receptors, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out for any small molecule.[1] If you observe unexpected cellular phenotypes, consider performing control experiments, such as using an AR antagonist to see if the effect is reversed or testing the compound in an AR-negative cell line.
Quantitative Data Summary
The potency of this compound can vary depending on the cell line and the specific experimental assay used. The following table summarizes available data on its binding affinity.
| Parameter | Species | Value |
| Ki (Inhibition Constant) | Human AR | 2.2 nM[1] |
| Ka (Association Constant) | Human AR | 5.4 nM[1] |
Note: EC50 and IC50 values from functional assays can be influenced by factors such as cell type, reporter system, and incubation time, leading to variability in reported potencies.
Experimental Protocols
Androgen Receptor (AR) Activation Reporter Gene Assay
This protocol describes a common method to assess the agonist activity of this compound on the androgen receptor using a luciferase reporter gene.
Materials:
-
AR-positive cells (e.g., LNCaP, PC-3 cells transiently or stably expressing AR)
-
AR-responsive luciferase reporter plasmid (e.g., containing an ARE promoter element)
-
Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Hormone Deprivation: After 24 hours of transfection, replace the growth medium with a medium containing CS-FBS to deplete endogenous androgens.
-
Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. The final DMSO concentration should be kept constant across all wells, including the vehicle control. Add the diluted compound to the cells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor (AR) Signaling Pathway activated by this compound.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Off-target effects of RU 59063 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RU 59063. The information focuses on potential off-target effects to consider during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a non-steroidal selective androgen receptor modulator (SARM) that was first described in 1994.[1] It is known to be a high-affinity ligand for the human androgen receptor (AR).[1]
Q2: How selective is this compound for the androgen receptor over other steroid hormone receptors?
This compound demonstrates high selectivity for the androgen receptor. It has a 1,000-fold greater selectivity for the AR compared to other nuclear steroid hormone receptors, including the progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[1]
Q3: Are there any known off-target effects of this compound on unrelated proteins?
While comprehensive public data on the broad off-target screening of this compound is limited, a significant off-target interaction for the class of non-steroidal antiandrogens, including the derivative enzalutamide, is the inhibition of the GABA-A receptor.[2][3] This interaction is a potential off-target effect to consider for this compound.
Q4: What are the potential consequences of the GABA-A receptor inhibition?
Inhibition of the GABA-A receptor can lead to neuronal hyperexcitability. For some non-steroidal antiandrogens, this off-target effect has been associated with side effects such as seizures.[2][3] Researchers should be mindful of this potential activity, especially in in vivo studies or when using high concentrations of the compound.
Q5: Has this compound been profiled against a broad panel of kinases or G-protein coupled receptors (GPCRs)?
Publicly available information does not contain data from broad off-target screening panels (e.g., kinase or GPCR panels) for this compound. Given the potential for small molecules to have off-target interactions, users should consider the need for such profiling based on their specific research context and the sensitivity of their experimental systems to off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected phenotypic changes in cell-based assays unrelated to androgen receptor signaling. | The observed effects might be due to the inhibition of an unknown off-target protein. | - Perform control experiments using cells that do not express the androgen receptor. - Consider profiling this compound against a broad kinase or GPCR panel to identify potential off-target interactions. - Titrate this compound to the lowest effective concentration to minimize potential off-target effects. |
| Neuroexcitatory effects or seizures observed in in vivo animal models. | This could be related to the potential off-target inhibition of the GABA-A receptor by this compound. | - Carefully monitor animals for any signs of neurotoxicity. - Consider reducing the dose of this compound. - If the experimental design allows, co-administration with a GABA-A receptor agonist could be explored as a mechanistic probe, though this may have confounding effects. |
| Discrepancies between in vitro and in vivo results. | Off-target effects that are not apparent in simplified in vitro systems may manifest in the more complex biological environment of an animal model. | - Re-evaluate the specificity of the observed effects in vitro using AR-knockout or knockdown models. - Analyze pharmacokinetic and pharmacodynamic relationships to understand if high, off-target-level concentrations are being reached in vivo. |
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for its primary target and its selectivity over other steroid hormone receptors.
| Target | Parameter | Value | Reference |
| Human Androgen Receptor (AR) | Ki | 2.2 nM | [1] |
| Progesterone Receptor (PR) | Selectivity vs. AR | >1,000-fold | [1] |
| Estrogen Receptor (ER) | Selectivity vs. AR | >1,000-fold | [1] |
| Glucocorticoid Receptor (GR) | Selectivity vs. AR | >1,000-fold | [1] |
| Mineralocorticoid Receptor (MR) | Selectivity vs. AR | >1,000-fold | [1] |
Experimental Protocols
As specific, published protocols for the off-target screening of this compound are not available, the following are generalized methodologies for assessing potential off-target effects.
1. Kinase Panel Screening (General Protocol)
-
Objective: To identify potential off-target interactions of this compound with a broad range of protein kinases.
-
Methodology:
-
Select a commercially available kinase panel that covers a diverse range of the human kinome.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform kinase activity assays in the presence of a fixed concentration of this compound (typically 1-10 µM for an initial screen).
-
The kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods such as radiometric assays (33P-ATP), fluorescence-based assays, or mass spectrometry.
-
Calculate the percentage of inhibition for each kinase relative to a vehicle control.
-
For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value.
-
2. GPCR Binding Assay (General Protocol)
-
Objective: To determine if this compound binds to a panel of G-protein coupled receptors.
-
Methodology:
-
Utilize a commercially available GPCR binding panel, which typically consists of cell membranes prepared from cells overexpressing the target GPCRs.
-
Radioligand binding assays are a common format. In this setup, a known radiolabeled ligand for the target GPCR is incubated with the cell membranes in the presence and absence of this compound.
-
The reaction is allowed to reach equilibrium, and then the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
A significant decrease in the binding of the radioligand in the presence of this compound indicates a potential interaction.
-
For any confirmed hits, competitive binding experiments with varying concentrations of this compound are performed to determine the Ki value.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with RU 59063
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the nonsteroidal androgen receptor (AR) ligand, RU 59063.
Introduction to this compound
This compound is a high-affinity, selective androgen receptor modulator (SARM) that has played a pivotal role in the development of second-generation nonsteroidal antiandrogens such as enzalutamide.[1] Initially developed as a potent antiandrogen, subsequent research revealed its dose-dependent dual nature, exhibiting both antagonistic and androgenic (agonistic) activities.[1] Its high affinity and selectivity for the AR over other steroid hormone receptors make it a valuable tool in androgen-related research.[1] However, its complex pharmacological profile can sometimes lead to unexpected experimental outcomes.
Data Presentation: Comparative Binding Affinities
Understanding the binding affinity of this compound relative to other common androgens and antiandrogens is crucial for experimental design and data interpretation. The following table summarizes the binding affinities (Ki or relative binding affinity - RBA) for selected ligands to the androgen receptor.
| Compound | Receptor Species | Binding Affinity (Ki) | Relative Binding Affinity (RBA) | Reference |
| This compound | Human | 2.2 nM | - | [1] |
| This compound | Rat | - | ~300% (vs. Testosterone) | [1] |
| Dihydrotestosterone (DHT) | Human | - | 58% (vs. THG) | [2] |
| Testosterone | Human | - | 7% (vs. THG) | [2] |
| Metribolone (R-1881) | Human | - | 72% (vs. THG) | [2] |
| Flutamide | Rat | High µM range | Low | [1] |
| Nilutamide | Rat | High µM range | Low | [1] |
| Bicalutamide | Rat | High µM range | Low | [1] |
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with this compound.
FAQ 1: Why am I observing androgenic (agonist) effects with this compound when it's described as an antiandrogen?
Answer: This is a key characteristic of this compound and a common source of unexpected results. While initially developed as an antagonist, this compound is now understood to be a selective androgen receptor modulator (SARM) with dose-dependent partial agonist activity.[1]
-
At lower concentrations , it may act primarily as an antagonist, blocking the effects of endogenous androgens.
-
At higher concentrations , it can induce a conformational change in the androgen receptor, leading to the recruitment of coactivators and subsequent transcription of androgen-responsive genes, thus acting as an agonist.
This dual activity is a critical factor to consider in your experimental design and data interpretation.
Troubleshooting Guide: Unexpected Agonism
Problem: You observe an increase in the expression of androgen-responsive reporter genes or cell proliferation in the presence of this compound alone.
Possible Causes & Solutions:
| Cause | Suggested Action |
| Dose-Dependent Agonism: | Perform a dose-response curve to determine the concentration at which this compound transitions from antagonistic to agonistic activity in your specific cell model. |
| Cell Line-Specific Factors: | The expression levels of AR coactivators and corepressors can vary between cell lines, influencing the response to a SARM. Consider using a different cell line to confirm if the effect is cell-type specific. |
| AR Mutation: | Some prostate cancer cell lines (e.g., LNCaP) express a mutated AR (T877A) which can alter ligand binding and response, sometimes converting antagonists into agonists. Sequence the AR in your cell line to check for mutations. |
FAQ 2: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the reason?
Answer: Non-monotonic or biphasic dose-response curves (U-shaped or inverted U-shaped) can occur with compounds that modulate steroid hormone receptors. This phenomenon, sometimes referred to as hormesis, can be caused by several factors:
-
Receptor Dimerization and Gene Regulation: The complex process of receptor homodimerization and its interaction with multiple "turn-on" and "turn-off" gene regulatory elements can lead to a biphasic response. At certain concentrations, the ligand-receptor complex may favor inhibitory pathways, while at other concentrations, it may favor activation.
-
Off-Target Effects at Higher Concentrations: While this compound is highly selective for the AR, at very high concentrations, it may interact with other signaling pathways, leading to unexpected effects on cell viability or reporter gene activity.
-
Cellular Feedback Mechanisms: Cells may have feedback loops that are activated at different ligand concentrations, altering the overall response.
Troubleshooting Guide: Atypical Dose-Response Curve
Problem: The observed effect of this compound decreases at higher concentrations after an initial increase (inverted U-shape) or increases after an initial decrease (U-shape).
Possible Causes & Solutions:
| Cause | Suggested Action |
| Biphasic Response: | Expand the range of concentrations in your dose-response experiment, using smaller logarithmic increments to fully characterize the curve. |
| Cytotoxicity: | At high concentrations, this compound may exhibit off-target cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your primary assay to assess toxicity. |
| Experimental Artifact: | Review your experimental protocol for potential errors in serial dilutions or reagent concentrations. Ensure the purity and stability of your this compound stock solution. |
FAQ 3: I am not seeing any effect of this compound in my experiment. What should I check?
Answer: A lack of response to this compound can be due to several factors, ranging from experimental setup to the biological context of your model system.
Troubleshooting Guide: No Observed Effect
Problem: this compound does not produce the expected antagonistic or agonistic effect.
Possible Causes & Solutions:
| Cause | Suggested Action |
| Compound Stability: | Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
| Cell Line Androgen Receptor Status: | Confirm that your cell line expresses the androgen receptor at sufficient levels. Some cell lines, like PC3, have very low or no AR expression. You can verify AR expression by Western blot or qPCR. |
| Presence of Androgen Receptor Splice Variants: | Some cancer cells express AR splice variants (e.g., AR-V7) that lack the ligand-binding domain. These variants are constitutively active and will not respond to ligands like this compound that target this domain. |
| Incorrect Concentration Range: | The effective concentration of this compound can be cell-type dependent. Test a wider range of concentrations, from picomolar to micromolar, to identify the active range in your system. |
| Metabolism of this compound: | Depending on the cell line and incubation time, this compound could be metabolized into inactive forms. Consider shorter incubation times or investigate potential metabolic pathways in your model. |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]R1881)
-
Test compound (this compound)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound (this compound) and the radiolabeled androgen in the assay buffer.
-
Incubation: In a 96-well plate, add the AR preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled androgen).
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) treatment.
-
Quantification: Add scintillation cocktail to the wells containing the bound radioligand and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Androgen Receptor Co-transfection and Reporter Gene Assay
This protocol is used to assess the functional activity (agonist or antagonist) of a compound like this compound on AR-mediated gene transcription.
Materials:
-
Mammalian cell line with low endogenous AR (e.g., HEK293T, CV-1)
-
Expression vector for human AR
-
Reporter vector containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Androgen (e.g., DHT) for antagonist assays
-
Lysis buffer and reporter gene assay reagents
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfection: Co-transfect the cells with the AR expression vector and the ARE-reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (this compound) at various concentrations.
-
For agonist activity: Add this compound alone.
-
For antagonist activity: Add this compound in the presence of a fixed concentration of an androgen agonist like DHT.
-
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer.
-
Reporter Assay: Measure the reporter gene activity (e.g., luciferase activity) in the cell lysates using a luminometer.
-
Data Analysis: Normalize the reporter gene activity to the total protein concentration in each sample. Plot the reporter activity against the log concentration of this compound.
Visualizations
Signaling Pathway of Androgen Receptor Activation
Caption: Simplified signaling pathway of androgen receptor activation by androgens and this compound.
Experimental Workflow for AR Competitive Binding Assay
Caption: Workflow for an androgen receptor competitive binding assay.
Logical Relationship for Troubleshooting Unexpected Agonism
Caption: Decision tree for troubleshooting unexpected agonist activity of this compound.
References
How to control for RU 59063 vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU 59063. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on controlling for the effects of the vehicle used to dissolve and administer the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal selective androgen receptor modulator (SARM).[1] It was initially investigated as a potent antiandrogen but was subsequently found to possess dose-dependent androgenic (agonist) activity, although with a lower efficacy than dihydrotestosterone (DHT).[1] this compound is an N-substituted arylthiohydantoin derivative and binds with high affinity to the androgen receptor (AR).[1] Its mechanism of action involves binding to the AR, which then translocates to the nucleus and modulates the transcription of androgen-responsive genes.
Q2: Why is a vehicle control essential when working with this compound?
A vehicle control is crucial in experiments with this compound to differentiate the biological effects of the compound from those of the solvent used to dissolve it (the vehicle).[2][3] Vehicles, especially organic solvents like DMSO and ethanol, can have their own biological effects, which can confound the interpretation of experimental results.[2][3] The vehicle control group receives the same volume and concentration of the vehicle as the group receiving this compound, allowing for a direct comparison and the isolation of the compound's specific effects.
Q3: What are the most common vehicles for this compound, and how should I choose one?
The choice of vehicle depends on the experimental model (in vitro or in vivo) and the required concentration of this compound.
-
In Vitro: Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving this compound for in vitro studies due to its hydrophobicity. It is critical to use a final concentration of the vehicle that is low enough to not affect the cells. For most cell lines, the final concentration of DMSO should be kept at or below 0.1% to 0.5%.
-
In Vivo: For oral gavage in rodents, this compound may be suspended in aqueous vehicles such as 0.5% carboxymethylcellulose (CMC) in water, or solutions containing polyethylene glycol (PEG) and saline.[4][5] If a co-solvent like DMSO or ethanol is necessary to first dissolve the compound, its final concentration in the administered solution should be minimized.
Q4: Can the vehicle itself affect the androgen receptor signaling pathway?
Yes, some vehicles can directly impact the androgen receptor (AR) signaling pathway. For example, studies have shown that even low concentrations of DMSO can downregulate the expression of both full-length AR and its splice variants in prostate cancer cell lines.[2][4][6][7][8] This makes it imperative to include a vehicle control to account for these potential off-target effects.
Troubleshooting Guides
In Vitro Experiments
Problem 1: I am seeing toxicity in my cell cultures, even at low concentrations of this compound.
-
Possible Cause: The vehicle concentration may be too high, causing cellular stress or death.
-
Troubleshooting Steps:
-
Review Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level (typically ≤0.1% for DMSO).
-
Run a Vehicle-Only Toxicity Assay: Culture your cells with a range of vehicle concentrations to determine the maximum non-toxic concentration for your specific cell line.
-
Compare to Untreated Control: Always include an untreated control group (cells with media only) to have a baseline for cell viability.
-
Consider an Alternative Vehicle: If toxicity persists even at very low vehicle concentrations, you may need to explore alternative, less toxic solvents.
-
Problem 2: The effect of this compound is not consistent across experiments.
-
Possible Cause: Inconsistent preparation of the this compound stock solution or its dilution into the vehicle and culture medium. Precipitation of the compound upon dilution can also lead to variability.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Ensure Complete Dissolution: Before each use, ensure the stock solution is completely thawed and vortexed.
-
Check for Precipitation: When diluting the stock solution into your culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to adjust your dilution strategy, such as performing serial dilutions.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in the culture medium for each experiment.
-
In Vivo Experiments
Problem 3: The in vivo efficacy of this compound is lower than expected based on in vitro data.
-
Possible Cause: Poor bioavailability of this compound due to the choice of vehicle or route of administration.
-
Troubleshooting Steps:
-
Optimize Vehicle Formulation: For oral gavage, ensure the vehicle creates a stable suspension of this compound. Sonication may be required to achieve a uniform suspension.[5] Formulations containing agents like PEG300 and Tween-80 can improve solubility and absorption.[4][5]
-
Evaluate Different Vehicles: Conduct a small pilot study to compare the effects of different vehicle formulations on the desired outcome.
-
Consider Pharmacokinetic Studies: If feasible, perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen vehicle and animal model.
-
Problem 4: I am observing adverse effects in my animals, including those in the control group.
-
Possible Cause: The vehicle itself may be causing toxicity or stress to the animals.
-
Troubleshooting Steps:
-
Assess Vehicle Toxicity: Review the literature for any known toxicities associated with your chosen vehicle and administration route. For example, high concentrations of DMSO administered intraperitoneally can cause motor impairment in mice.[2][3]
-
Include a "No Treatment" Control Group: In addition to the vehicle control group, include a group of animals that receives no treatment to assess the baseline health and behavior of the animals.
-
Refine Administration Technique: Improper oral gavage technique can cause stress, injury, and aspiration, leading to adverse effects. Ensure that personnel are properly trained.
-
Data Presentation
Table 1: Comparison of Common Vehicles for In Vitro and In Vivo Studies
| Vehicle | Common Use | Advantages | Disadvantages | Recommended Max Concentration (In Vitro) |
| DMSO (Dimethyl Sulfoxide) | In Vitro & In Vivo (co-solvent) | High solvating power for hydrophobic compounds. | Can have biological effects, including on AR signaling; can be toxic at higher concentrations.[2][4][6][7][8] | ≤ 0.5% (ideally ≤ 0.1%) |
| Ethanol | In Vitro & In Vivo (co-solvent) | Good solvent for many organic compounds. | Can be toxic to cells; potential for metabolic effects in vivo. | ≤ 0.1% |
| Saline (0.9% NaCl) | In Vivo | Isotonic and generally non-toxic. | Poor solvent for hydrophobic compounds like this compound. | N/A |
| Carboxymethylcellulose (CMC) | In Vivo (suspending agent) | Forms stable suspensions for oral administration. | May not be suitable for all routes of administration. | N/A |
| Polyethylene Glycol (PEG) | In Vivo (co-solvent/solubilizer) | Can improve the solubility of poorly soluble compounds. | Can have physiological effects at high concentrations. | N/A |
Experimental Protocols
Key Experiment: In Vitro Androgen Receptor Activity Assay
Objective: To determine the effect of this compound on androgen receptor activity in a cell-based reporter gene assay.
Materials:
-
Androgen-responsive cell line (e.g., LNCaP, MDA-kb2)
-
Cell culture medium and supplements
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control (e.g., Dihydrotestosterone, DHT)
-
Reporter gene assay kit (e.g., Luciferase assay system)
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of DHT in DMSO.
-
Perform serial dilutions of the this compound and DHT stock solutions in the cell culture medium. The final DMSO concentration in all wells (including the vehicle control) should be identical and non-toxic (e.g., 0.1%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared dilutions of this compound, DHT (positive control), and vehicle-only medium to the respective wells.
-
Include an untreated control group (medium only).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay: Following the manufacturer's instructions for the chosen reporter gene assay system, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability (e.g., from a parallel MTT or other viability assay) if there is a concern about cytotoxicity.
-
Subtract the background signal (from wells with no cells).
-
Express the data as a fold change relative to the vehicle control.
-
Plot the dose-response curves and calculate EC50 values.
-
Visualizations
Caption: Canonical Androgen Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow with Vehicle Control.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RU 59063 Stability and Handling
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the nonsteroidal androgen receptor ligand, RU 59063. Due to the limited publicly available stability data for this compound, this guide offers best practices, general protocols for stability assessment, and troubleshooting advice applicable to this compound and other similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
Q2: How should I store stock solutions of this compound?
A2: As a general guideline for non-steroidal antiandrogens and other small molecules, stock solutions in anhydrous DMSO are typically stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. Always refer to the supplier's Certificate of Analysis for any specific storage recommendations.[1]
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound can manifest in several ways, including:
-
Physical Changes: Appearance of precipitates, color changes in the solution, or the presence of particulate matter.
-
Chemical Changes: Loss of biological activity in your assays, the appearance of new peaks or disappearance of the parent peak in analytical chromatography (e.g., HPLC, LC-MS), or a shift in the UV-Vis spectrum.
Q4: Can I use aqueous buffers to prepare working solutions of this compound?
A4: Yes, aqueous buffers are commonly used for preparing working solutions for cell-based assays and other biological experiments. However, the stability of this compound in aqueous solutions can be limited and is highly dependent on the pH, buffer components, and storage temperature. It is strongly advised to prepare fresh working solutions from a frozen stock solution immediately before each experiment. If storage of aqueous solutions is necessary, a stability study should be conducted.
Q5: What factors can influence the stability of this compound in solution?
A5: Several factors can affect the stability of this compound:
-
Solvent: The type of solvent (e.g., protic vs. aprotic, polar vs. non-polar) can significantly impact stability.
-
pH: The pH of aqueous solutions can promote hydrolysis or other degradation pathways.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3][4]
-
Light: Exposure to UV or visible light can induce photodecomposition.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Troubleshooting Guide
Problem: I am observing a decrease in the activity of my this compound compound over time.
This could be due to compound degradation. Follow this troubleshooting workflow to identify the potential cause:
Data on this compound Stability
As specific quantitative data for this compound stability in various solvents is not publicly available, the following table is provided as a template for researchers to systematically record their own stability data.
| Solvent | Concentration (mM) | Temperature (°C) | Storage Duration | % Initial Concentration Remaining (by HPLC) | Observations |
| DMSO | 10 | -80 | 1 month | ||
| DMSO | 10 | -20 | 1 month | ||
| DMSO | 10 | 4 | 1 week | ||
| Ethanol | 10 | -20 | 1 month | ||
| PBS (pH 7.4) | 0.1 | 4 | 24 hours | ||
| Cell Culture Media | 0.01 | 37 | 8 hours |
Experimental Protocol: Assessing the Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a specific solvent.
Objective: To quantify the degradation of this compound in a chosen solvent over time at different temperatures.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO, Ethanol, PBS)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubators or water baths set to desired temperatures
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to make a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution. This is your "Time 0" sample.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple vials for each storage condition (e.g., -20°C, 4°C, room temperature).
-
For each time point and condition, prepare at least three replicate samples.
-
-
"Time 0" Analysis:
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis.
-
Analyze the "Time 0" sample by HPLC or LC-MS.
-
Record the peak area of the parent compound. This will serve as the 100% reference.
-
-
Incubation:
-
Place the prepared aliquots at their respective storage temperatures.
-
-
Analysis at Subsequent Time Points:
-
At each planned time point (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve the samples for that time point from each storage condition.
-
Allow the samples to come to room temperature.
-
Analyze the samples by HPLC or LC-MS using the same method as the "Time 0" sample.
-
Record the peak area of the parent compound and note the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample using the formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Hypothetical Degradation Pathway
While the specific degradation pathway of this compound is not documented, compounds with similar structures can undergo hydrolysis or oxidation. The following diagram illustrates a hypothetical degradation pathway for educational purposes.
References
Avoiding RU 59063 precipitation in cell culture media
Welcome to the technical support center for RU 59063. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you avoid common issues, such as precipitation, and effectively integrate this compound into your research.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in your cell culture media can significantly impact your experimental results. This guide provides a systematic approach to identifying and resolving this issue.
Problem: A precipitate is observed in the cell culture medium after adding this compound.
Step 1: Identify the Nature of the Precipitate
-
Visual Inspection: Observe the culture vessel. Is the medium cloudy or hazy? Are there visible particles or crystals?
-
Microscopic Examination: Examine a sample of the medium under a microscope. Chemical precipitates often appear as amorphous or crystalline structures. This will also help you rule out microbial contamination, which would present as motile, single-celled organisms or filamentous structures.
Step 2: Consult the Troubleshooting Flowchart
The following flowchart provides a logical sequence of steps to diagnose and resolve the precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nonsteroidal compound that acts as a selective androgen receptor modulator (SARM).[1] It binds with high affinity to the androgen receptor (AR).[1] Depending on the cellular context and the presence of other signaling molecules, this compound can act as either an agonist (activating the receptor) or an antagonist (blocking the receptor). This dual activity makes it a valuable tool for studying androgen receptor signaling.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.
Q4: Can I store the this compound stock solution?
A4: Yes, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: My this compound precipitated after I added it to the cold cell culture medium. What should I do?
A5: It is crucial to pre-warm your cell culture medium to 37°C before adding the this compound stock solution. A sudden temperature change can significantly decrease the solubility of the compound.
Data Presentation: Properties of this compound
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈F₃N₃O₂S | [2] |
| Molecular Weight | 385.4 g/mol | [2] |
| CAS Number | 155180-53-3 | [2] |
| Solubility | Soluble in DMSO | [3] |
| No data available for ethanol | ||
| Storage | Store powder at -20°C for long-term storage. Store stock solutions in aliquots at -20°C or -80°C. |
Experimental Protocols
Protocol: Determining the Agonist/Antagonist Activity of this compound on the Androgen Receptor in Prostate Cancer Cells
This protocol describes a cell-based assay to characterize the effect of this compound on androgen receptor (AR) activity in a prostate cancer cell line (e.g., LNCaP) using a luciferase reporter gene assay.
Materials:
-
LNCaP cells (or other suitable AR-positive cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
This compound
-
Dihydrotestosterone (DHT)
-
DMSO (cell culture grade)
-
Luciferase reporter plasmid containing an Androgen Response Element (ARE)
-
Transfection reagent
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
After transfection, replace the medium with RPMI-1640 supplemented with 10% charcoal-stripped FBS to reduce the background androgen levels.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of DHT in DMSO.
-
Perform serial dilutions of the this compound and DHT stock solutions in serum-free medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
To test for agonist activity: Treat the cells with increasing concentrations of this compound.
-
To test for antagonist activity: Co-treat the cells with a fixed concentration of DHT (e.g., 1 nM) and increasing concentrations of this compound.
-
Include appropriate controls: vehicle (DMSO) only, and DHT only.
-
-
Incubation:
-
Incubate the treated cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate cell viability assay).
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response curve for its agonist and antagonist effects.
-
Signaling Pathway
Androgen Receptor Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical androgen receptor signaling pathway and indicates the points at which this compound can exert its agonist or antagonist effects.
References
Best practices for storing and handling RU 59063
This technical support center provides best practices for the storage and handling of RU 59063, a nonsteroidal selective androgen receptor modulator (SARM). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a nonsteroidal androgen or selective androgen receptor modulator (SARM) first described in 1994.[1] It is a high-affinity ligand for the androgen receptor (AR) and is characterized as an N-substituted arylthiohydantoin.[2] While initially investigated as a potent antiandrogen, subsequent research revealed its dose-dependent androgenic activity.[1]
Q2: What is the mechanism of action of this compound?
A2: As a SARM, this compound functions by binding to the androgen receptor. This binding event initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins, dimerization of the receptor, and translocation to the nucleus. Inside the nucleus, the this compound-AR complex binds to Androgen Response Elements (AREs) on the DNA, which in turn modulates the transcription of target genes.
Q3: What are the primary research applications for this compound?
A3: Given its high affinity and selectivity for the androgen receptor, this compound is primarily used in research to study androgen receptor signaling pathways in various physiological and pathological contexts. It can be a valuable tool in cell-based assays to investigate the effects of androgen receptor modulation.
Q4: What are the key chemical properties of this compound?
A4: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₈F₃N₃O₂S |
| Molecular Weight | 385.40 g/mol |
| CAS Number | 155180-53-3 |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure the reproducibility of experimental results.
Storage Recommendations
| Condition | Solid Form | Stock Solution |
| Short-term | Room temperature | 4°C (up to 2 weeks) |
| Long-term | -20°C | -20°C (up to 1 year) or -80°C |
Store in a cool, dry, and dark place. Protect from direct sunlight and moisture.
Reconstitution Protocol
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture media.
Recommended Solvent: Dimethyl sulfoxide (DMSO)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols
Cell-Based Androgen Receptor Activity Assay
This protocol provides a general framework for assessing the activity of this compound in a cell-based reporter gene assay.
Materials:
-
This compound
-
A suitable mammalian cell line expressing the androgen receptor (e.g., PC-3, LNCaP, or a transiently transfected cell line like HEK293T)
-
An androgen-responsive reporter plasmid (e.g., containing a luciferase or GFP gene under the control of an ARE promoter)
-
Appropriate cell culture media and supplements
-
Transfection reagent (if applicable)
-
Lysis buffer and substrate for the reporter assay (e.g., luciferase assay system)
-
Multi-well plates (e.g., 96-well)
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Transfection (if necessary): If using a transiently transfected cell line, co-transfect the cells with the androgen receptor expression plasmid and the androgen-responsive reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include appropriate controls: a vehicle control (media with DMSO only) and a positive control (e.g., dihydrotestosterone, DHT).
-
Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours) to allow for changes in reporter gene expression.
-
Assay Measurement: Following incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific assay system being used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitation in media | - The final concentration of this compound is too high. - The DMSO concentration is too high, causing the compound to fall out of solution when diluted in aqueous media. | - Lower the final concentration of this compound. - Ensure the final DMSO concentration is at a non-toxic and soluble level (e.g., ≤ 0.1%). - Prepare intermediate dilutions in media to avoid shocking the compound out of solution. |
| No observable effect or low signal | - The concentration of this compound is too low. - The incubation time is not optimal. - The cell line does not express sufficient levels of the androgen receptor. - The reporter system is not sensitive enough. | - Perform a dose-response experiment with a wider range of concentrations. - Optimize the incubation time. - Confirm androgen receptor expression in your cell line via Western blot or qPCR. - Use a more sensitive reporter assay system. |
| High background signal in vehicle control | - The reporter plasmid has high basal activity. - The cell culture media contains endogenous androgens. | - Use a reporter plasmid with lower basal activity. - Use charcoal-stripped serum in the cell culture media to remove endogenous steroids. |
| Inconsistent results between experiments | - Variation in cell seeding density. - Inconsistent incubation times. - Instability of the this compound stock solution due to multiple freeze-thaw cycles. | - Ensure consistent cell seeding and incubation times. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Visualizations
Signaling Pathway
Caption: Androgen receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: General workflow for a cell-based reporter assay.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent experimental results.
References
RU 59063 not showing expected activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using RU 59063 who are not observing the expected biological activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: We are not seeing any activity with this compound in our assay. What are the possible reasons?
Answer: A lack of activity can stem from several factors, ranging from compound integrity to experimental setup. Here is a step-by-step troubleshooting guide to help you identify the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
1. Compound Storage and Handling:
-
Improper Storage: this compound should be stored under the conditions recommended on the certificate of analysis. Exposure to light, moisture, or improper temperatures can degrade the compound.
-
Recommendation: Aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. Store desiccated at the recommended temperature.
2. Solubility and Vehicle:
-
Poor Solubility: this compound is a hydrophobic molecule. If it is not fully dissolved, the effective concentration in your assay will be lower than expected.
-
Recommendation: Ensure you are using an appropriate solvent (e.g., DMSO) to prepare your stock solution. When diluting into aqueous media, be mindful of the final solvent concentration to prevent precipitation. Visually inspect for any precipitate.
3. Compound Integrity:
-
Degradation: The compound may have degraded due to age or improper handling.
-
Recommendation: If possible, verify the identity and purity of your this compound stock using analytical methods such as HPLC or mass spectrometry.
4. Concentration Range:
-
Suboptimal Concentrations: The concentration range tested may be too low to elicit a response.
-
Recommendation: this compound is a high-affinity ligand for the androgen receptor (AR), with a Ki of approximately 2.2 nM for the human AR.[1] For cell-based assays, a wider concentration range, spanning from nanomolar to micromolar, is recommended to establish a dose-response curve.
5. Cell Line and Androgen Receptor (AR) Expression:
-
Low or Absent AR Expression: The cell line used may not express sufficient levels of the androgen receptor.
-
Recommendation: Confirm AR expression in your cell line at the protein level (e.g., via Western blot).
-
Mutant AR: Some prostate cancer cell lines (e.g., LNCaP) express a mutated AR. This can sometimes alter the response to AR ligands.
6. Assay Principle:
-
Agonist vs. Antagonist Activity: this compound was initially identified as an antiandrogen but was later found to possess dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[1] Your assay should be designed to detect both potential agonist and antagonist effects.
-
Recommendation:
-
To test for antagonist activity: Co-treat cells with a known AR agonist (e.g., dihydrotestosterone, DHT) and a range of this compound concentrations.
-
To test for agonist activity: Treat cells with this compound alone.
-
7. Control Performance:
-
Positive and Negative Controls: The lack of activity could be due to a general issue with the assay.
-
Recommendation: Ensure that your positive control (e.g., a known AR agonist like DHT or antagonist like enzalutamide) is behaving as expected. Your vehicle control should show no effect.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound to help you benchmark your experimental results.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human Androgen Receptor | 2.2 nM | [1] |
| Binding Affinity (Ki) | Rat Androgen Receptor | 0.71 nM | [2][3] |
| Relative Binding Affinity | Rat Androgen Receptor | Up to 100-fold higher than flutamide, nilutamide, and bicalutamide. | [1] |
| Selectivity | Human Nuclear Receptors | >1,000-fold selective for AR over PR, ER, GR, and MR. | [1] |
Key Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the androgen receptor.
Methodology:
-
Receptor Source: Prepare cytosol from tissues known to express high levels of AR (e.g., rat prostate) or use purified recombinant AR.
-
Radioligand: Use a radiolabeled AR agonist with high affinity, such as [³H]-R1881 (metribolone).
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of unlabeled this compound.
-
Separation: Separate receptor-bound from unbound radioligand (e.g., using hydroxylapatite or filter-based methods).
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
AR-Mediated Reporter Gene Assay
Objective: To assess the functional agonist or antagonist activity of this compound on AR-mediated transcription.
Methodology:
-
Cell Line: Use a cell line that expresses AR (e.g., PC-3 or HEK293 cells transiently transfected with an AR expression vector).
-
Reporter Construct: Co-transfect the cells with a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment:
-
For Antagonist Activity: Treat cells with a fixed, sub-maximal concentration of a potent AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound.
-
For Agonist Activity: Treat cells with increasing concentrations of this compound alone.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Analysis: Normalize reporter activity to a control for cell viability (e.g., total protein concentration). Plot the normalized reporter activity against the concentration of this compound to determine EC50 (for agonist activity) or IC50 (for antagonist activity).
Signaling Pathway Diagram
Caption: Androgen receptor signaling pathway and the action of this compound.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RU 59063 Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with RU 59063 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonsteroidal compound with a high binding affinity and selectivity for the androgen receptor (AR).[1][2] It is classified as a selective androgen receptor modulator (SARM).[2] Initially investigated as a potent antiandrogen, subsequent studies revealed that this compound can exhibit dose-dependent androgenic (agonist) activity, although with a lower efficacy than dihydrotestosterone (DHT).[2][3] Therefore, its effect as an AR antagonist or agonist can be context-dependent, influenced by factors such as the cell type and the local concentration of endogenous androgens.
Q2: I am observing unexpected cytotoxicity after treating my cells with this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: Like many bioactive small molecules, high concentrations of this compound can lead to off-target effects and general cellular stress, resulting in cell death. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Agonist vs. Antagonist Activity: In androgen-dependent cell lines like LNCaP, high concentrations of an AR agonist can initially stimulate growth but may lead to cell cycle arrest and apoptosis over longer exposure times. Conversely, in cell lines that are sensitive to androgen withdrawal, the antagonistic properties of this compound could induce apoptosis.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). A vehicle control (medium with solvent only) is essential to rule out solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to AR modulators. For instance, androgen-receptor-positive (AR+) cells like LNCaP will respond differently than AR-negative (AR-) cells like PC-3.[4]
-
Contamination: Microbial contamination of cell cultures can cause rapid cell death. Always practice good aseptic technique.[5]
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-line and assay-dependent. A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific endpoint (e.g., inhibition of proliferation, induction of a reporter gene). A typical starting point for a high-affinity ligand like this compound could range from nanomolar to low micromolar concentrations.[6]
Q4: Can this compound affect cell viability in androgen-independent prostate cancer cell lines like PC-3?
Androgen-independent cell lines like PC-3 lack a functional androgen receptor. Therefore, any observed effects on cell viability are likely due to off-target mechanisms and would typically require higher concentrations of this compound. It is important to consider that some studies have shown that even "androgen-independent" cell lines can express AR and may have the potential to synthesize their own androgens.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
| Possible Cause | Troubleshooting Step |
| Cell Passage Number and Health | Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. Only use cultures with >90% viability for experiments. |
| Inconsistent Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Over-confluent or sparsely seeded cells can respond differently to treatment. |
| Serum Variability | If using serum-containing medium, batch-to-batch variability in serum can affect cell growth and response to treatment. Consider using a single lot of serum for a series of experiments or transitioning to serum-free or charcoal-stripped serum conditions after initial cell attachment. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. Avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator. |
| Compound Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: No Effect on Cell Viability Observed
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration Range | The concentrations tested may be too low to elicit a response. Expand the dose-response range to include higher concentrations. |
| Cell Line is Not Responsive | The chosen cell line may not be sensitive to AR modulation (e.g., AR-negative cells). Confirm the AR status of your cell line. |
| Short Treatment Duration | The effect of this compound on cell viability may require a longer incubation period. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Agonistic Effect in Androgen-Deprived Media | If using androgen-deprived media (e.g., charcoal-stripped serum), the androgenic properties of this compound may be promoting cell survival or proliferation, thus masking any cytotoxic effects. |
| Incorrect Assay for Endpoint | The chosen viability assay may not be suitable. For example, metabolic assays like MTT can be confounded by changes in cellular metabolism that do not reflect cell death. Consider using a different assay that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., caspase activity). |
Data Presentation
While specific IC50 values for this compound are not widely available in public literature, the following table provides reference IC50 values for other antiandrogens in the androgen-sensitive LNCaP prostate cancer cell line to guide experimental design.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Bicalutamide | Androgen Receptor | LNCaP | 160 | [6] |
| Enzalutamide | Androgen Receptor | LNCaP | 21.4 | [6] |
Note: These values are for comparative purposes only. The optimal concentration for this compound in your experiments should be determined empirically.
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[9][10][11]
Materials:
-
Cells of interest (e.g., LNCaP, PC-3)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Serum Starvation for Studying this compound Effects
Serum starvation is often used to synchronize cells in the G0/G1 phase of the cell cycle and to study the effects of compounds in the absence of growth factors present in serum.[5]
Materials:
-
Cells of interest
-
Complete culture medium (with serum)
-
Serum-free culture medium
-
This compound
Procedure:
-
Cell Seeding:
-
Seed cells in the desired culture vessel in complete medium and allow them to attach and reach about 50-60% confluency.
-
-
Serum Starvation:
-
Aspirate the complete medium and wash the cells once with sterile PBS.
-
Add serum-free medium to the cells.
-
Incubate for 12-24 hours. The optimal duration for starvation should be determined for each cell line to ensure cell cycle synchronization without inducing significant cell death.
-
-
This compound Treatment:
-
After the starvation period, replace the serum-free medium with fresh serum-free medium containing the desired concentrations of this compound.
-
Proceed with your experiment (e.g., cell viability assay, gene expression analysis).
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway Modulation by this compound.
Caption: Troubleshooting Workflow for this compound Cell Viability Issues.
References
- 1. artelobio.com [artelobio.com]
- 2. promocell.com [promocell.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adl.usm.my [adl.usm.my]
- 6. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 7. Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms involved in the progression of androgen-independent prostate cancers: it is not only the cancer cell’s fault - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU-59063 - Wikipedia [en.wikipedia.org]
- 11. Characterization of allosteric modulators that disrupt androgen receptor co-activator protein-protein interactions to alter transactivation–Drug leads for metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with RU 59063
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving the selective androgen receptor modulator (SARM), RU 59063.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal androgen receptor (AR) ligand.[1] It was initially investigated as a potent antiandrogen but was subsequently identified as a selective androgen receptor modulator (SARM), exhibiting dose-dependent androgenic activity.[1] Its primary mechanism of action is to bind with high affinity and selectivity to the ligand-binding domain (LBD) of the androgen receptor, inducing conformational changes that modulate gene transcription.[2]
Q2: What is the binding affinity of this compound for the androgen receptor?
This compound exhibits a high binding affinity for the human androgen receptor, with a reported Ki of 2.2 nM.[1] This affinity is notably higher than that of first-generation nonsteroidal antiandrogens.[1]
Q3: How should I store and prepare this compound for in vitro experiments?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO). It is advisable to prepare fresh dilutions in cell culture media for each experiment to avoid degradation.[3] Storing drugs in media, especially those containing serum, for extended periods is not recommended as interactions with media components can reduce the drug's half-life.[3]
Q4: What are some common cell lines used for studying the effects of this compound?
Prostate cancer cell lines that endogenously express the androgen receptor are commonly used. Examples include LNCaP, VCaP, and CWR22Rv1 cells. For reporter gene assays, host cells like HEK293T or CV-1 can be co-transfected with an AR expression vector and a reporter plasmid.[4][5][6]
Q5: Are there known off-target effects for this compound?
This compound is known for its high selectivity for the androgen receptor over other steroid hormone receptors.[1] However, as with any small molecule, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to include appropriate controls in your experiments to monitor for such effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low activity of this compound | Degradation of the compound: this compound may be unstable in aqueous solutions over time. | Prepare fresh dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. | |
| Cell line issues: The cell line may have low or no expression of the androgen receptor. | Confirm AR expression in your cell line using Western blot or qPCR. | |
| High background or non-specific effects | High concentration of this compound: May lead to off-target effects. | Lower the concentration of this compound and ensure it is within the specific binding range for the androgen receptor. |
| DMSO toxicity: High concentrations of DMSO can be toxic to cells.[7][8] | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) and include a vehicle control (media with the same DMSO concentration) in your experimental setup. | |
| Inconsistent results between experiments | Variability in incubation time: Inconsistent exposure of cells to the compound. | Strictly adhere to a standardized incubation time for all experiments. |
| Cell passage number: High passage numbers can lead to phenotypic changes and altered responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Reagent variability: Inconsistent quality or preparation of reagents. | Use high-quality reagents and prepare fresh solutions for each set of experiments. | |
| Unexpected agonist activity | Receptor upregulation: Prolonged exposure to an antagonist can sometimes lead to an upregulation of the target receptor, potentially sensitizing the cells to low levels of androgens in the media.[9] | Use charcoal-stripped serum to remove endogenous androgens from the cell culture medium. Consider shorter incubation times. |
Data Presentation
Table 1: Binding Affinity of this compound and other Androgen Receptor Ligands
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Human Androgen Receptor | 2.2 nM[1] |
| Dihydrotestosterone (DHT) | Human Androgen Receptor | ~1 nM |
| Testosterone | Human Androgen Receptor | ~10 nM |
| Bicalutamide | Human Androgen Receptor | ~150 nM |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for a Reporter Gene Assay
This protocol provides a general framework for determining the optimal incubation time of this compound in a luciferase-based reporter gene assay.
1. Cell Seeding:
-
Seed AR-positive cells (e.g., LNCaP) or transfected HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.[5]
2. Transfection (if applicable):
-
For non-AR-expressing cells, co-transfect with an androgen receptor expression plasmid and a reporter plasmid containing an androgen response element (ARE) driving a luciferase gene.[5]
3. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in serum-free or charcoal-stripped serum-containing medium to achieve the desired final concentrations.
4. Treatment and Incubation:
-
After allowing the cells to adhere (typically 24 hours), replace the medium with the prepared this compound solutions.
-
Include a positive control (e.g., DHT) and a vehicle control (DMSO).
-
Incubate the plates for various time points (e.g., 4, 8, 12, 24, 48 hours).[4]
5. Luciferase Assay:
-
At each time point, lyse the cells and measure luciferase activity according to the manufacturer's protocol of the chosen luciferase assay system.[10]
6. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the incubation time to determine the time point at which the maximal response is achieved.
Protocol 2: Competitive Androgen Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the androgen receptor.
1. Receptor Preparation:
-
Prepare a source of androgen receptor, which can be a recombinant AR protein or cytosol isolated from rat prostate tissue.[11][12][13]
2. Assay Setup:
-
In a 96-well plate, add a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881).
-
Add increasing concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-radiolabeled competitor).
3. Incubation:
-
Add the receptor preparation to all wells.
-
Incubate the plate to allow the binding to reach equilibrium. The incubation time should be optimized, but overnight incubation at 4°C is common for this type of assay.[11][13]
4. Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as filtration or dextran-coated charcoal.
5. Quantification:
-
Quantify the amount of bound radioligand using a scintillation counter.
6. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can then be used to calculate the Ki.
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway
Caption: Workflow for Optimizing Incubation Time
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Validation & Comparative
A Head-to-Head Comparison: RU 59063 vs. Enzalutamide in Prostate Cancer Cells
For Immediate Release
In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, the evolution from early-generation compounds to more potent and specific agents has been critical. This guide provides a detailed comparison of RU 59063, a foundational nonsteroidal AR ligand, and enzalutamide, a second-generation antiandrogen that has become a cornerstone of modern prostate cancer treatment. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, binding affinities, and effects on prostate cancer cells, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | Enzalutamide |
| Compound Type | N-substituted arylthiohydantoin | N-substituted arylthiohydantoin |
| Primary Activity | High-affinity AR ligand with dose-dependent androgenic (agonist) activity[1] | Potent and selective AR antagonist (antiandrogen)[2] |
| Clinical Status | Never marketed for clinical use[1] | FDA-approved for the treatment of prostate cancer |
| Lineage | Precursor compound from which enzalutamide was derived[1] | Second-generation antiandrogen derived from this compound[1] |
Mechanism of Action: A Tale of Two Ligands
This compound and enzalutamide, while structurally related, exhibit fundamentally different effects on the androgen receptor signaling pathway. This compound, initially explored as an antiandrogen, was later identified as a selective androgen receptor modulator (SARM) with dose-dependent agonistic properties[1]. This means that while it binds to the AR with high affinity, it can activate the receptor, mimicking the effects of natural androgens like testosterone and dihydrotestosterone (DHT).
In contrast, enzalutamide is a pure and potent AR antagonist[2]. Its mechanism of action is threefold: it competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, thereby preventing the transcription of androgen-dependent genes that drive prostate cancer cell growth[2].
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for this compound and enzalutamide.
Androgen Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Ka (nM) | Relative Binding Affinity |
| This compound | Human AR | 2.2[1] | 5.4[1] | 8-fold higher than testosterone[1] |
| Rat AR | 0.71 | - | 3-fold higher than testosterone[1] | |
| Enzalutamide | Human AR | - | - | 5- to 8-fold higher than bicalutamide |
In Vitro Efficacy in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) for Cell Growth Inhibition | Notes |
| This compound | LNCaP, C4-2B | Not Available | Due to its agonistic properties, standard growth inhibition IC50 values are not typically reported. |
| Enzalutamide | LNCaP | ~5.6 | Data from real-time cell monitoring assays. |
| C4-2B | 18.96 | Parental cell line. | |
| C4-2B-ENZA | 88.32 | Enzalutamide-resistant subclone. |
LNCaP and C4-2B are androgen-sensitive human prostate cancer cell lines.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.
1. Preparation of Androgen Receptor Source:
-
For rat prostate cytosol, ventral prostates are excised from castrated rats, homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol), and centrifuged to obtain the cytosolic fraction containing the AR.
-
Alternatively, recombinant human AR can be used.
2. Ligand Preparation:
-
A radiolabeled androgen, such as [3H]R1881, is used as the tracer.
-
The test compound (e.g., this compound or enzalutamide) is serially diluted to a range of concentrations.
3. Incubation:
-
The AR preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound are incubated together, typically overnight at 4°C, to allow binding to reach equilibrium.
4. Separation of Bound and Unbound Ligand:
-
A hydroxylapatite (HAP) slurry is added to the incubation mixture. The HAP binds the AR-ligand complex.
-
The mixture is centrifuged, and the supernatant containing the unbound radioligand is removed. The HAP pellet is washed to remove any remaining unbound ligand.
5. Quantification:
-
A scintillation cocktail is added to the HAP pellet, and the amount of bound radioactivity is measured using a scintillation counter.
6. Data Analysis:
-
The data is plotted as the percentage of specific binding versus the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of a compound on the metabolic activity of prostate cancer cells, which serves as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Prostate cancer cells (e.g., LNCaP, C4-2B) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with a range of concentrations of the test compound (e.g., enzalutamide) or a vehicle control (e.g., DMSO).
3. Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effects.
4. MTT Addition:
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization:
-
After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The absorbance values are background-corrected and normalized to the vehicle-treated control cells.
-
The IC50 value for cell growth inhibition is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The comparison between this compound and enzalutamide provides a clear illustration of the progress in the rational design of AR-targeted therapies. While this compound is a high-affinity AR ligand, its agonistic properties make it unsuitable as an anti-cancer agent. Enzalutamide, developed from the same structural backbone, represents a significant advancement with its pure antagonist mechanism, effectively shutting down the AR signaling pathway that is a key driver of prostate cancer progression. This guide highlights the critical importance of not only high binding affinity but also the precise functional consequence of ligand-receptor interaction in the development of effective cancer therapeutics.
References
RU 59063: A Comparative Analysis of Efficacy with Other Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 59063 is a non-steroidal androgen receptor (AR) ligand that was first described in 1994.[1] Initially investigated as a potent antiandrogen, subsequent research revealed its dose-dependent androgenic activity, positioning it as a Selective Androgen Receptor Modulator (SARM).[1] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the AR, aiming to produce the anabolic benefits of androgens with fewer of the undesirable androgenic side effects in tissues like the prostate. This guide provides a comparative overview of the efficacy of this compound against other notable SARMs, drawing upon available preclinical data.
Data Presentation
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Androgen Receptor (AR) Binding Affinity (Ki, nM) | Notes |
| This compound | 2.2 (human AR) | Possesses a high affinity for the human AR and is reported to be 3- and 8-fold higher than testosterone for the rat and human AR, respectively.[1] It also shows a slightly higher affinity for the AR than Dihydrotestosterone (DHT).[1] |
| Testosterone | ~1.0 - 5.0 | Endogenous androgen, serves as a benchmark for AR binding. |
| Dihydrotestosterone (DHT) | ~0.2 - 0.5 | A potent endogenous androgen, generally exhibits higher binding affinity than testosterone. |
| Ostarine (MK-2866) | ~3.8 | A well-characterized SARM known for its anabolic effects in muscle and bone. |
| LGD-4033 | ~1.0 | A potent SARM that has been evaluated in clinical trials for its muscle-building properties.[2][3] |
| S-22 | Not widely reported | An earlier generation SARM, often used in foundational research. |
Note: Direct comparative studies of binding affinity under identical experimental conditions are limited. The values presented are collated from various sources and should be interpreted with caution.
Table 2: Comparative In Vivo Anabolic and Androgenic Activity (Hershberger Assay Data)
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic activity of a compound by measuring the weight changes in androgen-responsive tissues in castrated male rats. Anabolic activity is typically measured by the weight of the levator ani muscle, while androgenic activity is assessed by the weight of the ventral prostate and seminal vesicles.
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Ventral Prostate/Seminal Vesicles) | Anabolic/Androgenic Ratio |
| This compound | Data not publicly available in direct comparative studies. Described as having dose-dependent androgenic activity.[1] | Data not publicly available in direct comparative studies. | Not established in comparative studies. |
| Testosterone Propionate (TP) | Dose-dependent increase | Dose-dependent increase | ~1 |
| Ostarine (MK-2866) | Significant increase | Minimal to moderate increase at effective anabolic doses | Higher than testosterone |
| LGD-4033 | Potent dose-dependent increase | Significantly lower than testosterone at equivalent anabolic doses | Significantly higher than testosterone[4] |
| S-22 | Dose-dependent increase | Lower than testosterone at equivalent anabolic doses | Higher than testosterone |
Note: The lack of publicly available, head-to-head Hershberger assay data for this compound prevents a direct quantitative comparison of its anabolic-to-androgenic ratio with other SARMs. The information for other SARMs is derived from their respective preclinical data packages.
Experimental Protocols
Androgen Receptor Binding Affinity Assay (General Protocol)
A representative protocol for determining the binding affinity of a compound to the androgen receptor typically involves a competitive radioligand binding assay.
-
Receptor Source: Cytosolic extracts from tissues expressing high levels of AR (e.g., rat prostate) or cells transfected with the human AR are used.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881, is used.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or other SARMs).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often by filtration or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hershberger Assay (OECD Test Guideline 441)
This in vivo assay is a standard for assessing androgenic and anti-androgenic properties of substances.[5]
-
Animal Model: Immature, castrated male rats (typically around 42 days of age) are used.[6] Castration removes the endogenous source of androgens.
-
Acclimation and Dosing: Following castration and a recovery period, the animals are randomly assigned to treatment groups. The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[6] A vehicle control and a reference androgen (e.g., testosterone propionate) group are included.
-
Endpoint Measurement: On day 11, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[6]
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The anabolic/androgenic ratio is calculated to determine the tissue selectivity of the compound.
Mandatory Visualization
Caption: General signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Caption: Workflow of the Hershberger assay for assessing anabolic and androgenic activity.
Conclusion
This compound demonstrates high binding affinity for the androgen receptor, comparable to or exceeding that of endogenous androgens like testosterone and DHT.[1] However, a significant gap exists in the publicly available literature regarding its in vivo efficacy, particularly in direct comparative studies against more contemporary SARMs using standardized assays like the Hershberger model. While the foundational data on this compound is valuable, the lack of comprehensive preclinical and clinical development means that its potential for tissue selectivity and its overall therapeutic index remain poorly characterized compared to SARMs like Ostarine and LGD-4033, which have undergone more extensive investigation. Further research, including head-to-head in vivo studies, would be necessary to definitively establish the comparative efficacy and safety profile of this compound within the evolving landscape of selective androgen receptor modulators.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. oecd.org [oecd.org]
- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiandrogenic Activity of RU 59063: A Comparative Guide
Executive Summary: This guide provides a comparative analysis of RU 59063, a nonsteroidal compound, alongside established antiandrogens: bicalutamide, enzalutamide, and apalutamide. While initially investigated as a potent antiandrogen, subsequent research has characterized this compound as a selective androgen receptor modulator (SARM) with dose-dependent androgenic and antiandrogenic activities.[1] This dual nature is a critical consideration for researchers. This document presents key experimental data to validate its antiandrogenic properties, offering detailed protocols for essential assays and comparative data on its performance against second-generation antiandrogens.
Comparative Analysis of Androgen Receptor Ligands
The antiandrogenic potential of a compound is primarily determined by its binding affinity to the androgen receptor (AR) and its functional activity in cellular and in vivo models. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Androgen Receptor Binding Affinity
| Compound | Ki (nM) | Relative Binding Affinity | Notes |
| This compound | 2.2 (human AR)[1] | High | Also shows high affinity for rat AR (Ki = 0.71 nM).[2] |
| Bicalutamide | 159-243 | Moderate | First-generation nonsteroidal antiandrogen. |
| Enzalutamide | 21-36 | High | Second-generation nonsteroidal antiandrogen. |
| Apalutamide | ~2-3 | Very High | Second-generation nonsteroidal antiandrogen; 7- to 10-fold greater affinity than bicalutamide. |
Table 2: In Vitro Potency (IC50) for AR Antagonism
| Compound | Cell Line | IC50 (nM) | Notes |
| This compound | Not consistently reported as a pure antagonist | N/A | Displays agonist activity in various cell models.[1][3] |
| Bicalutamide | LNCaP | ~159 | Can act as a partial agonist in certain conditions. |
| Enzalutamide | LNCaP | 21-36 | Potent antagonist with minimal agonist activity. |
| Apalutamide | LNCaP | Not specified in direct comparison | Generally considered more potent than bicalutamide. |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate validation of antiandrogenic activity. The following are standard protocols for key in vitro and in vivo assays.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To quantify the binding affinity (Ki) of this compound for the androgen receptor.
Materials:
-
Rat prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (this compound) and reference compounds
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and reference standards. Prepare the AR-containing cytosol from rat prostates.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand ([3H]-R1881), and varying concentrations of the unlabeled test compound or reference compound.
-
Incubation: Add the cytosol preparation to each well to initiate the binding reaction. Incubate the plate at 4°C for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: Add a scintillation cocktail to the separated bound fraction and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate AR-mediated gene transcription.
Objective: To determine if this compound acts as an antagonist or agonist of AR-dependent transcription.
Materials:
-
Mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.
-
AR expression vector.
-
Reporter vector containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase or GFP).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound), a known AR agonist (e.g., DHT), and a known antagonist (e.g., bicalutamide).
-
Luminometer or fluorometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the AR expression vector and the ARE-reporter vector using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound in the presence and absence of a known AR agonist (e.g., DHT). Include appropriate controls (vehicle, agonist alone, antagonist alone).
-
Incubation: Incubate the cells for 24-48 hours to allow for compound activity and reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Data Analysis:
-
Agonist activity: Compare the reporter activity in cells treated with the test compound alone to the vehicle control.
-
Antagonist activity: Compare the reporter activity in cells treated with the test compound in the presence of an agonist to the agonist-only control. Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
In Vivo Hershberger Assay
This is a short-term in vivo screening assay in castrated male rats to detect androgenic and antiandrogenic activity.[4][5][6][7][8]
Objective: To evaluate the in vivo androgenic and antiandrogenic effects of this compound on androgen-dependent tissues.[4][5][6][7][8]
Animals: Immature, castrated male rats.
Procedure:
-
Animal Preparation: Castrate peripubertal male rats and allow them to recover.
-
Dosing:
-
Androgenic Activity: Administer the test compound daily for 10 consecutive days.
-
Antiandrogenic Activity: Co-administer the test compound and a reference androgen (e.g., testosterone propionate) daily for 10 consecutive days.
-
-
Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[4][5]
-
Tissue Weight Measurement: Record the wet weight of each tissue.
-
Data Analysis: Compare the tissue weights of the treated groups to the control groups (vehicle control and agonist-only control). A significant increase in tissue weight indicates androgenic activity, while a significant inhibition of the agonist-induced tissue growth indicates antiandrogenic activity.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Classical androgen receptor signaling pathway and points of intervention.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the androgen receptor competitive binding assay.
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for the androgen receptor reporter gene assay.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pharmatest.com [pharmatest.com]
RU 59063: A Comparative Analysis of its Cross-Reactivity with Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
RU 59063 is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its high affinity and selectivity for the androgen receptor (AR). This guide provides a comprehensive comparison of this compound's interaction with various steroid receptors, supported by experimental data and detailed methodologies, to aid researchers in its application and in the development of novel therapeutics.
High Selectivity of this compound for the Androgen Receptor
Initially investigated as a potential antiandrogen, subsequent studies revealed that this compound possesses dose-dependent androgenic activity.[1] This dual characteristic highlights the complexity of its interaction with the AR and its potential for diverse therapeutic applications.
Comparative Binding Affinity Data
The following table summarizes the known binding affinity of this compound for the androgen receptor and its relative selectivity over other steroid receptors.
| Receptor | Ligand | Binding Affinity (Ki) | Selectivity vs. AR |
| Androgen Receptor (AR) | This compound | 2.2 nM | - |
| Glucocorticoid Receptor (GR) | This compound | > 2200 nM (estimated) | ~1,000-fold less |
| Mineralocorticoid Receptor (MR) | This compound | > 2200 nM (estimated) | ~1,000-fold less |
| Progesterone Receptor (PR) | This compound | > 2200 nM (estimated) | ~1,000-fold less |
Note: The Ki values for GR, MR, and PR are estimated based on the reported 1,000-fold selectivity and are presented as greater than this calculated value as precise figures are unavailable.
Experimental Protocols
To ensure robust and reproducible results, the following detailed methodologies for key experiments are provided.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Methodology:
-
Receptor Preparation: Prepare a source of the target steroid receptor. This can be a cell lysate from a cell line overexpressing the receptor or a purified recombinant receptor.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR) and varying concentrations of the test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Luciferase Reporter Gene Assay
This cell-based assay is used to assess the functional activity of a compound by measuring its ability to activate or inhibit receptor-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293 or HeLa) that has low endogenous steroid receptor activity. Co-transfect the cells with two plasmids: an expression vector for the steroid receptor of interest (e.g., AR, GR, MR, or PR) and a reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements specific to that receptor.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound.
-
Cell Lysis: Following an incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light (bioluminescence).
-
Luminescence Measurement: Measure the intensity of the emitted light using a luminometer. The amount of light produced is proportional to the transcriptional activity of the receptor.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values, which represent the concentration of the compound that produces 50% of the maximal response or inhibition, respectively.
Signaling Pathway of Androgen Receptor Activation
Upon binding of an agonist like this compound, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription.
References
A Comparative Analysis of First and Second-Generation Non-Steroidal Androgen Antagonists
A comprehensive guide for researchers and drug development professionals on the evolution of non-steroidal androgen antagonists (NSAAs), from their foundational first-generation molecules to the advanced second-generation therapies that have reshaped the landscape of prostate cancer treatment. This guide provides a detailed comparison of their mechanisms of action, binding affinities, and clinical efficacy, supported by experimental data and protocols.
First-generation non-steroidal androgen antagonists (NSAAs), including bicalutamide, flutamide, and nilutamide, represented a significant advancement in the treatment of prostate cancer. These agents function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby blocking the downstream signaling pathways that promote tumor growth. However, their efficacy is often limited by their partial agonist activity, particularly in the context of AR overexpression or mutations, which can lead to treatment resistance.
The development of second-generation NSAAs, such as enzalutamide, apalutamide, and darolutamide, was a direct response to the limitations of their predecessors. These newer agents exhibit a higher binding affinity for the AR and more completely inhibit its function. Beyond simply blocking ligand binding, second-generation NSAAs also prevent the nuclear translocation of the AR, its binding to DNA, and the recruitment of coactivators, offering a multi-faceted blockade of androgen signaling.[1][2][3] This enhanced mechanism of action has translated into significant improvements in clinical outcomes for patients with advanced prostate cancer.
Quantitative Comparison of NSAA Performance
The following tables summarize the key quantitative data comparing the performance of first and second-generation NSAAs, including their binding affinities to the androgen receptor and the clinical efficacy observed in pivotal trials.
Table 1: Comparative Androgen Receptor Binding Affinity (IC50, nM)
| Drug Class | Drug | IC50 (nM) | Notes |
| First-Generation | Bicalutamide | 159 - 243[4] | Weak partial agonist activity has been reported. |
| Flutamide (active metabolite, Hydroxyflutamide) | 50[5] | Active metabolite is a more potent AR antagonist. | |
| Nilutamide | ~500[6] | Data on direct comparative binding assays is less abundant. | |
| Second-Generation | Enzalutamide | 21.4 - 100[7][8] | Demonstrates 5-8 times higher affinity for AR than bicalutamide.[3] |
| Apalutamide | 16 - 200[7][9] | Exhibits 7-10 fold higher affinity for AR than bicalutamide.[3] | |
| Darolutamide | 26[7] | Structurally distinct with high binding affinity. |
Table 2: Comparative Clinical Efficacy in Castration-Resistant Prostate Cancer (CRPC)
| Trial | Comparison | Patient Population | Primary Endpoint | Result |
| STRIVE | Enzalutamide vs. Bicalutamide | Non-metastatic and metastatic CRPC | Progression-Free Survival (PFS) | Median PFS: 19.4 months (Enzalutamide) vs. 5.7 months (Bicalutamide)[1][10][11][12][13] |
| TERRAIN | Enzalutamide vs. Bicalutamide | Metastatic CRPC | Progression-Free Survival (PFS) | Median PFS: 15.7 months (Enzalutamide) vs. 5.8 months (Bicalutamide)[12][14][15][16][17][18] |
| PROSPER | Enzalutamide vs. Placebo | Non-metastatic CRPC | Metastasis-Free Survival (MFS) | Median MFS: 36.6 months (Enzalutamide) vs. 14.7 months (Placebo)[3][19][20] |
| SPARTAN | Apalutamide vs. Placebo | Non-metastatic CRPC | Metastasis-Free Survival (MFS) | Median MFS: 40.5 months (Apalutamide) vs. 16.2 months (Placebo)[21][22][23][24][25] |
| ARAMIS | Darolutamide vs. Placebo | Non-metastatic CRPC | Metastasis-Free Survival (MFS) | Median MFS: 40.4 months (Darolutamide) vs. 18.4 months (Placebo)[26][27][28][29][30] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Androgen Receptor Signaling and NSAA Inhibition Mechanisms.
Caption: Key Experimental Assay Workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Androgen Receptor (AR) Binding Assay
This assay determines the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Materials:
-
Purified recombinant human AR or AR-containing cell lysates.
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT).
-
Test compounds (first and second-generation NSAAs).
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation fluid and vials.
-
Scintillation counter.
Protocol:
-
Preparation of Reagents: Dilute the AR preparation and radiolabeled androgen in assay buffer to desired concentrations. Prepare serial dilutions of the test compounds.
-
Incubation: In a microplate, combine the AR preparation, a fixed concentration of radiolabeled androgen, and varying concentrations of the test compound or vehicle control. Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters (which retain the protein-ligand complex) followed by washing, or by dextran-coated charcoal treatment (which adsorbs the free ligand).
-
Quantification: Add the filters or the supernatant (after charcoal treatment) to scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is determined by non-linear regression analysis.
AR Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
A suitable cell line (e.g., PC-3, HEK293) that does not endogenously express AR.
-
An AR expression vector.
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase, β-galactosidase).
-
Transfection reagent.
-
Androgen (e.g., R1881, a synthetic androgen).
-
Test compounds (NSAAs).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the AR expression vector and the ARE-reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with a fixed concentration of androgen to induce reporter gene expression, in the presence of increasing concentrations of the test compound or vehicle control. Incubate for 24-48 hours.
-
Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions. For luciferase, this involves adding a luciferin substrate and measuring the emitted light with a luminometer.
-
Data Analysis: Normalize the reporter activity to a control for transfection efficiency (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the percentage of inhibition of androgen-induced reporter activity against the logarithm of the test compound concentration to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of NSAAs on the growth of androgen-dependent prostate cancer cells.
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP).
-
Cell culture medium and supplements.
-
Test compounds (NSAAs).
-
A reagent for measuring cell viability (e.g., MTT, WST-1, or a luminescent ATP-based assay like CellTiter-Glo®).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing increasing concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 3-5 days).
-
Viability Measurement: At the end of the incubation period, add the viability reagent to each well and incubate according to the manufacturer's protocol. This typically involves a colorimetric or luminescent change that is proportional to the number of viable cells.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Plot the percentage of cell growth inhibition against the logarithm of the test compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
References
- 1. ascopubs.org [ascopubs.org]
- 2. urotoday.com [urotoday.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 5. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. urotoday.com [urotoday.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Efficacy and Safety of Enzalutamide vs Bicalutamide in Younger and Older Patients with Metastatic Castration Resistant Prostate Cancer in the TERRAIN Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. newsroom.astellas.com [newsroom.astellas.com]
- 19. Final PROSPER Results Show XTANDI® (enzalutamide) Significantly Extends Overall Survival in Men with Non-Metastatic Castration-Resistant Prostate Cancer | Pfizer [pfizer.com]
- 20. Patient-reported outcomes following enzalutamide or placebo in men with non-metastatic, castration-resistant prostate cancer (PROSPER): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overall Survival With Apalutamide in Nonmetastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 22. Updated Results of the SPARTAN Study Show 25 Percent Reduction in the Risk of Death in Patients with Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) Treated with ERLEADA® (apalutamide) [jnj.com]
- 23. Final survival results from SPARTAN, a phase III study of apalutamide (APA) versus placebo (PBO) in patients (pts) with nonmetastatic castration-resistant prostate cancer (nmCRPC). - ASCO [asco.org]
- 24. ascopubs.org [ascopubs.org]
- 25. researchgate.net [researchgate.net]
- 26. cancernetwork.com [cancernetwork.com]
- 27. urotoday.com [urotoday.com]
- 28. urologytimes.com [urologytimes.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Efficacy and safety outcomes of darolutamide in patients with non-metastatic castration-resistant prostate cancer with comorbidities and concomitant medications from the randomised phase 3 ARAMIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: RU 59063 vs. Nilutamide in Androgen Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Nonsteroidal Antiandrogens
In the landscape of androgen receptor (AR) antagonists, both RU 59063 and the clinically utilized drug nilutamide have played significant roles in research and therapeutic development. While nilutamide is a first-generation nonsteroidal antiandrogen (NSAA) used in the treatment of prostate cancer, this compound, a derivative of nilutamide, has been a pivotal research tool, recognized for its high binding affinity to the AR.[1] This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their relative performance based on available experimental evidence.
At a Glance: Key Performance Metrics
The following table summarizes the core quantitative data for this compound and nilutamide, highlighting the significant difference in their binding affinities for the androgen receptor. It is important to note that the presented values are derived from different studies and experimental setups, which may influence direct comparability.
| Parameter | This compound | Nilutamide | Reference(s) |
| Binding Affinity (Ki) | 2.2 nM (human AR) | ~300-400 nM (intracellular apparent Ki) | [1][2] |
| In Vitro Potency (IC50) | Not directly available in a comparative reporter assay | 412 nM (Shionogi cell proliferation) | [3] |
| Relative Binding Affinity | Up to 100-fold higher than nilutamide for rat AR | Lower affinity compared to this compound | [1] |
Mechanism of Action: Competitive Antagonism of the Androgen Receptor
Both this compound and nilutamide function as competitive antagonists of the androgen receptor. They exert their effects by binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and subsequent transactivation of androgen-responsive genes. This shared mechanism ultimately leads to a reduction in androgen-dependent cellular processes, including proliferation, which is a key driver in prostate cancer.[4]
Interestingly, while initially developed as a potent antiandrogen, subsequent research revealed that this compound can exhibit dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[1]
In Vitro Performance: A Tale of Two Affinities
Available data consistently demonstrates the superior binding affinity of this compound for the androgen receptor compared to nilutamide. With a reported Ki of 2.2 nM for the human AR, this compound displays a significantly stronger interaction with the receptor than nilutamide, for which an intracellular apparent Ki of approximately 300-400 nM has been reported.[1][2] Furthermore, studies have indicated that this compound possesses up to a 100-fold higher affinity for the rat AR than nilutamide.[1]
In Vivo Efficacy: Limited Comparative Data
A direct comparative in vivo study, such as a head-to-head Hershberger assay, evaluating the antiandrogenic efficacy of this compound and nilutamide is not available in the reviewed literature. The Hershberger assay is a standard in vivo method to assess the androgenic and antiandrogenic properties of compounds by measuring the weight changes of androgen-dependent tissues in castrated male rats. While nilutamide has been evaluated in such assays and has demonstrated in vivo antiandrogenic activity, a parallel assessment with this compound under the same conditions is needed for a conclusive comparison.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following sections detail standardized methodologies for key experiments.
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Purified androgen receptor (full-length or ligand-binding domain)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)
-
Test compounds (this compound, nilutamide)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and a reference standard (unlabeled androgen).
-
In a 96-well plate, add a fixed concentration of the radiolabeled androgen to each well.
-
Add the serially diluted test compounds or reference standard to the wells.
-
Initiate the binding reaction by adding the purified androgen receptor to each well.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Dry the filters and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This protocol describes a cell-based assay to measure the functional ability of a compound to antagonize androgen-induced gene expression.
Materials:
-
A human cell line stably or transiently expressing the androgen receptor (e.g., PC-3, LNCaP).
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent (for transient transfections).
-
Cell culture medium and supplements.
-
Androgen agonist (e.g., DHT or R1881).
-
Test compounds (this compound, nilutamide).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
If using transient transfection, transfect the cells with the AR expression vector (if necessary) and the ARE-reporter plasmid.
-
After 24 hours, replace the medium with a medium containing a fixed, sub-maximal concentration of the androgen agonist.
-
Add serial dilutions of the test compounds to the wells. Include appropriate controls (agonist alone, vehicle control).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the percentage of inhibition of androgen-induced reporter activity against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the androgen receptor signaling pathway and a typical experimental workflow for evaluating AR antagonists.
Figure 1. Androgen Receptor Signaling Pathway and Point of Antagonism.
Figure 2. General Experimental Workflow for Comparing AR Antagonists.
Conclusion
The available evidence strongly indicates that this compound possesses a significantly higher binding affinity for the androgen receptor than nilutamide. This difference in affinity, potentially up to 100-fold, is a critical consideration for researchers selecting a tool compound for in vitro studies targeting the AR. However, the characterization of this compound as a SARM, with potential for dose-dependent agonist activity, adds a layer of complexity to its profile.
For a definitive head-to-head comparison of their functional antiandrogenic potency and in vivo efficacy, further studies employing standardized, parallel experimental designs are warranted. Such research would provide invaluable data for the drug development community, aiding in the design and evaluation of next-generation androgen receptor antagonists. In the interim, the choice between these two compounds will depend on the specific research question, with this compound being a superior tool for studies requiring a high-affinity AR ligand, while nilutamide serves as a clinically relevant benchmark.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Determining direct binders of the Androgen Receptor using a high-throughput Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
Reproducibility of RU 59063 Experimental Results: A Comparative Guide
This guide provides a comparative analysis of the experimental results for RU 59063, a high-affinity androgen receptor (AR) ligand, with two other well-characterized AR modulators: the first-generation non-steroidal antiandrogen (NSAA) Bicalutamide and the second-generation NSAA Enzalutamide. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and to ensure the reproducibility of key experimental findings.
Data Presentation: Quantitative Comparison of AR Ligands
The following tables summarize the key quantitative data for this compound, Bicalutamide, and Enzalutamide, focusing on their binding affinity to the androgen receptor and their functional effects on prostate cancer cells.
Table 1: Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki) | Binding Affinity (IC50) | Species/Cell Line | Reference |
| This compound | 2.2 nM | - | Human AR | [1] |
| 0.71 nM | - | Rat AR | - | |
| Bicalutamide | 12.5 µM | 160 nM | LNCaP cells | - |
| Enzalutamide | - | 21.4 nM | LNCaP cells | [2] |
Note: Ki and IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Functional Effects on Prostate Cancer Cells
| Compound | Effect on PSA Levels | Effect on Cell Proliferation | Cell Line | Key Finding | Reference |
| This compound | Increase in AR target gene expression | Dose-dependent effects | LNCaP-AR cells | Exhibits AR agonist activity in castration-resistant prostate cancer (CRPC) models.[3] | [3] |
| Bicalutamide | 31% of patients with ≥ 50% PSA response | Inhibition, but can act as a partial agonist | CRPC patients | Less effective than Enzalutamide in reducing PSA levels and delaying progression.[4] | [4] |
| Enzalutamide | 81% of patients with ≥ 50% PSA response | Potent inhibition of proliferation | CRPC patients | Significantly superior to Bicalutamide in reducing PSA levels and improving progression-free survival.[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited data.
Androgen Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
-
Preparation of Materials:
-
Androgen Receptor (AR) source (e.g., purified recombinant human AR or rat prostate cytosol).
-
Radiolabeled ligand (e.g., [³H]-R1881).
-
Test compounds (this compound, Bicalutamide, Enzalutamide) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation cocktail and scintillation counter.
-
-
Assay Procedure:
-
Incubate a fixed concentration of the AR preparation with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
AR-Mediated Gene Transcription Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate or inhibit AR-mediated gene transcription.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., PC-3, LNCaP) in appropriate media.
-
Co-transfect the cells with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).
-
-
Compound Treatment:
-
Treat the transfected cells with the test compounds (this compound, Bicalutamide, Enzalutamide) at various concentrations in the presence or absence of a known AR agonist (e.g., dihydrotestosterone, DHT).
-
-
Luciferase Assay:
-
After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of the test compound to determine its effect on AR-mediated transcription.
-
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (this compound, Bicalutamide, Enzalutamide).
-
-
MTT Incubation:
-
After the desired treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by the compared androgen receptor modulators and a typical experimental workflow.
Caption: Androgen Receptor Signaling Pathway and Drug Intervention Points.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays to Validate RU 59063 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RU 59063 with other key androgen receptor (AR) modulators. We present supporting experimental data from a variety of assays to objectively evaluate its performance and validate its effects. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Introduction to this compound
This compound is a non-steroidal compound that exhibits high-affinity binding to the androgen receptor (AR).[1] Initially characterized as a potent antiandrogen, subsequent research has revealed that this compound possesses dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[1] Its high selectivity for the AR over other steroid hormone receptors makes it a valuable tool for studying androgen signaling pathways.[1] Notably, the second-generation non-steroidal antiandrogens (NSAAs) enzalutamide and apalutamide were derived from the chemical scaffold of this compound.[1]
Comparative Performance Data
To objectively assess the efficacy and potency of this compound, its performance in key in vitro assays is compared with first and second-generation non-steroidal antiandrogens. The following table summarizes the binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) for antagonist activity, as well as the half-maximal effective concentration (EC50) for agonist activity where applicable.
| Compound | Type | Target | Binding Affinity (Ki) (nM) | Antagonist Activity (IC50) (nM) | Agonist Activity (EC50) (nM) |
| This compound | SARM | Androgen Receptor | 2.2 (human AR)[1] | Not widely reported | Dose-dependent |
| Flutamide (active metabolite, Hydroxyflutamide) | 1st Gen NSAA | Androgen Receptor | 55 (rat anterior pituitary AR)[2] | 50 (inhibition of [3H]T uptake)[2] | N/A |
| Nilutamide | 1st Gen NSAA | Androgen Receptor | ~2x lower affinity than hydroxyflutamide | Not widely reported | N/A |
| Bicalutamide | 1st Gen NSAA | Androgen Receptor | ~30-100x lower than DHT | 159-243 | Partial agonist activity reported |
| Enzalutamide | 2nd Gen NSAA | Androgen Receptor | 5-8x higher affinity than bicalutamide | 21.4 (LNCaP cells) | No agonist activity |
| Apalutamide | 2nd Gen NSAA | Androgen Receptor | 7-10x higher affinity than bicalutamide | ~200 (AR luciferase reporter assay) | No agonist activity |
N/A: Not applicable or data not widely available.
Orthogonal Assays for Validation
To ensure the specific and intended effects of this compound on the androgen receptor signaling pathway, it is crucial to employ a series of orthogonal assays. These assays, which rely on different principles and measure distinct endpoints, provide a more complete picture of the compound's activity and help to rule out off-target effects.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the androgen receptor. It is a fundamental assay to determine if a compound interacts with the intended target.
Androgen Receptor Reporter Gene Assay
This cell-based assay assesses the functional consequence of a compound binding to the AR. It measures the ability of the compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the AR.
AR Coactivator/Corepressor Recruitment Assay
This assay provides mechanistic insight into how a compound modulates AR activity. It determines whether the binding of the compound to the AR promotes the recruitment of coactivators (leading to gene transcription) or corepressors (leading to gene repression). This is a powerful orthogonal assay to confirm the agonist or antagonist nature of a compound.
Western Blot Analysis of Downstream Targets
This technique can be used to measure the protein levels of known AR-regulated genes (e.g., Prostate-Specific Antigen - PSA). An increase or decrease in the expression of these target proteins in response to treatment with the test compound provides further evidence of its on-target activity.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Purified androgen receptor protein (full-length or ligand-binding domain).
-
Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-R1881.
-
Test compound (e.g., this compound) and a known reference compound (e.g., Dihydrotestosterone - DHT).
-
Assay buffer (e.g., Tris-based buffer with protease inhibitors).
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of the test compound and the reference compound.
-
In a multi-well plate, add a fixed concentration of the radiolabeled androgen to each well.
-
Add the different concentrations of the test compound or reference compound to the wells.
-
Add a fixed concentration of the purified androgen receptor to each well.
-
Incubate the plate at 4°C for a specified time (e.g., 16-24 hours) to allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through a glass fiber filter or dextran-coated charcoal.
-
Transfer the filters or the supernatant to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Androgen Receptor Reporter Gene Assay
Objective: To determine the functional agonist or antagonist activity of a test compound on the androgen receptor.
Materials:
-
A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.
-
An expression vector for the human androgen receptor.
-
A reporter vector containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein - GFP).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compound (e.g., this compound) and a known AR agonist (e.g., DHT) and antagonist (e.g., bicalutamide).
-
Luminometer or fluorescence plate reader.
Protocol:
-
Co-transfect the cells with the AR expression vector and the ARE-reporter vector.
-
Plate the transfected cells into a multi-well plate and allow them to adhere.
-
For agonist testing: Treat the cells with increasing concentrations of the test compound.
-
For antagonist testing: Treat the cells with a fixed, sub-maximal concentration of an AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
The data is analyzed to determine the EC50 for agonist activity or the IC50 for antagonist activity.
TR-FRET Androgen Receptor Coactivator Recruitment Assay
Objective: To determine if a test compound promotes the interaction between the androgen receptor and a coactivator peptide.
Materials:
-
GST-tagged AR ligand-binding domain (LBD).
-
Terbium (Tb)-labeled anti-GST antibody.
-
Fluorescein-labeled coactivator peptide (e.g., from SRC2/TIF2).
-
Test compound (e.g., this compound) and a known AR agonist (e.g., DHT).
-
Assay buffer.
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
Protocol:
-
In a multi-well plate, add the GST-tagged AR-LBD.
-
Add increasing concentrations of the test compound or the reference agonist.
-
Add the Tb-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~495 nm for Terbium and ~520 nm for Fluorescein).
-
The TR-FRET ratio (520 nm/495 nm) is calculated. An increase in the FRET ratio indicates recruitment of the coactivator peptide to the AR-LBD, confirming agonist activity. The EC50 for coactivator recruitment can be determined.
Visualizations
Caption: Androgen Receptor Signaling Pathway.
Caption: Reporter Gene Assay Workflow.
Caption: TR-FRET Coactivator Assay Workflow.
References
A Comparative Analysis of RU 59063: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for RU 59063, a non-steroidal selective androgen receptor modulator (SARM). Initially developed as a high-affinity antiandrogen, subsequent research has revealed its nature as a SARM with dose-dependent androgenic activity. This document aims to present the available data objectively, comparing it with other relevant compounds and providing detailed experimental context to aid in research and development.
In Vitro Data: High Affinity and Selectivity for the Androgen Receptor
This compound exhibits a strong and specific binding affinity for the androgen receptor (AR). The following table summarizes its in vitro binding profile in comparison to other known androgens and SARMs.
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| This compound | Human AR | 2.2 nM[1] | High affinity and over 1000-fold selectivity for AR over other steroid hormone receptors.[1] |
| This compound | Rat AR | ~0.71 nM | High affinity for the rat androgen receptor. |
| Testosterone | Human AR | - | This compound has 8-fold higher affinity.[1] |
| Dihydrotestosterone (DHT) | Human AR | - | This compound has a slightly higher affinity.[1] |
| Flutamide, Nilutamide, Bicalutamide | Rat AR | - | This compound has up to 100-fold higher affinity.[1] |
In Vivo Data: Unraveling the Androgenic Potential
While initially characterized as a pure antiandrogen, later evidence suggests that this compound possesses partial agonist activity in a dose-dependent manner, a hallmark of SARMs. This is demonstrated by its tissue-selective effects, promoting anabolic activity in muscle while having a lesser androgenic impact on the prostate compared to testosterone.
A targeted search for specific in vivo dose-response data for this compound on prostate and levator ani muscle weights in rats did not yield quantitative results in the primary literature available through open-access channels. The initial 1994 publication by Teutsch et al. focused on its antiandrogenic properties and stated it was "devoid of any agonistic effect." However, the broader scientific consensus, as reflected in review articles and databases, points to its reclassification as a SARM with androgenic potential. The data for structurally related SARMs, S-1 and S-4, are presented below to provide context for the expected in vivo profile of this compound.
| Compound | Animal Model | Tissue | Effect | Efficacy |
| S-1 | Castrated Male Rats | Prostate | Partial Agonist | 12% of Testosterone Propionate |
| S-4 | Castrated Male Rats | Prostate | Partial Agonist | 29% of Testosterone Propionate |
| S-1 & S-4 | Castrated Male Rats | Levator Ani Muscle | Full Agonist | - |
Experimental Protocols
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the androgen receptor.
Methodology:
-
Receptor Source: Cytosolic extracts from cells expressing the androgen receptor (e.g., LNCaP cells) or purified recombinant AR protein are used.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]-Mibolerone or [3H]-DHT, is used as a tracer.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal absorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Hershberger Assay
Objective: To assess the androgenic and antiandrogenic activity of a test compound in a living organism.
Methodology:
-
Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens, making the androgen-dependent tissues highly sensitive to exogenous androgens.
-
Acclimation: Following castration, the animals are allowed to acclimate for a period of 7-10 days.
-
Dosing: The test compound is administered daily for 7-10 days via oral gavage or subcutaneous injection. For testing androgenic activity, the compound is given alone. For testing antiandrogenic activity, the compound is co-administered with a known androgen like testosterone propionate (TP).
-
Necropsy: On the day after the final dose, the animals are euthanized.
-
Tissue Collection: Androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani muscle, are carefully dissected and their wet weights are recorded.
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of a vehicle-treated control group (for androgenicity) or a TP-treated control group (for antiandrogenicity). A statistically significant increase in tissue weight indicates androgenic activity, while a significant decrease in the TP-stimulated tissue weight indicates antiandrogenic activity.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of SARMs and the experimental workflow of the Hershberger assay.
Caption: Mechanism of action of a Selective Androgen Receptor Modulator (SARM).
Caption: Experimental workflow for the in vivo Hershberger assay.
References
RU 59063: A Comparative Analysis of its Specificity for the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
RU 59063, a nonsteroidal N-substituted arylthiohydantoin, has been a pivotal compound in the study of androgen receptor (AR) pharmacology. Initially investigated as a potent antiandrogen, its unique properties have solidified its role as a high-affinity ligand and a structural foundation for the development of second-generation AR antagonists. This guide provides a comprehensive comparison of this compound's specificity for the androgen receptor against other notable AR antagonists, supported by experimental data and detailed methodologies.
Binding Affinity and Selectivity
This compound exhibits a high binding affinity for the human androgen receptor, with a reported inhibitory constant (Ki) of 2.2 nM.[1] Its affinity is noted to be approximately 8-fold higher than that of the natural androgen, testosterone, and even slightly greater than dihydrotestosterone (DHT).[1] Notably, this compound demonstrates remarkable selectivity for the AR, with over 1,000-fold greater affinity for the AR compared to other steroid hormone receptors such as the progesterone (PR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors.[1]
This high affinity and selectivity established this compound as a valuable research tool and a scaffold for the synthesis of next-generation antiandrogens, including enzalutamide and apalutamide.[1]
Comparative Binding Affinity of Androgen Receptor Antagonists
The following table summarizes the binding affinities (Ki and IC50 values) of this compound and other prominent AR antagonists. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
| Compound | Type | Binding Affinity (Ki) | Binding Affinity (IC50) | Cell Line/Receptor Source | Radioligand |
| This compound | Nonsteroidal | 2.2 nM (human AR)[1] | - | - | - |
| Flutamide (active metabolite, Hydroxyflutamide) | First-Generation Nonsteroidal | 55 nM (rat anterior pituitary AR)[2] | 50 nM (rat anterior pituitary AR)[2] | Rat Anterior Pituitary | [3H]Testosterone |
| Nilutamide | First-Generation Nonsteroidal | - | 412 nM[3] | - | - |
| Bicalutamide | First-Generation Nonsteroidal | 35 nM (LNCaP cells, T877A mutant AR)[4] | 159 nM (LNCaP/AR cells)[5] | LNCaP/AR cells | [18F]FDHT |
| Enzalutamide | Second-Generation Nonsteroidal | - | 21.4 nM (LNCaP cells)[3] | LNCaP cells | [18F]FDHT |
| Apalutamide | Second-Generation Nonsteroidal | - | 16 nM[6] | Cell-free | - |
Functional Activity: Antagonism and Agonism
While initially pursued as a potent AR antagonist, subsequent research revealed that this compound possesses dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM) rather than a pure antagonist.[1] This dual activity profile contrasts with the primarily antagonistic effects of other compounds, although some first-generation antagonists like bicalutamide can exhibit agonist activity in the context of AR overexpression.[4]
Comparative Functional Activity of Androgen Receptor Antagonists
The table below outlines the functional antagonistic activity of various AR antagonists, primarily from luciferase reporter gene assays, which measure the inhibition of androgen-induced gene transcription.
| Compound | Antagonistic Activity (IC50) | Agonistic Activity | Cell Line | Reporter System |
| This compound | Not typically reported as a pure antagonist | Dose-dependent androgenic activity[1] | - | - |
| Flutamide (Hydroxyflutamide) | - | Partial agonist in COS-7 cells[7] | COS-7 | - |
| Nilutamide | - | Weak agonist at high concentrations[3] | - | - |
| Bicalutamide | 350 nM (LNCaP/AR-luc cells)[4] | Partial agonist, can switch to agonist[4] | LNCaP/AR-luc | ARE-driven luciferase |
| Enzalutamide | 26 nM (AR-HEK293 cells)[3] | No significant agonist effect[8] | AR-HEK293 | ARE-driven luciferase |
| Apalutamide | 200 nM (AR-HEK293 cells)[3] | Full antagonist[9] | AR-HEK293 | ARE-driven luciferase |
Experimental Protocols
Competitive Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from rat prostate cytosol or from cells engineered to overexpress the human androgen receptor.
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [3H]R1881 or [18F]FDHT) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various methods, such as hydroxylapatite adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)
Objective: To measure the functional activity of a compound as an AR agonist or antagonist by quantifying its effect on AR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, LNCaP) is transiently or stably transfected with two plasmids: one expressing the androgen receptor and another containing a luciferase reporter gene driven by an androgen-responsive element (ARE).
-
Compound Treatment: The transfected cells are treated with the test compound alone (to assess agonistic activity) or in combination with a known androgen like R1881 (to assess antagonistic activity).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the AR. For antagonists, the IC50 value for the inhibition of androgen-induced luciferase activity is calculated. For agonists, the EC50 value for the induction of luciferase activity is determined.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking RU 59063: A Comparative Analysis Against Gold Standard Androgen Receptor Antagonists
For Immediate Release
This guide provides a comprehensive benchmark analysis of the investigational androgen receptor (AR) ligand, RU 59063, against the current gold standard second-generation antiandrogens, enzalutamide and apalutamide. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of androgen receptor modulation.
This compound, a nonsteroidal AR ligand, was initially developed as a high-affinity antiandrogen. Subsequent research has revealed its nature as a selective androgen receptor modulator (SARM), exhibiting dose-dependent androgenic activity. Notably, the chemical structure of this compound served as a foundational scaffold for the development of modern antiandrogens like enzalutamide and apalutamide, making this comparative analysis particularly relevant for understanding the evolution of AR antagonists.
Quantitative Performance Analysis
| Compound | Binding Affinity (Ki) for human AR (nM) | Functional Activity (IC50) (nM) | Cell Line |
| This compound | 2.2[1] | Not directly reported in comparative studies | - |
| Enzalutamide | Not directly reported in comparative Ki studies | 36[2] | LNCaP |
| Apalutamide | Not directly reported in comparative Ki studies | 16[3] | Cell-free assay |
Table 1: Comparative Binding Affinity and Functional Activity. This table highlights the high binding affinity of this compound for the human androgen receptor. While direct comparative IC50 values are not available for this compound against enzalutamide and apalutamide, the existing data for the latter two demonstrate their potent antagonistic activity.
Mechanism of Action and Signaling Pathway
This compound, enzalutamide, and apalutamide all exert their effects by targeting the androgen receptor signaling pathway. In normal physiology, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), and translocation of the AR into the nucleus. Inside the nucleus, the AR dimerizes and binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes that regulate cell growth, proliferation, and survival.
Second-generation antiandrogens, including enzalutamide and apalutamide, act as competitive antagonists by binding to the ligand-binding domain (LBD) of the AR. This binding prevents the recruitment of coactivators and can inhibit the nuclear translocation of the AR, thereby blocking downstream gene transcription. While initially considered a pure antagonist, this compound's classification as a SARM suggests a more complex interaction with the AR, potentially leading to both agonistic and antagonistic effects depending on the cellular context and tissue type.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the performance of androgen receptor ligands.
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat prostate cytosol or purified recombinant human androgen receptor
-
[³H]-R1881 (a synthetic, high-affinity androgen)
-
Test compounds (this compound, enzalutamide, apalutamide)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the unlabeled R1881 (for standard curve).
-
In a multi-well plate, add a constant concentration of [³H]-R1881 to each well.
-
Add the serially diluted test compounds or unlabeled R1881 to the respective wells.
-
Add the AR preparation (cytosol or recombinant protein) to each well.
-
Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separate the bound from unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881). The Ki value can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Luciferase Reporter Gene Assay
Objective: To assess the functional activity (agonist or antagonist) of a test compound on the androgen receptor by measuring its effect on AR-mediated gene transcription.
Materials:
-
A mammalian cell line that expresses the androgen receptor (e.g., LNCaP, PC-3-AR).
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc or PSA-luc).
-
A transfection reagent.
-
Test compounds (this compound, enzalutamide, apalutamide).
-
A known AR agonist (e.g., DHT or R1881).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the luciferase reporter plasmid.
-
After an incubation period to allow for plasmid expression, treat the cells with the test compounds at various concentrations.
-
For antagonist testing, co-treat the cells with a fixed concentration of an AR agonist (e.g., DHT).
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
For agonist activity, calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal response). For antagonist activity, calculate the IC50 value (the concentration of the test compound that inhibits 50% of the agonist-induced response).
Conclusion
This compound demonstrates high binding affinity for the androgen receptor, comparable to or exceeding that of the gold standards enzalutamide and apalutamide. Its unique SARM profile, with the potential for both agonistic and antagonistic activities, distinguishes it from the purely antagonistic second-generation antiandrogens. While enzalutamide and apalutamide have established clinical efficacy in the treatment of prostate cancer, the distinct pharmacological profile of this compound warrants further investigation to explore its potential therapeutic applications. The detailed experimental protocols provided herein offer a framework for conducting direct, comparative studies to further elucidate the relative performance of these important androgen receptor modulators.
References
RU 59063: A Comparative Literature Review for Drug Development Professionals
An in-depth analysis of the potent androgen receptor ligand, RU 59063, reveals its significant binding affinity and selectivity, positioning it as a crucial reference compound in the development of next-generation androgen receptor modulators. This guide synthesizes publicly available data to offer a comparative overview of this compound against other key androgenic and anti-androgenic compounds, supported by detailed experimental protocols and pathway visualizations.
First described in 1994, this compound is a nonsteroidal androgen receptor (AR) ligand that has garnered considerable interest within the scientific community.[1] Initially investigated as a potent antiandrogen, subsequent research has elucidated its dose-dependent androgenic properties, classifying it as a selective androgen receptor modulator (SARM).[1] Its high affinity and specificity for the AR have made it an important chemical scaffold in the synthesis of second-generation nonsteroidal antiandrogens (NSAAs) such as enzalutamide and apalutamide.[1] This review provides a comparative analysis of this compound's performance against other relevant compounds, presenting key quantitative data and the experimental methodologies used for their determination.
Comparative Binding Affinity
This compound exhibits a high binding affinity for the human androgen receptor, with reported Ki and Ka values of 2.2 nM and 5.4 nM, respectively.[1] This affinity is notably higher than that of endogenous androgens and first-generation NSAAs. Specifically, this compound demonstrates 3- and 8-fold higher affinity than testosterone for the rat and human AR, respectively.[1][2] When compared to first-generation NSAAs like flutamide, nilutamide, and bicalutamide, this compound shows up to 100-fold higher affinity for the rat AR.[1][2] Its affinity is also slightly greater than that of dihydrotestosterone (DHT) and comparable to the high-affinity synthetic androgen metribolone (R-1881).[1] A significant advantage of this compound is its 1,000-fold selectivity for the AR over other steroid hormone receptors, including the progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors.[1] Furthermore, unlike testosterone and DHT, it does not bind specifically to human plasma proteins.[1][2]
| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Testosterone | Reference |
| This compound | Human AR | 2.2 nM | 8-fold higher | [1] |
| This compound | Rat AR | - | 3-fold higher | [2] |
| Testosterone | Human AR | - | 1 | [2] |
| Dihydrotestosterone (DHT) | Human AR | - | Slightly lower than this compound | [1] |
| Metribolone (R-1881) | Human AR | - | Nearly equal to this compound | [1] |
| Flutamide | Rat AR | - | Up to 100-fold lower than this compound | [2] |
| Nilutamide | Rat AR | - | Up to 100-fold lower than this compound | [2] |
| Bicalutamide | Rat AR | - | Up to 100-fold lower than this compound | [2] |
In Vivo Efficacy
In vivo studies have demonstrated the antiandrogenic activity of compounds derived from the same series as this compound. For instance, RU 56187, a closely related analog, effectively prevented the effects of testosterone propionate (TP) on mouse renal ornithine decarboxylase and rat prostate weight in a dose-dependent manner.[2] In these models, the ED50 values were 0.6 mg/kg and 1 mg/kg, respectively.[2] When administered alone to intact rats, RU 56187 inhibited the effects of endogenous androgens on seminal vesicle and prostate weights with ED50 values of approximately 1 mg/kg and 3 mg/kg, respectively.[2] These studies highlight the potent in vivo antiandrogenic potential of this class of compounds.
| Compound | Animal Model | Assay | Efficacy (ED50) | Reference |
| RU 56187 | Castrated Mouse | Prevention of TP-induced renal ornithine decarboxylase | 0.6 mg/kg (oral) | [2] |
| RU 56187 | Castrated Rat | Prevention of TP-induced prostate weight increase | 1 mg/kg (oral) | [2] |
| RU 56187 | Intact Rat | Inhibition of seminal vesicle weight | ~1 mg/kg (oral) | [2] |
| RU 56187 | Intact Rat | Inhibition of prostate weight | ~3 mg/kg (oral) | [2] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the comparative analysis of this compound.
Androgen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptor)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (e.g., this compound, testosterone, bicalutamide)
-
Low-salt TEDG buffer (pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
Procedure:
-
Prepare cytosol from the ventral prostates of castrated rats.
-
In assay tubes, add the test compound at various concentrations.
-
Add a fixed concentration of [3H]-R1881 to each tube.
-
Initiate the binding reaction by adding the rat prostate cytosol.
-
Incubate the mixture overnight at 4°C.
-
Separate the receptor-bound from unbound radioligand by adding HAP slurry and washing.
-
Measure the radioactivity of the bound [3H]-R1881 using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50) to determine its binding affinity.
In Vivo Antiandrogenic Activity Assay (Hershberger Assay)
This in vivo assay assesses the ability of a test compound to inhibit the growth of androgen-dependent tissues in castrated male rats.
Materials:
-
Peripubertal male rats, castrated
-
Testosterone propionate (TP)
-
Test compound (e.g., RU 56187)
-
Vehicle for administration (e.g., corn oil)
Procedure:
-
Acclimate castrated male rats for a period of time.
-
Administer the test compound daily via oral gavage or subcutaneous injection for a set duration (e.g., 7-10 days).
-
Co-administer a maintenance dose of testosterone propionate to stimulate the growth of androgen-dependent tissues.
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh the ventral prostate, seminal vesicles, and levator ani muscle.
-
Compare the organ weights of the test compound-treated groups to the control group (TP + vehicle) to determine the antiandrogenic activity.
Signaling Pathway Context
This compound and other AR modulators exert their effects by interacting with the androgen receptor signaling pathway. In its canonical pathway, androgen binding to the AR in the cytoplasm induces a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation. Within the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell growth, proliferation, and differentiation. Antiandrogens like this compound competitively inhibit the binding of androgens to the AR, thereby preventing these downstream signaling events.
References
Independent Validation of RU 59063: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for RU 59063, a non-steroidal androgen receptor (AR) ligand, with independently generated experimental data. This compound was initially characterized as a potent antiandrogen but was subsequently identified as a selective androgen receptor modulator (SARM) with dose-dependent androgenic properties.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field.
Data Summary
The following tables present a comparison of the key quantitative findings from the original publication by Teutsch et al. (1994) and subsequent independent validation studies.
Table 1: Androgen Receptor Binding Affinity
| Compound | Receptor Source | Original Finding (Teutsch et al., 1994) | Independent Validation |
| This compound | Human AR | High Affinity (qualitative) | Ki = 2.2 nM[1] |
| This compound | Rat AR | Ka = 6 x 109 M-1 (implies Ki ~0.17 nM)[2] | Ki = 0.71 ± 0.22 nM (Van Dort et al., 2000)[3] |
| Testosterone | Rat AR | Ka = 2 x 109 M-1 (implies Ki ~0.5 nM)[2] | - |
Table 2: In Vivo Antiandrogenic Activity (Hershberger Assay)
| Compound | Species | Endpoint | Original Finding (Teutsch et al., 1994) | Independent Validation |
| RU 58841 (a related compound) | Rat | Prostate Weight Reduction | ED50 = 1 mg/kg[2] | Not Found |
| This compound | - | - | Data not explicitly provided for this specific compound in the abstract. | Not Found |
Note: The original publication's abstract provides an ED50 for a related compound, RU 58841, but not explicitly for this compound. Further details would be required from the full text.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Androgen Receptor Binding Assay
Original Protocol (Teutsch et al., 1994 - inferred from abstract): The relative binding affinity (RBA) of this compound for the rat androgen receptor was determined using a competitive binding assay with radiolabeled testosterone ([3H]T). The association constant (Ka) was calculated from these competition experiments.[2]
Independent Validation Protocol (Van Dort et al., 2000): Competitive binding assays were performed using rat androgen receptor. The inhibitory constant (Ki) for this compound was determined by its ability to displace a radiolabeled ligand.[3] A standard protocol for such an assay involves incubating the receptor source (e.g., rat prostate cytosol) with a constant concentration of a radiolabeled AR ligand (like [3H]R1881) and varying concentrations of the competitor compound (this compound). The amount of bound radioactivity is then measured, and the IC50 (concentration of competitor that inhibits 50% of radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Antiandrogenic Activity (Hershberger Assay)
General Protocol: The Hershberger assay is a standardized in vivo method to assess the androgenic and antiandrogenic properties of a substance.[4] In castrated male rats, a known androgen (like testosterone propionate) is administered to stimulate the growth of androgen-dependent tissues, such as the prostate and seminal vesicles. To test for antiandrogenic activity, the test compound (e.g., this compound) is co-administered with the androgen. A dose-dependent reduction in the weight of these tissues compared to the androgen-treated control group indicates antiandrogenic activity. The ED50 is the dose of the test compound that produces 50% of the maximal inhibition of the androgen-induced tissue growth.[2]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound binding to the androgen receptor.
Experimental Workflow for Androgen Receptor Binding Assay
Caption: Workflow for determining the androgen receptor binding affinity of this compound.
References
- 1. RU-59063 - Wikipedia [en.wikipedia.org]
- 2. Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of RU 59063
The following guidelines provide essential, immediate safety and logistical information for the proper disposal of the potent, nonsteroidal androgen, RU 59063. This document outlines a comprehensive operational plan to ensure the safety of laboratory personnel and minimize environmental impact. Adherence to these procedures is critical due to the pharmacological potency of the compound.
I. Personal Protective Equipment (PPE) and Decontamination
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The recommended PPE for handling potent pharmaceutical compounds (PPCs) like this compound is summarized in the table below.[1] A readily available decontamination solution, such as a validated cleaning agent, must be prepared and accessible in the work area.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[1] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1] |
| Eye Protection | Safety Goggles or Face Shield | Provide a barrier against splashes and airborne particles. |
II. Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be handled as hazardous waste.[1] The following step-by-step protocol ensures a systematic and safe disposal process.
1. Waste Segregation and Container Preparation:
-
Prepare clearly labeled, sealed waste containers for each type of waste to be generated: solid, liquid, and sharps.[1]
-
All waste containers must be compatible with the chemical nature of the waste and adhere to institutional and local regulations for hazardous waste.
2. Solid Waste Disposal:
-
This includes contaminated PPE (gloves, coveralls, etc.), disposable labware (pipette tips, tubes), and any materials used for cleaning spills.
-
Carefully place all solid waste into the designated, labeled hazardous waste container.
-
Minimize the generation of dust when handling solid forms of this compound.[1]
-
Seal the container securely once it is full or at the end of the experimental procedure.
3. Liquid Waste Disposal:
-
This includes unused solutions of this compound and contaminated solvents.
-
Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing incompatible waste streams.
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1]
4. Sharps Disposal:
-
Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
The sharps container should be puncture-resistant and leak-proof.
5. Decontamination of Work Surfaces and Equipment:
-
Thoroughly decontaminate all surfaces and non-disposable equipment used during the handling and disposal process with a validated cleaning agent.[1]
-
Collect all materials used for decontamination (e.g., wipes, absorbent pads) as solid hazardous waste.
6. Final Disposal:
-
All sealed and labeled hazardous waste containers must be disposed of through an approved waste disposal plant or licensed hazardous waste management company.
-
Maintain accurate records of all disposed hazardous waste in accordance with regulatory requirements.[1]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
